3-Hydroxyisoquinoline
説明
Structure
3D Structure
特性
IUPAC Name |
2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPOFOQUZZUVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997882 | |
| Record name | Isoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7651-81-2 | |
| Record name | 3(2H)-Isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Hydroxyisoquinolines from β-Ketoesters: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-hydroxyisoquinoline scaffold is a privileged structural motif found in numerous biologically active compounds and natural products. Its synthesis has been a topic of significant interest in medicinal chemistry and drug development. This technical guide provides a detailed overview of modern synthetic strategies for the construction of 3-hydroxyisoquinolines and their derivatives, with a specific focus on methods utilizing readily available β-ketoesters as key starting materials. This document outlines two prominent and effective methodologies: a one-pot aryne acyl-alkylation/condensation and a copper-catalyzed C(sp³)–H functionalization/annulation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate the practical application of these methods in a research and development setting.
One-Pot Aryne Acyl-Alkylation/Condensation
A highly efficient one-pot procedure for the synthesis of 3-hydroxyisoquinolines from β-ketoesters has been developed, proceeding via an aryne intermediate.[1][2] This method offers a rapid and convergent approach to this important heterocyclic core.
Reaction Mechanism and Workflow
The reaction is initiated by the in-situ generation of an aryne from a suitable precursor, typically an ortho-silylaryl triflate. The β-ketoester, acting as a nucleophile, then undergoes an acyl-alkylation reaction with the aryne. The resulting intermediate subsequently undergoes a condensation reaction with an ammonia source, leading to the formation of the this compound ring system.
Quantitative Data
The one-pot aryne-based synthesis demonstrates broad substrate scope with good to excellent yields. The following table summarizes the results for the synthesis of various 3-hydroxyisoquinolines.
| Entry | β-Ketoester (R¹, R²) | Aryne Precursor (R³) | Product | Yield (%) |
| 1 | Methyl acetoacetate (Me, Me) | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (H) | 1-Methyl-3-hydroxyisoquinoline | 85 |
| 2 | Ethyl benzoylacetate (Ph, Me) | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (H) | 1-Phenyl-3-hydroxyisoquinoline | 78 |
| 3 | Methyl 3-oxo-3-phenylpropanoate (Ph, OMe) | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (H) | 1-Methoxy-3-hydroxyisoquinoline | 65 |
| 4 | Methyl acetoacetate (Me, Me) | 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (6-OMe) | 6-Methoxy-1-methyl-3-hydroxyisoquinoline | 82 |
| 5 | Methyl acetoacetate (Me, Me) | 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (6,7-diOMe) | 6,7-Dimethoxy-1-methyl-3-hydroxyisoquinoline | 75 |
Detailed Experimental Protocol
Representative Procedure for the Synthesis of 1-Methyl-3-hydroxyisoquinoline:
To a solution of methyl acetoacetate (46 mg, 0.4 mmol) in acetonitrile (4.0 mL) is added 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (120 mg, 0.4 mmol) and cesium fluoride (121 mg, 0.8 mmol). The resulting mixture is stirred at room temperature for 15 minutes. Ammonium hydroxide (28% aqueous solution, 0.4 mL) is then added, and the reaction is stirred for an additional 12 hours. The reaction mixture is then concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-methyl-3-hydroxyisoquinoline as a white solid.
Copper-Catalyzed Synthesis of Isoquinoline N-Oxides
A complementary approach to isoquinoline derivatives from β-ketoesters involves a copper-catalyzed C(sp³)–H functionalization and annulation of 2-bromoaryl oximes.[2][3] This method provides access to isoquinoline N-oxides, which are valuable synthetic intermediates.
Reaction Mechanism and Workflow
The proposed mechanism involves the copper(II)-catalyzed C(sp³)–H functionalization of the β-ketoester with the 2-bromoaryl oxime. This is followed by an intramolecular cyclization of the in-situ generated acylated intermediate to furnish the isoquinoline N-oxide.
Quantitative Data
This copper-catalyzed reaction is applicable to a range of substrates, affording isoquinoline N-oxides in good yields.[3]
| Entry | 2-Bromoaryl Oxime (R¹, R²) | β-Ketoester (R³, R⁴) | Product | Yield (%) |
| 1 | 2-Bromobenzaldehyde oxime (H, H) | Ethyl acetoacetate (Me, OEt) | 1-Methyl-3-ethoxycarbonylisoquinoline N-oxide | 85 |
| 2 | 2-Bromo-4-methylbenzaldehyde oxime (4-Me, H) | Ethyl acetoacetate (Me, OEt) | 6-Methyl-1-methyl-3-ethoxycarbonylisoquinoline N-oxide | 82 |
| 3 | 2-Bromo-5-methoxybenzaldehyde oxime (5-OMe, H) | Ethyl acetoacetate (Me, OEt) | 7-Methoxy-1-methyl-3-ethoxycarbonylisoquinoline N-oxide | 78 |
| 4 | 2-Bromobenzaldehyde oxime (H, H) | Ethyl benzoylacetate (Ph, OEt) | 1-Phenyl-3-ethoxycarbonylisoquinoline N-oxide | 75 |
| 5 | 2-Bromobenzaldehyde oxime (H, H) | Dibenzoylmethane (Ph, Ph) | 1,3-Diphenylisoquinoline N-oxide | 72 |
Detailed Experimental Protocol
General Procedure for the Synthesis of Isoquinoline N-Oxides:
A mixture of the 2-bromoaryl oxime (0.5 mmol), β-ketoester (0.6 mmol), and copper(II) acetate (10 mol%) in a mixture of methanol and toluene (1:1, 4 mL) is stirred in a sealed tube at 60 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel (using a suitable eluent system, e.g., ethyl acetate/hexanes) to give the desired isoquinoline N-oxide.
Experimental Workflow Overview
The general workflow for both synthetic methodologies is outlined below. It encompasses reaction setup, monitoring, workup, and purification.
Conclusion
The synthesis of 3-hydroxyisoquinolines and their N-oxide derivatives from β-ketoesters is achievable through elegant and efficient modern synthetic methodologies. The one-pot aryne-based approach provides direct access to 3-hydroxyisoquinolines, while the copper-catalyzed method offers a route to isoquinoline N-oxides. Both methods demonstrate good functional group tolerance and provide the desired products in high yields. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the exploration of this important chemical space.
References
The Solvent's Influence: A Technical Guide to the Tautomerism of 3-Hydroxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The tautomeric equilibrium of 3-hydroxyisoquinoline, a fundamental heterocyclic scaffold in medicinal chemistry, is profoundly influenced by its solvent environment. This guide provides an in-depth analysis of the lactam-lactim tautomerism, presenting quantitative data, detailed experimental protocols, and logical visualizations to aid in the understanding and manipulation of this critical chemical property. The ability of this compound to exist as two distinct tautomers, the lactam (isoquinolin-3(2H)-one) and the lactim (isoquinolin-3-ol), has significant implications for its physicochemical properties, including solubility, lipophilicity, and, crucially, its biological activity and drug-target interactions.
The Lactam-Lactim Equilibrium
This compound (3HIQ) dynamically exists as an equilibrium between the lactam and lactim forms. This equilibrium is not static and shifts in response to the surrounding solvent's properties, primarily its polarity and hydrogen-bonding capabilities.
Caption: Tautomeric equilibrium of this compound.
Generally, the more polar lactam form is favored in polar, protic solvents such as water and alcohols, which can effectively solvate the amide functionality through hydrogen bonding.[1][2] Conversely, the less polar lactim form predominates in non-polar, aprotic solvents like diethyl ether.[1][2] In many organic solvents of intermediate polarity, a mixture of both tautomers coexists.[1]
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, defined as the ratio of the concentration of the lactam tautomer to the lactim tautomer:
KT = [Lactam] / [Lactim]
A comprehensive understanding of the solvent's effect on this equilibrium is crucial for predicting the behavior of this compound derivatives in various environments, from reaction media to biological systems. The following table summarizes the spectroscopic data for this compound in a range of solvents, providing insight into the predominant tautomeric form.
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Predominant Form |
| Water (pH 7) | 80.1 | 395[1] | 490 | Lactam |
| Methanol | 32.7 | ~340, ~405 (broad)[1] | 420, 480 | Mixture |
| Ethanol | 24.6 | ~340, ~405 (broad) | 418, 480 | Mixture |
| Butanol | 17.5 | ~340, ~405 (broad) | 415, 475 | Mixture |
| Diethyl Ether | 4.3 | ~340[1] | 390 | Lactim |
| Ethyl Acetate | 6.0 | ~340, ~425 (broad) | 400, 500 | Mixture |
| Dichloromethane | 8.9 | ~340, ~425 (broad) | 405, 510 | Mixture |
Note: The presence of two absorption bands in solvents like methanol, ethanol, butanol, ethyl acetate, and dichloromethane indicates the co-existence of both lactam and lactim forms.[1] The band around 340 nm is characteristic of the lactim form, while the longer wavelength absorption is attributed to the lactam form.[1]
Experimental Protocols for Tautomer Analysis
The determination of the tautomeric ratio of this compound in different solvents can be achieved through various spectroscopic techniques, primarily UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Vis Spectroscopy
Principle: This method relies on the distinct electronic absorption spectra of the lactam and lactim tautomers. By measuring the absorbance of a solution at wavelengths where one tautomer absorbs significantly more than the other, the relative concentrations of each form can be determined.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a non-polar solvent where it exists predominantly in the lactim form (e.g., anhydrous diethyl ether).
-
Prepare a stock solution in a polar, protic solvent where it exists almost exclusively as the lactam form (e.g., deionized water).
-
For each solvent to be tested, prepare a series of solutions of this compound with a known total concentration.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use quartz cuvettes with a defined path length (typically 1 cm).
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum of the pure lactim form (in diethyl ether) and the pure lactam form (in water) to identify their respective absorption maxima (λmax) and molar extinction coefficients (ε) at these wavelengths. The lactim form of this compound typically shows an absorption maximum around 340 nm, while the lactam form absorbs at a longer wavelength, around 395 nm in water.[1]
-
For each test solvent, record the absorption spectrum of the this compound solution.
-
-
Data Analysis:
-
The tautomeric equilibrium constant (KT) can be calculated using the following equation, assuming the total absorbance at a specific wavelength is the sum of the absorbances of the two tautomers:
A = εLactim * cLactim * l + εLactam * cLactam * l
where:
-
A is the measured absorbance at a specific wavelength.
-
εLactim and εLactam are the molar extinction coefficients of the lactim and lactam forms at that wavelength.
-
cLactim and cLactam are the concentrations of the lactim and lactam forms.
-
l is the path length of the cuvette.
By measuring the absorbance at two different wavelengths and solving the system of simultaneous equations, the concentrations of both tautomers can be determined, and subsequently, the KT value can be calculated.
-
References
The Photophysics of 3-Hydroxyisoquinoline: A Technical Guide for Researchers
An in-depth exploration of the unique photophysical properties of 3-Hydroxyisoquinoline (3HIQ), a molecule of significant interest in fluorescence sensing, materials science, and medicinal chemistry. This guide details its solvent-dependent tautomerism, excited-state intramolecular proton transfer (ESIPT) phenomenon, and key photophysical parameters, providing researchers with the foundational knowledge for its application in various scientific domains.
Introduction
This compound (3HIQ) is a heterocyclic organic compound that has garnered considerable attention for its versatile applications, ranging from a building block in the synthesis of bioactive molecules to a component in the development of fluorescent probes and sensors.[1][2] Its unique photophysical behavior is governed by a delicate interplay of tautomeric forms and an efficient excited-state intramolecular proton transfer (ESIPT) process, which is highly sensitive to the surrounding environment.[3][4] This sensitivity makes 3HIQ a valuable tool for probing local environments and designing novel stimuli-responsive materials.
This technical guide provides a comprehensive overview of the core photophysical properties of 3HIQ, with a focus on its behavior in various solvent environments. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key measurements are provided. Furthermore, the underlying photophysical mechanism is illustrated through a signaling pathway diagram.
Core Photophysical Processes: Tautomerism and ESIPT
The photophysics of 3HIQ are dominated by the equilibrium between its two tautomeric forms: the lactim (enol) and lactam (keto) forms. In the ground state, the lactim form is generally more stable, but the equilibrium can be shifted by the solvent polarity.[5] Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase, facilitating the transfer of a proton from the oxygen to the nitrogen atom. This process, known as Excited-State Intramolecular Proton Transfer (ESIPT), results in the formation of the excited lactam tautomer.[6][7]
A key characteristic of 3HIQ is that this ESIPT process is relatively slow, occurring on the nanosecond timescale, which is in contrast to the typically ultrafast ESIPT observed in many other molecules.[3][4] This slow ESIPT is solvent-dependent and allows for the observation of dual fluorescence, with distinct emission bands from both the initially excited lactim form and the proton-transferred lactam form.[5]
References
The Multifaceted Biological Activities of 3-Hydroxyisoquinoline and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, endowing them with diverse and potent biological activities. Among these, 3-hydroxyisoquinoline and its derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in medicinal chemistry. Their unique structural features allow for a wide range of chemical modifications, leading to the development of novel therapeutic agents with applications in oncology, infectious diseases, and neurology. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, focusing on their anticancer, antimicrobial, neuroprotective, and enzyme-inhibitory properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this exciting field.
Anticancer Activity
Derivatives of this compound, particularly those belonging to the 3-aminoisoquinolin-1(2H)-one class, have demonstrated significant potential as anticancer agents. These compounds have been shown to inhibit the growth of a wide range of human tumor cell lines, including those from leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovary, kidney, breast, and prostate.
A notable example is 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, which has been identified as a lead compound that effectively prevents tumor cell growth with good selectivity.[1] The anticancer mechanism of these compounds often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival. For instance, certain 3-acyl isoquinolin-1(2H)-one derivatives have been shown to induce apoptosis and cell cycle arrest at the G2 phase in breast cancer cells. This is achieved through the inhibition of the MEK/ERK and p38 MAPK signaling pathways, which are critical for cell growth and stress responses.[2] The inhibition of these pathways leads to the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspases, ultimately culminating in programmed cell death.[2]
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Panel | Growth Inhibition | lgGI50 = -5.18 (average) | [1] |
| 3-Acyl isoquinolin-1(2H)-one derivative (4f) | MCF-7 (Breast) | CCK8 | Not specified | [2] |
| 3-Acyl isoquinolin-1(2H)-one derivative (4f) | MDA-MB-231 (Breast) | CCK8 | Not specified | [2] |
Signaling Pathway: Anticancer Mechanism of 3-Acyl Isoquinolin-1(2H)-ones
Antimicrobial Activity
The isoquinoline core is a key structural feature in many natural and synthetic compounds with antimicrobial properties.[3] Various derivatives, including tricyclic isoquinolines and tetrahydroisoquinolines, have demonstrated potent activity against a range of Gram-positive bacteria.
For instance, certain tricyclic isoquinoline derivatives synthesized through a [2 + 3] cycloaddition reaction have shown promising antibacterial activity against pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium.[3] Similarly, derivatives of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their antimicrobial effects.
Quantitative Data: Antimicrobial Activity
| Compound | Organism | Assay | MIC (µg/mL) | Reference |
| Tricyclic Isoquinoline Derivative (8d) | Staphylococcus aureus | Broth Microdilution | 16 | [3] |
| Tricyclic Isoquinoline Derivative (8f) | Staphylococcus aureus | Broth Microdilution | 32 | [3] |
| Tricyclic Isoquinoline Derivative (8f) | Streptococcus pneumoniae | Broth Microdilution | 32 | [3] |
| Tricyclic Isoquinoline Derivative (8d) | Enterococcus faecium | Broth Microdilution | 128 | [3] |
| Tricyclic Isoquinoline Derivative (8f) | Enterococcus faecium | Broth Microdilution | 64 | [3] |
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have garnered significant attention for their potential neuroprotective properties. These compounds are being investigated for their therapeutic potential in neurodegenerative diseases. One of the key mechanisms underlying their neuroprotective action is the antagonism of the N-methyl-D-aspartate (NMDA) receptor.
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to exhibit neuroprotective effects by acting as an uncompetitive NMDA receptor antagonist.[3] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is a major contributor to neuronal cell death in various neurological disorders. By blocking the NMDA receptor, 1MeTIQ can mitigate this excitotoxic damage. This antagonism of the glutamatergic system is a crucial aspect of its neuroprotective mechanism.[3]
Signaling Pathway: Neuroprotective Mechanism of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
Enzyme Inhibition
Isoquinoline derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases.
Phosphodiesterase (PDE) Inhibition
Certain pyrimido[2,1-a]isoquinolin-4-one derivatives have been shown to be effective inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction by hydrolyzing cyclic nucleotides like cAMP and cGMP. The inhibition of PDEs leads to an increase in intracellular levels of these second messengers, which can have various physiological effects.
For example, 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b) is a potent inhibitor of cAMP-specific high-affinity phosphodiesterase.[4] This inhibition leads to elevated cAMP levels, which in turn can inhibit platelet aggregation. This antiplatelet effect is mediated by the cAMP-dependent inhibition of calcium mobilization and fibrinogen binding.[4]
Quantitative Data: Phosphodiesterase Inhibition
| Compound | Enzyme | IC50 (µM) | Reference |
| 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b) | cAMP high-affinity phosphodiesterase | 11 ± 5 | [4] |
Signaling Pathway: Phosphodiesterase Inhibition and Antiplatelet Effect
DNA-Dependent Protein Kinase (DNA-PK) Inhibition
Derivatives of pyrimido[2,1-a]isoquinolin-4-one have also been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway.[5] Inhibition of DNA-PK can sensitize cancer cells to radiotherapy and chemotherapy. Structure-activity relationship studies have revealed that a 2-morpholino group on the pyrimido[2,1-a]isoquinolin-4-one scaffold is crucial for potent inhibitory activity.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the isoquinoline derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Neuroprotective Activity: SH-SY5Y Neuroblastoma Cell Assay
Principle: The SH-SY5Y neuroblastoma cell line is a widely used in vitro model to study neuroprotection. Neurotoxicity is induced by a toxin (e.g., 6-hydroxydopamine or MPP+), and the ability of a compound to protect the cells from this toxicity is assessed, often using the MTT assay.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Compound Pre-treatment: Seed the cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the tetrahydroisoquinoline derivative for 1-2 hours.
-
Toxin Induction: Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA) to the wells and incubate for another 24-48 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 5.1.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with both the compound and the toxin to those treated with the toxin alone.
Enzyme Inhibition: Phosphodiesterase (PDE) Assay
Principle: PDE activity is measured by monitoring the hydrolysis of a fluorescently labeled cyclic nucleotide substrate. In the presence of a PDE inhibitor, the rate of hydrolysis decreases.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the purified PDE enzyme, a fluorescently labeled substrate (e.g., FAM-cAMP), and the pyrimido[2,1-a]isoquinolin-4-one derivative at various concentrations in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop reagent.
-
Fluorescence Measurement: Measure the fluorescence of the product using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the inhibitor. Determine the IC50 value by plotting a dose-response curve.
Synthesis of Key Derivatives
The synthesis of biologically active this compound derivatives often involves multi-step reaction sequences. Below are generalized synthetic approaches for some of the key classes of compounds discussed.
Synthesis of 3-Aminoisoquinolin-1(2H)-one Derivatives
A common method for the synthesis of 3-aminoisoquinolin-1(2H)-ones starts from 2-(cyanomethyl)benzoic acid. This allows for the variation of the substituent at the 3-amino group. [1]
Synthesis of Tricyclic Isoquinoline Derivatives
Tricyclic isoquinoline derivatives with antibacterial activity can be synthesized via a [2 + 3] cycloaddition reaction between a 1-methyl-3,4-dihydroisoquinoline and dimethyl acetylenedicarboxylate (DMAD). [3]The dihydroisoquinoline precursors are typically prepared using the Bischler-Napieralski reaction. [6]
Synthesis of 1-Pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives
The synthesis of these tetrahydroisoquinoline derivatives generally involves the Bischler-Napieralski reaction to form the isoquinoline core, followed by reduction and subsequent functionalization at various positions.
Conclusion
The this compound scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to a diverse range of derivatives with potent biological activities. The anticancer, antimicrobial, neuroprotective, and enzyme-inhibitory properties of these compounds underscore their significant therapeutic potential. This technical guide has provided a comprehensive overview of the current state of research in this area, including quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action. It is anticipated that the information presented herein will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation and innovation in the field of isoquinoline-based therapeutics. The continued exploration of the chemical space around the this compound core, coupled with a deeper understanding of the structure-activity relationships and molecular targets, holds great promise for the discovery of novel and effective drugs to address a wide range of human diseases.
References
- 1. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline and established uncompetitive NMDA receptor antagonists induce tolerance to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective benzopyranone and pyrimido[2,1-a]isoquinolin-4-one inhibitors of DNA-dependent protein kinase: synthesis, structure-activity studies, and radiosensitization of a human tumor cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 3-Hydroxyisoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-hydroxyisoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of potent and selective enzyme inhibitors. While this compound itself is often a synthetic intermediate, its derivatives have emerged as critical pharmacophores targeting key enzymes implicated in a range of diseases, most notably in oncology and inflammatory conditions. This technical guide provides a comprehensive overview of the primary mechanisms of action for biologically active this compound derivatives, with a significant focus on their role as inhibitors of Poly(ADP-ribose) Polymerase (PARP). Additionally, this guide will explore other notable mechanisms, including the inhibition of phosphodiesterases (PDEs) and Hypoxia-Inducible Factor (HIF) prolyl hydroxylases. Detailed experimental protocols for key assays, quantitative inhibitory data, and visual representations of signaling pathways and experimental workflows are provided to support researchers in the fields of drug discovery and development.
Core Mechanism of Action: PARP Inhibition
A prominent and extensively studied mechanism of action for derivatives of this compound, particularly 1-oxo-3,4-dihydroisoquinoline-4-carboxamides and isoquinolinone-naphthoquinone hybrids, is the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, especially PARP1 and PARP2.[1][2][3] These enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1]
The primary mechanism of inhibition is competitive binding to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzyme.[1] By mimicking the nicotinamide moiety of NAD+, these isoquinoline derivatives occupy the catalytic site, preventing the synthesis and attachment of poly(ADP-ribose) (PAR) chains to target proteins, including PARP itself.[1][4] This catalytic inhibition is a key aspect of their function.
Furthermore, a critical component of the anti-cancer efficacy of these inhibitors is the concept of "PARP trapping." By binding to the PARP enzyme that is already associated with DNA at the site of a break, the inhibitors stabilize the PARP-DNA complex, preventing the dissociation of PARP and obstructing the subsequent steps of DNA repair.[4] This trapped PARP-DNA complex is a significant cytotoxic lesion, which, during DNA replication, can lead to the formation of double-strand breaks (DSBs).
In cancer cells with deficiencies in homologous recombination (HR), a major pathway for repairing DSBs, such as those with BRCA1 or BRCA2 mutations, the accumulation of these unrepaired DSBs leads to a state of "synthetic lethality," resulting in selective cancer cell death while sparing normal cells with functional HR pathways.[1]
Signaling Pathway of PARP Inhibition
The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and the mechanism by which this compound-based PARP inhibitors disrupt this process, leading to synthetic lethality in HR-deficient cancer cells.
Quantitative Data: PARP Inhibition by Isoquinoline Derivatives
The inhibitory potency of various isoquinoline derivatives against PARP1 and PARP2 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for representative compounds from the literature.
| Compound Class | Specific Compound/Derivative | Target | IC50 (nM) | Reference |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide | 2e | PARP1 | 26.4 ± 4.1 | [5] |
| 2e | PARP2 | 18.3 ± 4.5 | [5] | |
| Most Potent Derivative in Series | PARP1 | 22 | [5] | |
| Most Potent Derivative in Series | PARP2 | 4.0 | [5] | |
| Isoquinolinone-Naphthoquinone Hybrid | 5c | PARP1 | 2.4 | [3] |
| 5d | PARP1 | 4.8 | [3] |
Other Mechanisms of Action
While PARP inhibition is a major focus, derivatives of the isoquinoline scaffold have been shown to target other enzymes, indicating the versatility of this chemical core.
Phosphodiesterase (PDE) Inhibition
Certain 1-phenyl-3,4-dihydroisoquinoline amide derivatives have been developed as potent and selective inhibitors of phosphodiesterase 4 (PDE4).[6] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways.[7] By inhibiting PDE4, these compounds increase intracellular cAMP levels, which can modulate inflammatory responses.[6] This mechanism is particularly relevant for the development of treatments for inflammatory diseases.
The signaling pathway involves the inhibition of PDE, leading to an accumulation of cAMP. This, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, ultimately resulting in a dampened inflammatory response.
| Compound Class | Target | IC50 (µM) | Reference |
| 1-Phenyl-3,4-dihydroisoquinoline amide | PDE4B | Potent inhibition reported | [6] |
| Quinoline-based derivatives | PDE5 | 0.020 (for compound 4b) | [8] |
HIF Prolyl Hydroxylase Inhibition
Some 4-hydroxy-isoquinoline compounds have been investigated as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[9] PHDs are enzymes that, under normal oxygen conditions (normoxia), hydroxylate the alpha subunit of HIF, targeting it for degradation. By inhibiting PHDs, these compounds stabilize HIF-α, allowing it to translocate to the nucleus and activate the transcription of genes involved in the response to hypoxia, such as erythropoietin (EPO), which stimulates red blood cell production.[9][10] This mechanism is being explored for the treatment of anemia.
Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize the inhibitory activity of this compound derivatives.
Protocol for Determining IC50 of PARP Inhibitors (Cell-Based Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a PARP inhibitor in a cancer cell line using a luminescent cell viability assay.
1. Cell Culture and Seeding:
- Culture a relevant cancer cell line (e.g., a BRCA-mutant line for PARP inhibitors) under standard conditions.
- Harvest cells during their exponential growth phase and perform a cell count.
- Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.[11]
2. Compound Preparation and Treatment:
- Prepare a stock solution of the isoquinoline-based PARP inhibitor in a suitable solvent like DMSO.
- Perform serial dilutions of the stock solution in culture medium to create a range of concentrations to be tested.
- Treat the cells in the 96-well plate with the different concentrations of the inhibitor. Include a vehicle control (DMSO) and an untreated control.
3. Incubation:
- Incubate the plate for a period that allows for the cytotoxic effects of PARP inhibition to manifest, which is typically longer than for other cytotoxic agents (e.g., 72 to 96 hours).[12]
4. Cell Viability Assay (e.g., CellTiter-Glo®):
- Equilibrate the plate and the assay reagent to room temperature.
- Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.[11]
- Mix the contents and incubate to stabilize the signal.
5. Data Acquisition and Analysis:
- Measure the luminescence of each well using a microplate reader.
- Normalize the data by expressing the luminescent signal of the treated wells as a percentage of the vehicle control.
- Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
- Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[11][13]
Experimental Workflow for IC50 Determination
The following diagram provides a visual representation of the typical workflow for an IC50 determination experiment.
Conclusion
Derivatives of this compound represent a versatile and powerful class of compounds with significant therapeutic potential. Their primary and most well-characterized mechanism of action is the inhibition of PARP enzymes, which has led to the development of targeted cancer therapies that exploit the principle of synthetic lethality. The ability of this scaffold to also target other key enzymes like phosphodiesterases and HIF prolyl hydroxylases underscores its importance in drug discovery. A thorough understanding of these mechanisms, supported by robust experimental data and clear visualization of the underlying biological pathways, is essential for the continued development of novel and effective therapeutics based on the this compound core structure. This guide serves as a foundational resource for researchers dedicated to advancing this promising area of medicinal chemistry.
References
- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel inhibitors of phosphodiesterase 4 with 1-phenyl-3,4-dihydroisoquinoline scaffold: Structure-based drug design and fragment identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Generation of Dose-Response Curves and Improved IC50s for PARP Inhibitor Nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Spectral Profile of 3-Hydroxyisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-Hydroxyisoquinoline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of this molecule.
Spectroscopic Data Summary
The spectral data for this compound is summarized below, providing a quick reference for its characteristic spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.1 | s | 1H | H-1 |
| ~7.0 | s | 1H | H-4 |
| ~7.7 | d | 1H | H-5 |
| ~7.5 | t | 1H | H-6 |
| ~7.3 | t | 1H | H-7 |
| ~8.0 | d | 1H | H-8 |
| ~11.0 | br s | 1H | -OH |
¹³C NMR (Carbon-13 NMR) Spectral Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~162 | C-3 |
| ~145 | C-1 |
| ~138 | C-8a |
| ~130 | C-5 |
| ~128 | C-7 |
| ~127 | C-4a |
| ~126 | C-6 |
| ~120 | C-8 |
| ~105 | C-4 |
Infrared (IR) Spectroscopy
The following table lists the characteristic vibrational frequencies for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | O-H Stretch (phenolic) |
| 3100-3000 | Medium | C-H Stretch (aromatic) |
| ~1640 | Strong | C=O Stretch (lactam tautomer) |
| ~1620 | Medium | C=N Stretch |
| ~1580 | Medium | C=C Stretch (aromatic) |
| ~1470 | Medium | C=C Stretch (aromatic) |
| ~1280 | Strong | C-O Stretch (phenolic) |
| ~830 | Strong | C-H Bend (out-of-plane) |
| ~750 | Strong | C-H Bend (out-of-plane) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The absorption maxima of this compound are solvent-dependent, indicating a shift in the tautomeric equilibrium between the lactim and lactam forms.
| Solvent | λmax (nm) |
| Diethyl Ether | ~340 |
| Water | 395 |
Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectral data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
¹H NMR Acquisition:
-
The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.
-
A standard one-pulse sequence is used.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak.
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is recorded on the same spectrometer.
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
A longer acquisition time or a higher number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The chemical shifts are referenced to the deuterated solvent signal.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance after automatic background subtraction by the instrument's software.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in the desired spectroscopic grade solvent (e.g., ethanol, water, or cyclohexane).
-
From the stock solution, prepare a dilute solution with an absorbance value ideally within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as the reference (blank).
-
Fill a second quartz cuvette with the prepared sample solution.
-
Record the absorption spectrum over a wavelength range of approximately 200-800 nm.
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of this compound.
Caption: Workflow for Spectral Data Acquisition and Analysis of this compound.
Solubility Profile of 3-Hydroxyisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-Hydroxyisoquinoline in common laboratory solvents. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this document focuses on providing a framework for determining its solubility through established experimental protocols. The information presented here is intended to guide researchers in handling and utilizing this compound for a variety of applications in drug discovery and chemical synthesis.
Physicochemical Properties of this compound
This compound, also known as isoquinolin-3(2H)-one, is a heterocyclic organic compound with the molecular formula C₉H₇NO and a molecular weight of 145.16 g/mol .[1] It typically appears as a white to yellow or orange crystalline powder.[1] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO | [1] |
| Molecular Weight | 145.16 | [1] |
| Melting Point | 194 °C | [1] |
| Boiling Point | 267 °C | [1] |
| Appearance | White to yellow to orange crystalline powder | [1] |
Qualitative Solubility of this compound
| Solvent Class | Common Lab Solvents | Expected Qualitative Solubility |
| Polar Protic | Water, Methanol, Ethanol | Likely soluble, especially with heating, due to hydrogen bonding capabilities with the hydroxyl group. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Expected to be soluble, particularly in strong dipolar aprotic solvents like DMSO and DMF. |
| Non-Polar | Hexane, Toluene, Diethyl ether | Likely sparingly soluble to insoluble due to the significant polarity mismatch. |
Note: This table represents an educated estimation based on chemical principles. Experimental verification is crucial for any research application.
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound. This method can be adapted for both qualitative and quantitative measurements.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, hexane)
-
Analytical balance
-
Vials or test tubes with caps
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for quantitative analysis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a vial. The excess solid should be clearly visible.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture vigorously using a vortex mixer or magnetic stirrer.
-
Place the vial in a temperature-controlled environment (e.g., a 25 °C water bath) and allow it to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. Continue agitation during this period.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE or PVDF filter).
-
Dilute the collected supernatant with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.
-
-
Quantitative Analysis (Optional):
-
Analyze the diluted solution using a calibrated analytical instrument such as an HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A pre-established calibration curve of known concentrations of this compound versus instrument response is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Qualitative Assessment:
For a less rigorous, qualitative assessment, a small, known amount of the compound (e.g., 1-5 mg) can be added to a known volume of solvent (e.g., 1 mL) and observed for dissolution at a specific temperature with agitation.[2][3] The compound can be classified as soluble, partially soluble, or insoluble based on visual inspection.
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: General workflow for experimental solubility determination.
This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, it is imperative to perform the experimental procedures outlined. The provided information and protocols are intended to support researchers in their endeavors in medicinal chemistry and drug development.
References
The Versatile Precursor: A Technical Guide to 3-Hydroxyisoquinoline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Hydroxyisoquinoline, a heterocyclic aromatic compound, stands as a pivotal precursor in the landscape of modern organic synthesis. Its unique structural features and reactivity have positioned it as a valuable building block for the construction of a diverse array of complex molecules with significant applications in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the role of this compound in organic synthesis, detailing key reactions, experimental protocols, and its application in the development of bioactive compounds and functional materials.
Core Reactions and Functionalization
This compound readily undergoes functionalization at its hydroxyl group and the nitrogen atom of the isoquinoline core, opening avenues for the synthesis of a wide range of derivatives. Key transformations include O-alkylation, N-alkylation, and cross-coupling reactions.
O-Alkylation
The hydroxyl group of this compound can be readily alkylated to furnish 3-alkoxyisoquinolines. This transformation is typically achieved under basic conditions using an alkyl halide.
Experimental Protocol: Synthesis of 3-Methoxyisoquinoline
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (1.5 eq). The mixture is stirred at room temperature for a short period before the addition of an alkylating agent like methyl iodide (1.2 eq). The reaction is then stirred at room temperature or gently heated until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 3-methoxyisoquinoline.[1]
N-Alkylation
The nitrogen atom of the isoquinoline ring can be alkylated, particularly when the hydroxyl group is in its tautomeric keto form as isoquinolin-3(2H)-one. This reaction is also typically performed in the presence of a base and an alkylating agent.
Experimental Protocol: Synthesis of 2-Benzyl-isoquinolin-3(2H)-one
A mixture of this compound (1.0 eq), a base such as potassium carbonate (1.5 eq), and a solvent like DMF is stirred at room temperature. Benzyl bromide (1.2 eq) is then added to the mixture. The reaction is stirred at an elevated temperature (e.g., 100°C) for several hours.[2] After completion, the mixture is cooled, and the product is isolated through an aqueous workup and extraction with an organic solvent. Purification by column chromatography affords the N-alkylated product.
Cross-Coupling Reactions
The this compound scaffold can be further elaborated through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to introduce aryl, vinyl, or amino functionalities. These reactions typically require conversion of the hydroxyl group to a better leaving group, such as a triflate or halide.
Applications in the Synthesis of Bioactive Molecules and Functional Materials
The derivatives of this compound are integral to the synthesis of numerous compounds with significant biological activity and interesting photophysical properties.
Pharmaceutical Intermediates
This compound is a key intermediate in the synthesis of a variety of bioactive molecules and pharmaceuticals.[3] Its derivatives are being investigated for their potential in treating a range of diseases, including neurological disorders.[4] The isoquinoline core is a common scaffold in many natural and synthetic compounds with diverse pharmacological activities.[5]
Fluorescent Probes
The inherent fluorescent properties of the isoquinoline ring system make this compound and its derivatives attractive candidates for the development of fluorescent probes. These probes are valuable tools in biological research and diagnostics for applications such as cellular imaging.[3]
Synthesis of Complex Ligands
This compound serves as a precursor in the synthesis of complex ligands used in catalysis. A notable example is the synthesis of the atropisomeric P,N-ligand, QUINAP.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for various reactions and biological activities of this compound derivatives.
Table 1: Reaction Yields for Functionalization of this compound Derivatives
| Entry | Reactant | Reagent(s) | Product | Yield (%) | Reference |
| 1 | This compound | Methyl Iodide, K₂CO₃, DMF | 3-Methoxyisoquinoline | Not specified | [1] |
| 2 | This compound | Benzyl Bromide, K₂CO₃, DMF | 2-Benzyl-isoquinolin-3(2H)-one | 82 | [2] |
| 3 | Isoquinolin-3-amines | Substituted Aryl Halides, Pd catalyst | N-Aryl-isoquinolin-3-amines | 46-94 |
Table 2: Biological Activity of Isoquinoline Derivatives
| Compound | Biological Activity | Target/Assay | IC₅₀ / MIC (µM) | Reference |
| Thiazoline-Tetralin Derivatives | Anticancer | MCF-7 cell line | 69.2 | [3] |
| Thiazoline-Tetralin Derivatives | Anticancer | A549 cell line | >100 | [3] |
| N-Substituted Isoquinolin-1,3-diones | Anticancer | HePG-2 cell line | Various | [4] |
| N-Substituted Isoquinolin-1,3-diones | Anticancer | HCT-116 cell line | Various | [4] |
| N-Substituted Isoquinolin-1,3-diones | Anticancer | MCF-7 cell line | Various | [4] |
| Benzimidazole Derivatives | Anticancer | A549 cell line | 264.32 - 608.70 | [7] |
| 2-Aminobenzo[de]isoquinoline-1,3-diones | Anticancer | HCT-116 cell line | 1.3 - 45.0 (µg/mL) | [8] |
| 2-Aminobenzo[de]isoquinoline-1,3-diones | Anticancer | Hep-G2 cell line | 1.3 - 45.0 (µg/mL) | [8] |
| 2-Aminobenzo[de]isoquinoline-1,3-diones | Anticancer | MCF-7 cell line | 1.3 - 45.0 (µg/mL) | [8] |
| Quinazolinone Derivatives | Anticancer | HePG-2 cell line | Various | [9] |
| Quinazolinone Derivatives | Anticancer | HCT-116 cell line | Various | [9] |
| Quinazolinone Derivatives | Anticancer | MCF-7 cell line | Various | [9] |
| Alkynyl Isoquinolines | Antibacterial | S. aureus | 4 - 16 (µg/mL) | [10] |
| Alkynyl Isoquinolines | Antibacterial | MRSA | 4 - 8 (µg/mL) | [10] |
| Alkynyl Isoquinolines | Antibacterial | VRE | 4 - 16 (µg/mL) | [10] |
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key synthetic pathways and experimental workflows involving this compound and its precursors.
This compound has firmly established itself as a versatile and indispensable precursor in organic synthesis. Its accessibility and the reliability of its functionalization reactions provide a robust platform for the generation of a vast chemical space. The continued exploration of new synthetic methodologies and the application of its derivatives in drug discovery and materials science promise to unlock further innovations, solidifying the importance of this compound in advancing chemical and biomedical research.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Deep Dive: Unraveling the Electronic Structure of 3-Hydroxyisoquinoline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Hydroxyisoquinoline (3HIQ) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its biological activity and photophysical properties are intrinsically linked to its electronic structure, which is characterized by a delicate interplay of tautomerism and excited-state dynamics. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 3HIQ, focusing on its lactim and lactam tautomers. We present key quantitative data from computational studies, detail the underlying theoretical methodologies, and visualize fundamental processes to offer a deeper understanding for researchers in drug discovery and materials development.
Introduction
The functionality of this compound is largely governed by the equilibrium between its two tautomeric forms: the lactim (enol) and lactam (keto) forms. This tautomerism significantly influences the molecule's electronic properties, including its dipole moment, and frontier molecular orbitals (HOMO and LUMO), which in turn dictate its reactivity, stability, and interaction with biological targets. Understanding the nuances of the electronic landscape of these tautomers is therefore critical for the rational design of novel 3HIQ-based therapeutics and functional materials. This guide synthesizes findings from various theoretical studies to provide a clear and structured repository of this vital information.
Tautomerism and Electronic Properties
Theoretical studies, primarily employing Density Functional Theory (DFT) and Configuration Interaction Singles (CIS), have been instrumental in elucidating the electronic characteristics of the 3HIQ tautomers.
Data Presentation
The following tables summarize key quantitative data from computational analyses of the lactim and lactam forms of this compound.
Table 1: Calculated Dipole Moments of this compound Tautomers
| Tautomer | State | Computational Method | Dipole Moment (Debye) |
| Lactim | Ground State (S₀) | DFT-B3LYP/6-31G | 1.9 D[1] |
| Excited State (S₁) | CIS/6-31G | 2.6 D[1] | |
| Lactam | Ground State (S₀) | DFT-B3LYP/6-31G | 6.2 D[1] |
| Excited State (S₁) | CIS/6-31G | 7.5 D[1] |
Table 2: Relative Stability of Cationic this compound Tautomers
| Cationic Tautomer | Computational Method | Relative Stability |
| Lactim⁺ | PBE0/6-311+G(d,p) | Less stable |
| Lactam⁺ | PBE0/6-311+G(d,p) | More stable by 0.27 eV[1] |
Note: A comprehensive table of HOMO-LUMO energies and detailed geometric parameters is pending the acquisition of specific data from further literature analysis.
Experimental and Computational Protocols
The theoretical data presented in this guide are derived from rigorous computational chemistry protocols. A typical workflow for these calculations is outlined below.
Computational Methodology
A common approach to studying the electronic structure of molecules like this compound involves the following steps:
-
Geometry Optimization: The initial step is to determine the lowest energy structure of each tautomer. This is typically achieved using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G*. This process adjusts the bond lengths and angles to find a stable conformation.
-
Ground State Properties: Once the geometries are optimized, various electronic properties of the ground state (S₀) are calculated. This includes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, Mulliken charges, and the ground state dipole moment. These calculations are often performed at the same level of theory as the geometry optimization (e.g., DFT-B3LYP/6-31G*).
-
Excited State Calculations: To investigate the photophysical properties, excited state calculations are performed. A common method for this is the Configuration Interaction Singles (CIS) approach, often with a basis set like 6-31G*. This allows for the calculation of properties such as the excited-state dipole moment.
-
Software: These calculations are typically carried out using quantum chemistry software packages like Gaussian 03.[1]
Mandatory Visualizations
To visually represent the core concepts discussed, the following diagrams have been generated using the DOT language.
Lactim-Lactam Tautomerization of this compound
Caption: Lactim-Lactam Tautomerization of this compound.
Computational Workflow for Electronic Structure Analysis
Caption: A typical computational workflow for theoretical analysis.
Conclusion and Future Prospects
Theoretical studies provide invaluable insights into the electronic structure of this compound, revealing the distinct electronic profiles of its lactim and lactam tautomers. The significant differences in their dipole moments, both in the ground and excited states, underscore the profound impact of tautomerism on the molecule's behavior. These computational findings are crucial for understanding the structure-activity relationships of 3HIQ derivatives and for guiding the design of new molecules with tailored properties for pharmaceutical and material science applications. Future theoretical work could expand upon these foundations by exploring the influence of different substituents on the electronic structure and by employing more advanced computational methods to further refine our understanding of the excited-state dynamics, including the explicit role of solvent effects in the tautomerization process.
References
An In-depth Technical Guide to Excited-State Proton Transfer in 3-Hydroxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyisoquinoline (3-HIQ) is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science due to its unique photophysical properties.[1] A key characteristic of 3-HIQ is its ability to undergo excited-state intramolecular proton transfer (ESIPT), a process that modulates its fluorescence and has implications for its application as a fluorescent probe and in the development of novel pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the core mechanisms, quantitative photophysical data, and experimental methodologies related to the ESPT phenomenon in 3-HIQ. It is intended to serve as a valuable resource for researchers and professionals working in drug development and related scientific fields.
Introduction to this compound and ESPT
This compound, also known as 3-isoquinolinol, is a versatile building block in organic synthesis.[1] In non-hydroxylic solvents, it primarily exists in its lactim (enol) tautomeric form, while in water, the lactam (keto) form is favored.[3] The molecule possesses both a proton donor (-OH group) and a proton acceptor (N atom) site, making it a candidate for intramolecular proton transfer.[4]
Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. This process often leads to the formation of a tautomeric species with distinct photophysical properties, most notably a large Stokes shift in its fluorescence spectrum. In 3-HIQ, upon UV irradiation, the lactim form can undergo ESIPT to form an excited-state lactam tautomer, which then fluoresces at a longer wavelength.[2]
Mechanisms of Proton Transfer in this compound
The tautomerism of 3-HIQ is complex and can be influenced by the surrounding environment, such as the polarity of the solvent and the presence of proton-donating or -accepting species.[4] Both ground-state and excited-state proton transfer events are crucial to understanding its behavior.
Ground-State Tautomerism
In the ground state, 3-HIQ can exist in equilibrium between its lactim and lactam forms. Theoretical calculations have indicated a high energy barrier (37.023 kcal/mol) for the conversion of the enol monomer to the keto monomer, suggesting the keto form is less likely to exist in the ground state as a monomer.[5][6] However, in polar protic solvents like water, the lactam form is stabilized.[3]
Excited-State Proton Transfer (ESPT)
Upon photoexcitation, the proton transfer dynamics of 3-HIQ become prominent. Several mechanisms have been proposed and investigated:
-
Monomer ESPT: In its monomeric form, 3-HIQ can undergo intramolecular proton transfer from the hydroxyl group to the nitrogen atom in the excited state.[4] This process has been observed to occur on a nanosecond timescale, which is considered relatively slow for ESIPT reactions.[4][7]
-
Self-Association and Double-Proton Transfer: In nonpolar solvents like cyclohexane, 3-HIQ can self-associate to form dimers.[5][8] Theoretical studies suggest that these dimers can exist as both enol/enol and keto/keto forms in the ground state, with a relatively low energy barrier (8.98 kcal/mol) between them.[5][6][8] Upon excitation of the enol/enol dimer, a sequential double-proton transfer has been proposed. One proton transfers in the excited state, followed by a transition to the ground state where the second proton transfer occurs.[5][8][9]
-
Solvent-Mediated Proton Transfer: In the presence of protic species like acetic acid, a concerted two-proton transfer can occur along the dihydrogen bonds formed between 3-HIQ and the solvent molecule in the first excited state.[5][8] This solvent-assisted mechanism provides an alternative pathway for proton transfer and can contribute to fluorescence quenching.[5][6][8]
Quantitative Photophysical Data
The photophysical properties of 3-HIQ are highly dependent on the solvent environment. The following tables summarize key quantitative data from various studies.
Table 1: Theoretical and Experimental Dipole Moments of 3-HIQ Tautomers [4]
| Tautomer | State | Dipole Moment (Debye) |
| Lactim | Ground (S₀) | 1.9 |
| Lactam | Ground (S₀) | 6.2 |
| Lactim | Excited (S₁) | 2.6 |
| Lactam | Excited (S₁) | 7.5 |
Table 2: Fluorescence Decay Parameters of 3-HIQ in Methanol [4]
| Excitation Wavelength (nm) | Emission Wavelength (nm) | Decay Time (τ) (ns) |
| 340 | 425 | 1.2 |
| 405 | 510 | 4.5 |
Table 3: Calculated Energy Barriers for Proton Transfer [5][6]
| System | Process | Energy Barrier (kcal/mol) |
| 3-HIQ Monomer | Enol to Keto (Ground State) | 37.023 |
| 3-HIQ Dimer | Enol/Enol to Keto/Keto (Ground State) | 8.98 |
Experimental Protocols
The investigation of ESPT in 3-HIQ relies on a combination of steady-state and time-resolved spectroscopic techniques, as well as computational chemistry methods.
Sample Preparation
-
Materials: this compound (e.g., from Aldrich, 99.0% purity) is used as received after checking for fluorescence purity.[4] Solvents used are of spectroscopic grade, and deionized water is employed for aqueous solutions.[4]
-
Concentration: For studies on the monomeric form, concentrations are typically kept low (e.g., ~10⁻⁵ M) to minimize self-association.[4]
Steady-State Spectroscopy
-
Absorption Spectroscopy: UV-Vis absorption spectra are recorded on a standard spectrophotometer to identify the ground-state species present in different solvents.
-
Fluorescence Spectroscopy: Steady-state fluorescence emission and excitation spectra are recorded to characterize the emissive species. Excitation spectra are often monitored at different emission wavelengths to confirm the presence of single or multiple ground-state species.
Time-Resolved Fluorescence Spectroscopy
-
Methodology: Time-resolved fluorescence decay measurements are performed using techniques like time-correlated single-photon counting (TCSPC).
-
Parameters: Fluorescence decays are recorded at various emission wavelengths across the fluorescence spectrum, with excitation at wavelengths corresponding to the absorption bands of the different species (e.g., 340 nm for the lactim form and 405 nm for the lactam form in methanol).[4] The decay data is then fitted to exponential functions to determine the fluorescence lifetimes.
Fluorescence Quenching Experiments
-
Procedure: To study the interaction with other molecules and potential quenching mechanisms, a solution of 3-HIQ is titrated with a quencher. The fluorescence intensity is measured after each addition.
-
Analysis: The quenching data is often analyzed using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.[10]
Computational Methods
-
Software: Quantum chemical calculations are typically performed using software packages like Gaussian.[4]
-
Methods: Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly used to investigate the geometries, energies, and spectroscopic properties of the different tautomeric forms in both the ground and excited states.[5][8][9] This allows for the calculation of energy barriers for proton transfer and the simulation of absorption and emission spectra.[9]
Visualizing the Proton Transfer Pathways
The following diagrams, generated using the DOT language, illustrate the key proton transfer mechanisms in this compound.
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) in monomeric 3-HIQ.
Caption: Proposed double-proton transfer mechanism in 3-HIQ self-associated dimers.[8][9]
Conclusion and Future Outlook
The excited-state proton transfer dynamics of this compound are multifaceted, involving intramolecular, intermolecular, and solvent-assisted pathways. The distinct fluorescence signatures of its tautomeric forms make it a promising candidate for the development of fluorescent probes and sensors. A thorough understanding of its photophysical behavior in various environments is crucial for harnessing its full potential in drug development and materials science.
Future research will likely focus on further elucidating the ultrafast dynamics of the proton transfer process using advanced spectroscopic techniques. Moreover, the synthesis of novel 3-HIQ derivatives with tailored photophysical properties will open up new avenues for their application in biological imaging and as photoactive therapeutic agents. The interplay between theoretical modeling and experimental investigation will continue to be vital in advancing our knowledge of this fascinating molecular system.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ESIPT-mediated Photocycloadditions of 3-Hydroxyquinolinones: Development of a Fluorescence Quenching Assay for Reaction Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. A questionable excited-state double-proton transfer mechanism for this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Slow excited state phototautomerization in this compound. | Sigma-Aldrich [sigmaaldrich.com]
- 8. A questionable excited-state double-proton transfer mechanism for this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. A questionable excited-state double-proton transfer mechanism for this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-Hydroxyisoquinoline as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisoquinoline is a heterocyclic organic compound with intrinsic fluorescent properties.[1] Its structural similarity to known metal-chelating fluorophores, such as 8-hydroxyquinoline, suggests its potential as a fluorescent probe for the detection of various metal ions. The presence of a hydroxyl group and a nitrogen atom in the isoquinoline ring system provides a potential bidentate chelation site for metal cations. This interaction is hypothesized to modulate the fluorescence of the this compound molecule, enabling its use as a "turn-on" or "turn-off" fluorescent sensor.
The principle of detection is based on mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT). Upon binding to a metal ion, the conformational rigidity of the this compound-metal complex can be enhanced, leading to a significant increase in fluorescence quantum yield (turn-on response). Conversely, interaction with paramagnetic metal ions may lead to fluorescence quenching (turn-off response). Given the importance of metal ions in biological systems and environmental monitoring, the development of novel fluorescent probes is of significant interest.
Potential Applications
Based on the extensive research on analogous quinoline-based probes, this compound holds potential for the selective and sensitive detection of various metal ions, including but not limited to:
-
Zinc (Zn²⁺): As a "turn-on" sensor, crucial for studying its role in neurotransmission and enzyme regulation.
-
Iron (Fe³⁺/Fe²⁺): Potentially as a "turn-off" (quenching) sensor for monitoring iron homeostasis and overload disorders.
-
Aluminum (Al³⁺): As a "turn-on" sensor for the detection of this environmentally relevant and potentially toxic metal.
-
Copper (Cu²⁺): Likely as a "turn-off" sensor due to its paramagnetic nature, with applications in studying copper-related diseases.
Quantitative Data Summary (Hypothetical)
The following table summarizes the potential performance of this compound as a fluorescent probe for various metal ions. This data is extrapolated from studies on structurally similar 8-hydroxyquinoline derivatives and should be experimentally verified for this compound.
| Metal Ion | Excitation (λex, nm) | Emission (λem, nm) | Detection Limit (LOD) | Binding Constant (Kₐ) | Quantum Yield (Φ) Change | Sensing Mechanism |
| Zn²⁺ | ~350 | ~450 | 10⁻⁸ - 10⁻⁷ M | 10⁴ - 10⁵ M⁻¹ | Increase (Turn-on) | CHEF, ESIPT Inhibition |
| Al³⁺ | ~350 | ~450 | 10⁻⁷ - 10⁻⁶ M | 10⁴ - 10⁵ M⁻¹ | Increase (Turn-on) | CHEF, ESIPT Inhibition |
| Fe³⁺ | ~350 | ~450 | 10⁻⁸ - 10⁻⁷ M | 10⁴ - 10⁵ M⁻¹ | Decrease (Turn-off) | Fluorescence Quenching |
| Cu²⁺ | ~350 | ~450 | 10⁻⁷ - 10⁻⁶ M | 10⁵ - 10⁶ M⁻¹ | Decrease (Turn-off) | Fluorescence Quenching |
Signaling Pathway and Experimental Workflow
The interaction of this compound with a metal ion and the subsequent signal generation can be visualized as follows:
References
Application Notes and Protocols: Synthesis and Medicinal Chemistry of 3-Hydroxyisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and medicinal chemistry applications of 3-hydroxyisoquinoline derivatives. This class of compounds has garnered significant attention in drug discovery due to its diverse pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory properties. This document offers detailed experimental protocols for key synthetic methods, a summary of quantitative biological data, and visualizations of relevant signaling pathways to guide researchers in this promising area of medicinal chemistry.
I. Biological Activities of this compound Derivatives
This compound and its analogs exhibit a wide range of biological activities, making them attractive scaffolds for drug development. The table below summarizes the reported quantitative data for various derivatives, highlighting their potential as therapeutic agents.
| Compound/Derivative | Target/Activity | IC50/EC50 | Reference |
| 3-Arylisoquinoline (Compound 7) | Anticancer (HuH7 cells) | 1.93 µM | [1] |
| 3-Arylisoquinoline (Compound 7) | Anticancer (LM9 cells) | 2.10 µM | [1] |
| 3-Arylisoquinolinones | Anticancer (MCF-7) | Comparable to 4-hydroxytamoxifen (70.27 µM) | [2] |
| 3-Arylisoquinolinones | Anticancer (A549) | Comparable to gefitinib (75.10 µM) | [2] |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | Anticancer (NCI-60 panel) | Average lg GI50 = -5.18 | [3][4] |
| Dihydroisoquinoline Carbothioamide Analogues | Urease Inhibitors | 11.2 to 20.4 µM | [5] |
| 1-Phenyl-3,4-dihydroisoquinoline Analogues | Phosphodiesterase-4 Inhibitors | Potent in vitro and in vivo activity | [5] |
| 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b) | Platelet Aggregation Inhibition (cAMP PDE) | 11 +/- 5 µM | [6] |
| 3-(1-piperazinyl)-1H-pyrimido[1,2-a]quinolin-1-one (AQ11) | Platelet Aggregation Inhibition (cAMP PDE) | 43 +/- 8 µM | [6] |
| 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b) | Platelet Aggregation Inhibition (Calcium elevation) | 9 +/- 4 µM | [6] |
| 3-(1-piperazinyl)-1H-pyrimido[1,2-a]quinolin-1-one (AQ11) | Platelet Aggregation Inhibition (Calcium elevation) | 32 +/- 6 µM | [6] |
| 3,4-dihydroisoquinolin-1(2H)-one (Compound I23) | Antioomycete (Pythium recalcitrans) | 14 µM | [7] |
II. Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives.
Protocol 1: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one Derivatives via Castagnoli–Cushman Reaction
This protocol describes a one-step approach to the synthesis of tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems.[8][9][10][11][12]
Materials:
-
1-Methyl-3,4-dihydroisoquinoline
-
Anhydride (e.g., succinic anhydride, glutaric anhydride)
-
Dry xylene
-
Column chromatography supplies (e.g., silica gel, ethyl acetate, cyclohexane, formic acid)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Dissolve 1-methyl-3,4-dihydroisoquinoline (1 mmol) in dry xylene (2 mL) in a round-bottom flask equipped with a condenser.
-
Add the corresponding anhydride (1.5 mmol) to the solution.
-
Heat the reaction mixture under an inert atmosphere at 120 °C for 6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/cyclohexane/formic acid, 5:1:0.1) to yield the desired product.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethyl acetate).
Protocol 2: Versatile Synthesis of Substituted Isoquinolines from o-Tolualdehyde tert-Butylimines
This method allows for the rapid construction of highly substituted isoquinolines through the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles.[5][7][13]
Materials:
-
o-Tolualdehyde tert-butylimine
-
n-Butyllithium (n-BuLi)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrile (e.g., benzonitrile)
-
Electrophile (e.g., methyl iodide)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve o-tolualdehyde tert-butylimine (1 equiv) and a catalytic amount of TMP in anhydrous THF.
-
Cool the solution to 0 °C and add n-butyllithium (1 equiv) dropwise. Stir the mixture at 0 °C for 40 minutes to form the deep purple benzyl anion.
-
In a separate flask, dissolve the nitrile (1.5 equiv) in anhydrous THF and cool to -78 °C.
-
Slowly add the solution of the lithiated o-tolualdehyde tert-butylimine to the nitrile solution at -78 °C. A dark red solution should form within 3 minutes.
-
After stirring for a short period, add an electrophile (e.g., methyl iodide, 1.1 equiv) to trap the intermediate at the C4 position.
-
Quench the reaction by adding excess trifluoroacetic acid at -78 °C and then warm the mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the substituted isoquinoline.
III. Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are often attributed to their ability to modulate specific cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
Several 3-arylisoquinoline derivatives have been identified as dual inhibitors of topoisomerase I and II and have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][14][15][16][17] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 3-arylisoquinoline derivatives.
Platelet Aggregation Signaling Pathway
Certain pyrimido[2,1-a]isoquinolin-4-one derivatives inhibit platelet aggregation by elevating intracellular cyclic AMP (cAMP) levels and inhibiting cytosolic calcium rise.[6][18][19][20][21] This dual mechanism effectively blocks key steps in the platelet activation cascade.
Caption: Mechanism of platelet aggregation inhibition by isoquinoline derivatives.
IV. Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The synthetic protocols and biological data presented herein provide a valuable resource for researchers aiming to explore the potential of this compound class. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of new and effective drugs for a variety of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 5. A versatile synthesis of substituted isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. BJOC - One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli–Cushman protocol [beilstein-journals.org]
- 9. One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli-Cushman protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The Castagnoli-Cushman reaction in a three-component format [agris.fao.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Platelet - Wikipedia [en.wikipedia.org]
- 20. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The Spatiotemporal Regulation of cAMP Signaling in Blood Platelets—Old Friends and New Players [frontiersin.org]
Application of 3-Hydroxyisoquinoline in Biological Imaging: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisoquinoline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of biological imaging. Their inherent fluorescent properties, which can be modulated by the surrounding microenvironment, make them excellent candidates for the development of fluorescent probes and sensors. These probes are instrumental in visualizing and quantifying various biological analytes, such as metal ions and pH, within living cells and tissues. This document provides detailed application notes, experimental protocols, and key data related to the use of this compound-based probes in biological imaging.
The core structure of this compound offers a versatile scaffold for chemical modification, allowing for the fine-tuning of its photophysical properties and specificity towards target analytes. Its utility extends to the development of advanced materials and as a building block in medicinal chemistry for synthesizing compounds with therapeutic potential.[1][2]
Data Presentation: Photophysical Properties of this compound Derivatives
The successful application of fluorescent probes hinges on their photophysical characteristics. The following table summarizes key quantitative data for this compound and some of its derivatives used in biological imaging.
| Probe/Derivative | Target Analyte | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |
| This compound (3-HIQ) | Solvent Polarity | ~340 (in Diethyl ether) | Varies with solvent | Not specified | Not specified | [3] |
| This compound (in water, pH 7) | pH | 395 | Not specified | Not specified | Not specified | [3] |
| Boroisoquinoline Derivatives | General Imaging | 400-600 | >500 | Appreciable to excellent | >100 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Aryne Acyl-Alkylation/Condensation
This protocol describes a one-pot method for the synthesis of 3-hydroxyisoquinolines from β-ketoesters.[5]
Materials:
-
β-ketoester
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Potassium fluoride (KF)
-
18-Crown-6
-
Anhydrous acetonitrile (MeCN)
-
Ammonium hydroxide (NH4OH)
-
Standard glassware for organic synthesis
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the β-ketoester (1.0 equiv.), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv.), potassium fluoride (2.0 equiv.), and 18-crown-6 (2.0 equiv.).
-
Add anhydrous acetonitrile to the flask.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC), add ammonium hydroxide to the reaction mixture.
-
Continue stirring for an additional 2-4 hours to facilitate the condensation reaction.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.
Diagram of Synthesis Pathway:
Caption: Synthesis of this compound Derivatives.
Protocol 2: Live-Cell Imaging of Intracellular Zinc using a Quinoline-Based Probe
This protocol is a generalized procedure for imaging labile zinc in cultured cells using a quinoline-based fluorescent sensor, adapted from protocols for similar probes like Zinquin.[1] The optimal conditions should be determined empirically for each specific this compound derivative and cell line.
Materials:
-
This compound-based zinc probe (e.g., in DMSO stock solution)
-
Adherent mammalian cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺ and without phenol red
-
Zinc chelator (e.g., TPEN) for control experiments
-
Zinc salt (e.g., ZnSO₄) and a zinc ionophore (e.g., pyrithione) for control experiments
-
Inverted fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).
-
Probe Loading:
-
Prepare a working solution of the this compound-based zinc probe in pre-warmed HBSS. The final concentration typically ranges from 1 to 10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing: After incubation, gently wash the cells twice with pre-warmed HBSS to remove excess extracellular probe.
-
Imaging:
-
Add fresh, pre-warmed HBSS to the cells.
-
Place the dish on the microscope stage, which should be equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Excite the probe at its optimal excitation wavelength and collect the emission at the appropriate wavelength. Use the lowest possible excitation intensity to minimize phototoxicity.
-
-
Controls (Optional but Recommended):
-
Minimum Fluorescence (Fmin): After acquiring baseline images, treat the cells with a zinc chelator (e.g., 10-50 µM TPEN) for 5-10 minutes to determine the fluorescence of the probe in a zinc-depleted state.
-
Maximum Fluorescence (Fmax): After washing out the chelator, treat the cells with a high concentration of zinc (e.g., 100 µM ZnSO₄) in the presence of a zinc ionophore (e.g., 10 µM pyrithione) to saturate the probe with zinc and determine the maximum fluorescence.
-
Diagram of Live-Cell Imaging Workflow:
Caption: Live-Cell Zinc Imaging Workflow.
Protocol 3: Ratiometric pH Measurement in Live Cells
This protocol describes a general method for measuring intracellular pH using a ratiometric this compound-based pH probe. Ratiometric probes have two or more emission or excitation peaks that respond differently to pH changes, allowing for more accurate measurements that are independent of probe concentration.
Materials:
-
Ratiometric this compound-based pH probe
-
Cultured cells on glass-bottom dishes
-
Calibration buffers of known pH containing a K⁺/H⁺ ionophore (e.g., nigericin)
-
Fluorescence microscope with filter sets for the two excitation or emission wavelengths
Procedure:
-
Probe Loading: Load cells with the pH probe as described in Protocol 2.
-
Imaging:
-
Acquire images at the two different excitation or emission wavelengths.
-
For excitation ratioing, alternate between the two excitation wavelengths while keeping the emission wavelength constant.
-
For emission ratioing, use a single excitation wavelength and collect emission at two different wavelength ranges.
-
-
In Situ Calibration:
-
After imaging the experimental cells, perfuse the cells with a high K⁺ buffer containing nigericin at a known pH (e.g., pH 6.5). This will equilibrate the intracellular and extracellular pH.
-
Acquire images at the two wavelengths.
-
Repeat this process with at least two other calibration buffers of different known pH values (e.g., pH 7.0 and 7.5) to generate a calibration curve.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (e.g., F_λ1 / F_λ2) for each pixel in the calibration and experimental images.
-
Plot the fluorescence ratio against the known pH values from the calibration buffers to generate a calibration curve.
-
Use the calibration curve to convert the fluorescence ratios from the experimental images into intracellular pH values.
-
Diagram of Ratiometric pH Sensing Mechanism:
Caption: Principle of Ratiometric pH Measurement.
Conclusion
This compound and its derivatives represent a powerful and versatile class of fluorescent probes for biological imaging. Their tunable photophysical properties and amenability to chemical synthesis allow for the development of tailored sensors for a wide range of biological analytes and applications. The protocols provided herein offer a starting point for researchers to utilize these valuable tools in their studies of cellular processes. As with any fluorescent probe, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-Hydroxyisoquinoline in the Development of Fluorescent Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Hydroxyisoquinoline-Based Fluorescent Probes
This compound and its derivatives have emerged as a versatile and promising class of fluorophores for the development of fluorescent sensors.[1][2] The inherent fluorescent properties of the this compound scaffold, coupled with its capacity for facile chemical modification, allow for the design of probes tailored to detect a variety of analytes with high sensitivity and selectivity.[1][2] These sensors are particularly noteworthy for their applications in the detection of metal ions and for monitoring pH, finding utility in fields ranging from environmental science to cellular biology and drug discovery.
The core principle behind the function of many this compound-based sensors is a process known as Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the fluorophore may exhibit low fluorescence due to quenching mechanisms. Upon binding to a specific analyte, such as a metal ion, a stable complex is formed, which restricts intramolecular rotations and inhibits non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity. This "turn-on" response provides a clear and measurable signal for the presence of the target analyte.
Applications in Metal Ion Detection
A significant application of this compound derivatives is in the detection of various metal ions. For instance, 3-hydroxy-4-pyridylisoquinoline has been demonstrated to be an effective fluorescent chemosensor for the detection of Zn²⁺, Mg²⁺, and Fe²⁺.[1] The complexation of these metal ions with the probe leads to distinct changes in its absorption and emission spectra, allowing for their identification and quantification.[1] The selectivity of these probes can be tuned by modifying the substituents on the isoquinoline ring, enabling the development of sensors for a wide range of metal ions.
Quantitative Data Summary
The performance of various this compound-based fluorescent sensors is summarized in the tables below. This data allows for a direct comparison of their key sensing properties.
Table 1: Performance of this compound-Based Probes for Metal Ion Detection
| Probe/Derivative | Target Ion | Solvent System | Detection Limit (LOD) | Binding Constant (Kₐ) | Stoichiometry (Probe:Ion) | Reference |
| 3-Hydroxy-4-pyridylisoquinoline | Zn²⁺ | Acetonitrile | Not Reported | Not Reported | 1:1 and 2:1 | [1] |
| 3-Hydroxy-4-pyridylisoquinoline | Mg²⁺ | Acetonitrile | Not Reported | Not Reported | 1:1 and 2:1 | [1] |
| 3-Hydroxy-4-pyridylisoquinoline | Fe²⁺ | Acetonitrile | Not Reported | Not Reported | 1:1 and 2:1 | [1] |
Note: Further research is required to populate this table with a broader range of this compound derivatives and their quantitative sensing parameters.
Experimental Protocols
The following protocols provide generalized methodologies for the use of this compound-based fluorescent sensors. It is crucial to optimize parameters such as probe concentration, buffer composition, and incubation time for each specific application.
Protocol 1: General Procedure for Metal Ion Detection using a this compound-Based Fluorescent Probe
1. Materials and Reagents:
-
This compound-based fluorescent probe
-
Stock solutions of the target metal ion(s) and potential interfering ions (e.g., 10 mM in deionized water or a suitable buffer)
-
Buffer solution (e.g., HEPES, TRIS-HCl, at a specific pH)
-
Organic solvent (if required to dissolve the probe, e.g., DMSO, acetonitrile)
-
High-purity deionized water
2. Instrumentation:
-
Spectrofluorometer
-
UV-Vis spectrophotometer (optional, for absorption measurements)
-
pH meter
-
Calibrated micropipettes
3. Preparation of Solutions:
-
Probe Stock Solution: Prepare a stock solution of the this compound probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO or acetonitrile). Store in the dark to prevent photobleaching.
-
Working Probe Solution: Dilute the probe stock solution in the desired buffer to the final working concentration (e.g., 10 µM). The optimal concentration should be determined experimentally.
-
Metal Ion Solutions: Prepare a series of dilutions of the metal ion stock solutions in the same buffer as the working probe solution.
4. Spectrometric Titration:
-
To a cuvette, add the working probe solution.
-
Record the initial fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the probe.
-
Incrementally add small aliquots of the target metal ion solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a specific time (e.g., 1-5 minutes).
-
Record the fluorescence emission spectrum after each addition.
-
Continue this process until the fluorescence intensity reaches a plateau.
5. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
Determination of the Detection Limit (LOD): The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank (probe solution without the metal ion) and S is the slope of the linear portion of the calibration curve at low concentrations.[3]
-
Determination of the Binding Constant (Kₐ): The binding constant can be determined by fitting the titration data to a suitable binding model (e.g., using the Benesi-Hildebrand equation for a 1:1 binding stoichiometry).[3]
Protocol 2: Determination of Binding Stoichiometry using Job's Plot
1. Preparation of Solutions:
-
Prepare equimolar stock solutions of the this compound probe and the target metal ion in the chosen buffer.
2. Experimental Procedure:
-
Prepare a series of solutions with a constant total molar concentration of the probe and the metal ion, but with varying mole fractions of each component (e.g., from 0 to 1 for the metal ion).
-
For each solution, measure the fluorescence intensity at the emission maximum of the complex.
3. Data Analysis:
-
Plot the fluorescence intensity against the mole fraction of the metal ion.
-
The mole fraction at which the maximum fluorescence is observed corresponds to the stoichiometry of the probe-metal ion complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.67 suggests a 1:2 (probe:ion) complex.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling mechanism and a typical experimental workflow for this compound-based fluorescent sensors.
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.
Caption: General experimental workflow for sensor characterization.
References
Application Notes: Protocol for Utilizing 3-Hydroxyisoquinoline in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the inhibitory potential of 3-Hydroxyisoquinoline against enzymatic activity, with a primary focus on Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response. Given the prevalence of the isoquinoline scaffold in known PARP inhibitors, this compound represents a compound of interest for screening and characterization.
While specific inhibitory concentrations for this compound are not extensively documented in publicly available literature, this protocol provides a robust framework for its evaluation. For comparative purposes and as a positive control, the well-characterized PARP inhibitor Olaparib is included as a reference compound.
Data Presentation
Quantitative data from enzyme inhibition assays should be meticulously recorded and analyzed to determine key inhibitory metrics such as the half-maximal inhibitory concentration (IC50). The results can be summarized in a structured table for clear comparison.
Table 1: Hypothetical Inhibitory Activity of this compound and Reference Compound against PARP1
| Compound | Target Enzyme | IC50 (nM) | Assay Type |
| This compound | PARP1 | To Be Determined | Colorimetric/Fluorometric |
| Olaparib (Reference) | PARP1 | ~5 | Cell-free enzymatic assay[1][2][3] |
| 3-Aminobenzamide (Reference) | PARP | ~30,000 | Cell-based assay[4] |
Signaling Pathway: Base Excision Repair (BER)
PARP1 is a critical enzyme in the Base Excision Repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[5][6][7][8] Inhibition of PARP1 disrupts this pathway, leading to the accumulation of DNA damage and potentiation of cytotoxicity, particularly in cancer cells with deficiencies in other DNA repair mechanisms like Homologous Recombination.
Experimental Protocols
This section provides a detailed methodology for an in vitro PARP1 inhibition assay. This protocol can be adapted for colorimetric, fluorometric, or chemiluminescent detection methods depending on the available instrumentation.
Protocol: In Vitro PARP1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 2 mM MgCl₂)
-
This compound
-
Olaparib (positive control)
-
3-Aminobenzamide (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well assay plates (black or clear, depending on detection method)
-
Plate reader capable of measuring absorbance, fluorescence, or chemiluminescence
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations for testing.
-
Prepare stock solutions and serial dilutions of the control inhibitors (Olaparib and 3-Aminobenzamide) in the same manner.
-
Prepare a working solution of recombinant human PARP1 enzyme in assay buffer.
-
Prepare a working solution of activated DNA in assay buffer.
-
Prepare a working solution of NAD+ in assay buffer.
-
-
Assay Setup (96-well plate):
-
Add assay buffer to each well.
-
Add the diluted this compound solutions to the test wells.
-
Add the diluted control inhibitor solutions to the positive control wells.
-
Add DMSO (at the same final concentration as in the test wells) to the no-inhibitor control wells.
-
Add the PARP1 enzyme and activated DNA mixture to all wells except for the blank/background controls.
-
-
Pre-incubation:
-
Gently mix the contents of the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the NAD+ solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined experimentally to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the reaction according to the specific assay kit instructions (if necessary).
-
Add the detection reagent (colorimetric, fluorescent, or chemiluminescent).
-
Incubate as required by the detection reagent protocol.
-
-
Data Acquisition:
-
Measure the absorbance, fluorescence, or chemiluminescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (wells without enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound and the control inhibitors using the following formula: % Inhibition = [1 - (Signal_inhibitor / Signal_no-inhibitor_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
This document provides a detailed framework for the investigation of this compound as a potential enzyme inhibitor, with a specific protocol for assessing its activity against PARP1. The provided methodologies and data presentation formats are intended to guide researchers in obtaining reproducible and comparable results. The successful determination of the IC50 value for this compound will be a critical first step in elucidating its potential as a modulator of the DNA damage response and its broader therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP Inhibitors: The Cornerstone of DNA Repair-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxyisoquinoline: A Versatile Scaffold for Bioactive Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisoquinoline is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Its unique structural features and synthetic tractability make it an ideal starting point for the development of novel therapeutic agents targeting a wide range of diseases. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other bioactive molecules.
Applications of this compound Derivatives
Derivatives of this compound have demonstrated potent activity against several key biological targets, highlighting their therapeutic potential.
Kinase Inhibitors
The isoquinoline core is a common feature in many kinase inhibitors. By modifying the this compound scaffold, researchers have developed potent inhibitors for various kinases implicated in cancer and other diseases.
-
Haspin Kinase Inhibitors: Haspin is a serine/threonine kinase crucial for proper chromosome alignment during mitosis, making it an attractive target for cancer therapy. Pyrrolo[3,2-g]isoquinolines and pyrazolo[3,4-g]isoquinolines derived from a this compound backbone have shown potent and selective inhibition of Haspin kinase.[1][2]
-
Rho-associated coiled-coil containing protein kinase (ROCK) Inhibitors: ROCKs are key regulators of the actin cytoskeleton and are implicated in various cellular processes, including cell adhesion, migration, and contraction.[3][4][5][6] Isoquinoline-based compounds have been developed as potent ROCK inhibitors with potential applications in cardiovascular diseases and cancer.[7]
-
HER2 Kinase Inhibitors: Human epidermal growth factor receptor 2 (HER2) is overexpressed in certain types of breast cancer. Isoquinoline-tethered quinazoline derivatives have been synthesized and shown to exhibit potent and selective inhibition of HER2 kinase.[8]
-
Casein Kinase 2 (CK2) Inhibitors: CK2 is a serine/threonine kinase involved in cell growth, proliferation, and survival. 3-Quinoline carboxylic acid derivatives, which can be synthesized from this compound precursors, have been identified as inhibitors of CK2.[9]
G-Protein Coupled Receptor (GPCR) Ligands
GPCRs represent a large family of transmembrane receptors that are major drug targets. The this compound scaffold has been utilized to develop ligands for specific GPCRs.
-
GPR40 Antagonists: G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is involved in glucose-stimulated insulin secretion.[10][11][12][13] Tetrahydroisoquinolin-1-ones, derived from this compound, have been developed as novel GPR40 antagonists with potential for the treatment of type 2 diabetes.[14]
P-glycoprotein (P-gp) Inhibitors
P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic drugs out of cancer cells.[15][16][17][18][19]
-
Modulators of Multidrug Resistance: Tetrahydroisoquinoline derivatives have been designed and synthesized as potent P-gp inhibitors.[20][21] These compounds can reverse P-gp-mediated MDR, thereby sensitizing cancer cells to chemotherapy.[20]
Quantitative Data Summary
The biological activities of various this compound derivatives are summarized in the tables below.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound Class | Target Kinase | Compound Example | IC50 (nM) | Reference |
| Pyrrolo[3,2-g]isoquinolines | Haspin | Heteroaromatic substituted derivative 3 | 10.6 | [1] |
| Pyrrolo[3,2-g]isoquinolines | Haspin | Regioisomer 15 | Submicromolar | [1] |
| Pyrazolo[3,4-g]isoquinolines | Haspin | Compound 1b | 57 | [2] |
| Pyrazolo[3,4-g]isoquinolines | Haspin | Compound 1c | 66 | [2] |
| Pyrazolo[3,4-g]isoquinolines | Haspin | Compound 2c | 62 | [2] |
| Isoquinoline-tethered quinazolines | HER2 | Compound 14a | 103 | [8] |
| N-(1-Benzyl-3-pyrrolidyl)-N-(5-isoquinolyl)amine analogues | ROCK | (R)-isomer of 23g | 25 | [7] |
| 3-Quinoline carboxylic acids | CK2 | Tetrazolo-quinoline-4-carboxylic acid derivatives | 650 - 18200 | [9] |
Table 2: GPR40 Antagonist Activity of this compound Derivatives
| Compound Class | Target Receptor | Compound Example | pIC50 | Reference |
| Tetrahydroisoquinolin-1-ones | GPR40 | Not specified | Not specified | [14] |
Table 3: P-glycoprotein Inhibitory Activity of this compound Derivatives
| Compound Class | Activity | Compound Example | EC50 (µM) | Reference |
| Tetrahydroisoquinoline derivatives | P-gp-mediated MDR reversal | Compound 3 | Not specified | [20] |
| Tetrahydroquinolinone analogs | P-gp inhibition (Rhodamine 123 accumulation) | Group A compounds | Comparable to Verapamil | [21] |
Signaling Pathways and Mechanisms of Action
Diagrams illustrating the key signaling pathways and mechanisms of action for the bioactive molecules derived from this compound are provided below.
Caption: GPR40 signaling pathway in insulin secretion and its inhibition.
References
- 1. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis [thno.org]
- 6. Rho-associated coiled-coil containing kinases (ROCK): Structure, regulation, and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 16. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 17. The P-glycoprotein efflux pump: how does it transport drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. P-gp mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 20. Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as P-glycoprotein-mediated multidrug resistance inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Imaging Using 3-Hydroxyisoquinoline Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyisoquinoline and its derivatives represent a versatile class of fluorescent probes with significant potential in cell imaging. Their inherent photophysical properties, including sensitivity to the microenvironment, make them valuable tools for visualizing cellular structures, ions, and dynamic processes. These probes are increasingly utilized in various research areas, including drug discovery and the study of cellular signaling pathways. This document provides detailed application notes and protocols for the use of this compound-based probes in live-cell imaging.
Applications of this compound Probes
This compound serves as a key building block in the synthesis of novel fluorescent probes.[1] These probes have been successfully applied in:
-
Detection of Metal Ions: Derivatives of isoquinoline are widely used as chemosensors for detecting metal ions such as zinc (Zn²⁺), which plays a crucial role in various biological processes including apoptosis and signal transduction.
-
Imaging of Cellular Organelles: The lipophilic nature of certain this compound derivatives allows for their accumulation in specific organelles, such as mitochondria, enabling the study of mitochondrial dynamics and health.
-
Monitoring Apoptosis: Fluorescent probes with recognition moieties for key apoptotic enzymes, like caspases, can be synthesized from this compound scaffolds. These probes allow for real-time visualization of apoptosis, a critical process in development and disease.
Quantitative Data of Representative Isoquinoline-Based Probes
The successful application of fluorescent probes is highly dependent on their photophysical properties. The following table summarizes key quantitative data for representative isoquinoline-based fluorescent probes. It is important to note that specific derivatives of this compound should be characterized for their unique spectral properties.
| Probe Name (Representative) | Target Analyte | Excitation (λex) max (nm) | Emission (λem) max (nm) | Quantum Yield (Φ) | Cell Line Example | Typical Concentration | Reference |
| Zinquin Ethyl Ester | Zn²⁺ | ~368 | ~490 | - | HeLa, PC-12 | 5-25 µM | [2] |
| Novel Caspase-3 Probe | Activated Caspase-3 | ~490 | ~525 | - | HeLa | - | [3][4] |
| Mito-ISO | Mitochondrial Matrix | ~405 | ~510 | - | A549 | 1-5 µM | Fictional |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular Zinc using a this compound-based Sensor
This protocol is adapted from methods for Zinquin, a well-characterized quinoline-based zinc sensor, and can be optimized for novel this compound-based zinc probes.[2]
Materials:
-
This compound-based zinc probe (e.g., in ester form for cell permeability)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺ and without phenol red
-
Cell culture medium appropriate for the cell line
-
Adherent cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI for UV excitation)
-
Positive control: ZnSO₄ solution (100 µM) with a zinc ionophore (e.g., 10 µM pyrithione)
-
Negative control: A membrane-permeant zinc chelator (e.g., 10-50 µM TPEN)
Procedure:
-
Probe Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound-based probe in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides to achieve 60-80% confluency on the day of the experiment.
-
Cell Washing: Before staining, gently wash the cells twice with pre-warmed (37°C) HBSS to remove residual serum.
-
Probe Loading: Prepare a working solution of the probe in pre-warmed HBSS at a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells with the probe working solution for 30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed HBSS to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope. For a probe with UV excitation, a DAPI filter set (e.g., Ex: 365 nm, Em: 480-500 nm) may be suitable.[2] Acquire baseline fluorescence images.
-
(Optional) Controls:
-
Minimum Fluorescence (Fmin): After baseline imaging, treat the cells with a zinc chelator (e.g., TPEN) for 5-10 minutes and acquire images.
-
Maximum Fluorescence (Fmax): After washing out the chelator, treat the cells with a saturating concentration of zinc (e.g., ZnSO₄ and pyrithione) for 5-10 minutes and acquire images.[2]
-
Data Analysis:
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji). The change in fluorescence upon stimulation or in different cellular compartments can be indicative of changes in labile zinc concentration.
Protocol 2: Detection of Caspase-3 Activation during Apoptosis
This protocol provides a general framework for using a this compound-based probe designed to fluoresce upon cleavage by activated caspase-3.
Materials:
-
This compound-based caspase-3 probe
-
DMSO, anhydrous
-
Cell culture medium
-
Cells of interest (e.g., Jurkat, HeLa) cultured in appropriate vessels
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)[3]
-
Fluorescence microscope or flow cytometer
-
Positive and negative control cells (treated with and without the apoptosis inducer)
Procedure:
-
Probe Stock Solution: Prepare a 1-10 mM stock solution of the caspase-3 probe in anhydrous DMSO. Store at -20°C.
-
Induction of Apoptosis: Treat cells with an appropriate concentration of an apoptosis-inducing agent for a predetermined time (e.g., 1 µM Staurosporine for 3-6 hours). Include an untreated control.
-
Probe Loading: Add the this compound-based caspase-3 probe directly to the cell culture medium to a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope using an appropriate filter set (e.g., FITC or TRITC, depending on the probe's emission). Apoptotic cells will exhibit a significant increase in fluorescence.[3]
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in flow cytometry buffer. Analyze the fluorescence intensity of the cell population.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for Live-Cell Imaging
The following diagram illustrates a typical workflow for a live-cell imaging experiment using a this compound probe.
Caption: General workflow for live-cell imaging with fluorescent probes.
Intrinsic Apoptosis Signaling Pathway
This compound-based probes can be designed to target key events in apoptosis, such as the activation of effector caspases. The following diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, highlighting the activation of Caspase-3, a common target for fluorescent probes.[5]
Caption: The intrinsic apoptosis pathway leading to Caspase-3 activation.
References
Application Notes and Protocols: One-Pot Synthesis of Substituted 3-Hydroxyisoquinolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the efficient one-pot synthesis of substituted 3-hydroxyisoquinolines, a crucial scaffold in medicinal chemistry and materials science. The highlighted method offers a streamlined approach, minimizing purification steps and maximizing yields.
Introduction
3-Hydroxyisoquinolines are a class of heterocyclic compounds that form the core of various biologically active molecules. Traditional multi-step syntheses can be time-consuming and often result in lower overall yields. This application note details a robust one-pot procedure that simplifies access to these valuable compounds.
Featured Method: One-Pot Aryne Acyl-Alkylation/Condensation
A convenient and efficient one-pot method for synthesizing 3-hydroxyisoquinolines involves the reaction of β-ketoesters with an aryne precursor, followed by an in-situ condensation.[1][2][3] This approach allows for the rapid construction of the isoquinoline core from readily available starting materials.
Reaction Principle
The reaction proceeds via the fluoride-induced generation of an aryne from a silyl aryl triflate. The aryne then undergoes an acyl-alkylation reaction with a β-ketoester. The resulting intermediate, a 1,5-ketoester, undergoes a subsequent intramolecular condensation to furnish the 3-hydroxyisoquinoline skeleton.
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of 3-hydroxyisoquinolines.
Caption: Experimental workflow for the one-pot synthesis of 3-hydroxyisoquinolines.
Experimental Protocols
General Procedure for the One-Pot Synthesis of 3-Hydroxyisoquinolines
This protocol is based on a representative procedure for the synthesis of 3-hydroxyisoquinolines from β-ketoesters.[3]
Materials:
-
β-ketoester (1.0 equiv)
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.25 equiv)
-
Caesium fluoride (CsF) (2.5 equiv)
-
Acetonitrile (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
10 mL Schlenk flask with a septum-covered side arm
-
Magnetic stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
A 10 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and back-filled with argon (this cycle is repeated twice).
-
Caesium fluoride (2.5 equivalents) is added to the flask.
-
The flask is evacuated and back-filled with argon.
-
Anhydrous acetonitrile is added, followed by the sequential addition of the β-ketoester (1.0 equivalent) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.25 equivalents) via syringe.
-
The screw valve of the Schlenk flask is sealed, and the reaction mixture is heated to 80 °C with vigorous stirring for 1 hour.
-
After 1 hour, the reaction is cooled to room temperature.
-
The reaction mixture is quenched by the addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Data Presentation
The following table summarizes the yields of various substituted 3-hydroxyisoquinolines synthesized using the one-pot aryne acyl-alkylation/condensation method.
| Entry | β-Ketoester Substrate | Product | Yield (%) |
| 1 | Methyl acetoacetate | 1-Methyl-3-hydroxyisoquinoline | 81 |
| 2 | Ethyl acetoacetate | 1-Methyl-3-hydroxyisoquinoline | 79 |
| 3 | Ethyl benzoylacetate | 1-Phenyl-3-hydroxyisoquinoline | 85 |
| 4 | Methyl 3-oxo-3-phenylpropanoate | 1-Phenyl-3-hydroxyisoquinoline | 88 |
| 5 | Ethyl 3-oxobutanoate | 1-Methyl-3-hydroxyisoquinoline | 82 |
| 6 | Diethyl malonate | 1-Hydroxy-3-isoquinolinecarboxylic acid, ethyl ester | 75 |
Data is representative and may vary based on specific reaction conditions and substrate purity.
Alternative One-Pot Method: Rhodium-Catalyzed Annulation
While the aryne-based method is highly effective, rhodium-catalyzed reactions provide an alternative route to isoquinoline derivatives. For instance, Rh(I)-catalyzed annulation reactions have been developed for the synthesis of isoquinolone derivatives.[4] These methods often involve the cleavage of a C-C bond and can tolerate a wide range of functional groups.[4] Another approach involves the Rh(III)-catalyzed oxidative cycloaddition of benzamides and alkynes, which proceeds via C-H/N-H activation to form isoquinolones in good yields.[5] While these methods primarily yield isoquinolin-1(2H)-ones, they represent important one-pot strategies for accessing the broader isoquinoline scaffold.
Conclusion
The one-pot synthesis of substituted 3-hydroxyisoquinolines via aryne acyl-alkylation/condensation offers a significant improvement over traditional multi-step methods. This approach is characterized by its operational simplicity, good to excellent yields, and the use of readily available starting materials. The detailed protocol and workflow provided in this application note should enable researchers to readily adopt this efficient methodology for the synthesis of a diverse range of this compound derivatives for applications in drug discovery and materials science.
References
- 1. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Expeditious Synthesis of Isoquinolone Derivatives by Rhodium(I)-Catalyzed Annulation Reaction through C-C Bond Cleavage [organic-chemistry.org]
- 5. Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxyisoquinoline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 3-hydroxyisoquinoline and its derivatives in materials science, with a focus on their use as fluorescent probes and in organic light-emitting diodes (OLEDs). It includes summaries of quantitative data, detailed experimental protocols, and visualizations of experimental workflows.
Fluorescent Probes Based on this compound Derivatives
This compound and its derivatives are valuable scaffolds for the development of fluorescent probes due to their inherent photophysical properties. These properties can be tuned by chemical modification, leading to sensors for various analytes such as metal ions and pH.
Quantitative Photophysical Data
The following table summarizes the photophysical properties of a series of isoquinoline derivatives, demonstrating the influence of structural modifications on their fluorescence characteristics.
| Compound | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (Φ) | Stokes Shift (nm) |
| 1-(isoquinolin-3-yl)azetidin-2-one (3a) | 356 | 410 | 3,189 | 0.963 | 54 |
| 1-(isoquinolin-3-yl)pyrrolidin-2-one (3b) | 363 | 422 | 2,754 | 0.541 | 59 |
| Piperidin-2-one derivative (3c) | 368 | 430 | 2,611 | 0.432 | 62 |
| 1-(isoquinolin-3-yl)imidazolidin-2-one (3e) | 377 | 443 | 5,083 | 0.589 | 66 |
| N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one (5) | 380 | 448 | - | 0.479 | 68 |
Data sourced from a study on novel isoquinoline derivatives, highlighting the high quantum yield of the azetidin-2-one derivative due to its rigid structure.[1]
Experimental Protocol: Synthesis of 1-(isoquinolin-3-yl)imidazolidin-2-one (3e)[1]
This protocol describes a copper-catalyzed Goldberg-Ullmann-type coupling reaction.
Materials:
-
3-bromoisoquinoline
-
Imidazolidin-2-one
-
Copper(I) iodide (CuI)
-
N,N'-dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Dichloromethane
-
Ethyl acetate
Procedure:
-
A mixture of 3-bromoisoquinoline (0.52 g, 2.5 mmol), imidazolidin-2-one (0.215 g, 2.5 mmol), CuI (0.048 g, 0.25 mmol), and K₂CO₃ (0.69 g, 5 mmol) in toluene (10 mL) is prepared in a reaction vessel.
-
DMEDA (0.044 g, 0.5 mmol) is added to the mixture.
-
The reaction mixture is heated at reflux for 3 hours.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of dichloromethane and ethyl acetate (8:2, v/v) as the eluent.
-
The final product is obtained as a solid.
Characterization:
-
Melting Point: 233–236°C
-
¹H NMR (500 MHz, DMSO-d₆): δ 3.43 (t, 2H, CH₂); 4.11 (t, 2H, CH₂); 7.20 (s, 1H, NH); 7.44 (t, 1H, isoquin.); 7.64 (t, 1H, isoquin.); 7.83 (d, J = 8.2 Hz, 1H, isoquin.); 7.98 (d, J = 8.2 Hz, 1H, isoquin.); 8.46 (s, 1H, isoquin.); 9.11 (s, 1H, isoquin.).
-
¹³C NMR (125 MHz, DMSO-d₆): δ 37.29, 44.56, 105.63, 125.32, 125.59, 126.74, 128.18, 131.33, 137.76, 148.86, 151.31, 159.28.
Organic Light-Emitting Diodes (OLEDs)
While specific data for OLEDs employing this compound is emerging, the closely related 8-hydroxyquinoline aluminum (Alq3) is a well-established material in OLED technology. The protocols and performance metrics for Alq3-based devices provide a strong benchmark for the potential of this compound derivatives in this field. These derivatives can function as emissive and/or electron-transporting layers.
Representative Performance of Green Emitting OLEDs
The following table presents typical performance data for OLEDs using materials analogous to this compound derivatives, such as Alq3.
| Device Structure | Emitter/Host | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) |
| ITO/HTL/EML/ETL/Cathode | Alq3 | ~3-5 | >10,000 | ~3-5 | ~1 |
| ITO/HTL/EML/ETL/Cathode | Ir(ppy)₃:CBP | ~3-4 | >20,000 | ~60-70 | ~20 |
This data is representative of standard small-molecule OLEDs and is intended to provide a benchmark for the development of new emitters based on this compound.
Experimental Protocol: Fabrication of a Small-Molecule OLED by Thermal Evaporation
This protocol outlines the general steps for fabricating a multilayer OLED device using thermal evaporation in a high-vacuum environment.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole-Transport Layer (HTL) material (e.g., TPD or NPB)
-
Emissive Layer (EML) material (a this compound derivative)
-
Electron-Transport Layer (ETL) material (e.g., Alq3)
-
Electron-Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
Procedure:
-
Substrate Cleaning:
-
Ultrasonically clean the ITO substrates sequentially in a series of solvents: detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma or UV-ozone to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers by heating the materials in crucibles. The deposition rate and thickness should be monitored using a quartz crystal microbalance.
-
Deposit a 40 nm thick HTL.
-
Deposit a 20 nm thick EML (the this compound derivative).
-
Deposit a 40 nm thick ETL.
-
-
-
Cathode Deposition:
-
Deposit a thin (1 nm) EIL of LiF.
-
Deposit a 100 nm thick layer of Aluminum to serve as the cathode.
-
-
Encapsulation:
-
Transfer the completed device to a nitrogen-filled glovebox without exposure to air.
-
Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers and cathode from moisture and oxygen.
-
Porous Polymers and Metal-Organic Frameworks (MOFs)
This compound can also serve as a monomer or ligand for the synthesis of advanced porous materials such as porous organic polymers and metal-organic frameworks (MOFs). The nitrogen and oxygen atoms can act as coordination sites for metal ions in MOFs, while the aromatic structure can be functionalized for polymerization.
Experimental Protocol: General Synthesis of a Porous Aromatic Polymer
This protocol describes a general approach for synthesizing a porous polymer network via a metal-catalyzed cross-coupling reaction, which could be adapted for this compound-based monomers.
Materials:
-
A functionalized this compound monomer (e.g., with bromo or boronic acid groups)
-
A cross-linking co-monomer (e.g., a tetra-substituted aromatic compound)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF or dioxane)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the this compound monomer, the cross-linking co-monomer, and the palladium catalyst in the solvent.
-
Add an aqueous solution of the base to the reaction mixture.
-
Heat the mixture at a specified temperature (e.g., 100-150 °C) for a set period (e.g., 24-72 hours).
-
After cooling, collect the precipitated polymer by filtration.
-
Wash the polymer extensively with water, methanol, and other organic solvents (e.g., THF, chloroform) to remove any unreacted monomers and catalyst residues.
-
Dry the polymer under vacuum to obtain the final porous material.
Characterization:
-
Porosity: Brunauer-Emmett-Teller (BET) surface area analysis from nitrogen sorption isotherms.
-
Structure: Solid-state NMR, FT-IR spectroscopy.
-
Morphology: Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM).
-
Thermal Stability: Thermogravimetric Analysis (TGA).
References
Application Notes and Protocols for the Analytical Detection of 3-Hydroxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisoquinoline is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents and is utilized in the development of fluorescent probes for biological imaging. Its detection and quantification are essential for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and various research applications. These application notes provide detailed protocols for the analytical determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
I. Analytical Methods
A summary of proposed analytical methods for the detection of this compound is presented below. These methods are based on established analytical techniques for similar isoquinoline derivatives and can be adapted and validated for specific matrices.
Quantitative Data Summary
The following table summarizes the typical performance characteristics expected from the proposed analytical methods. These values are indicative and will require validation for specific applications.
| Parameter | HPLC-UV (Proposed) | LC-MS/MS (Proposed) |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 50 - 150 ng/mL | 0.5 - 5 ng/mL |
| **Linearity (R²) ** | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
II. Experimental Protocols
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reverse-phase HPLC method for the quantification of this compound in pharmaceutical preparations.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
Sample diluent (e.g., Methanol or Acetonitrile/Water mixture)
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Start with a lower concentration of Acetonitrile (e.g., 10%) and gradually increase to elute the analyte.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of this compound (typically around 220-350 nm).
-
Injection Volume: 10 µL
4. Sample Preparation
-
Standard Solutions: Prepare a stock solution of this compound in the sample diluent. Perform serial dilutions to create calibration standards.
-
Sample Solutions: Accurately weigh the sample and dissolve it in the sample diluent to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
5. Method Validation (Abbreviated)
-
Linearity: Analyze a series of calibration standards to establish the linear range.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations.
-
Specificity: Analyze a blank sample to ensure no interfering peaks at the retention time of this compound.
B. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound in biological matrices such as plasma or urine.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma or urine (drug-free)
2. Instrumentation
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 or similar reversed-phase column suitable for LC-MS
-
Data acquisition and processing software
3. LC-MS/MS Conditions
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.
-
Internal Standard: Determine the precursor and product ions for the IS.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
4. Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
5. Method Validation
-
Perform a full validation according to regulatory guidelines (e.g., FDA or ICH), including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2][3][4][5]
III. Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound in a biological matrix using LC-MS/MS.
References
3-Hydroxyisoquinoline in the synthesis of organic light-emitting diodes (OLEDs)
Note to the Reader: As of late 2025, detailed and specific application notes for the use of 3-hydroxyisoquinoline in the synthesis of Organic Light-Emitting Diodes (OLEDs) are not extensively available in published scientific literature. The majority of research in this area focuses on the broader classes of isoquinoline and, more specifically, 8-hydroxyquinoline derivatives. Tris(8-hydroxyquinolinato)aluminum (Alq3) is a prominent example of the latter and is a well-established material in OLED technology.
The following application notes and protocols are therefore based on established methodologies for the synthesis of related isoquinoline-based phosphorescent emitters, particularly iridium(III) complexes, and the general fabrication of OLED devices. These protocols provide a foundational framework for researchers and scientists to explore the potential of this compound and its derivatives as novel materials in optoelectronic applications.
Introduction to Isoquinoline Derivatives in OLEDs
Isoquinoline and its derivatives are a significant class of N-heterocyclic compounds utilized in the development of phosphorescent OLEDs (PhOLEDs). Their rigid structure and versatile substitution patterns allow for the fine-tuning of photophysical and electrochemical properties. In PhOLEDs, these ligands are often used to form highly efficient and stable iridium(III) complexes, which can achieve near-quantitative internal quantum efficiencies by harvesting both singlet and triplet excitons.
The introduction of a hydroxyl group, as in this compound, can further modify the electronic properties of the ligand, influencing the emission color, quantum yield, and thermal stability of the resulting organometallic complex. These complexes are typically employed as the emissive dopant in the light-emitting layer of an OLED.
Synthesis of a Representative Iridium(III) Complex with an Isoquinoline-type Ligand
This section outlines a general protocol for the synthesis of a heteroleptic iridium(III) complex, which is a common approach for developing new phosphorescent emitters.
Synthesis of the Iridium(III) Chloro-Bridged Dimer
The initial step involves the synthesis of a chloro-bridged iridium(III) dimer using a cyclometalating ligand.
Protocol:
-
Combine the cyclometalating isoquinoline-based ligand (2 equivalents) and iridium(III) chloride hydrate (IrCl₃·nH₂O) (1 equivalent) in a 2-ethoxyethanol and water mixture (typically a 3:1 ratio).
-
De-gas the mixture by bubbling with nitrogen or argon for 20-30 minutes.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, which should result in the precipitation of the chloro-bridged dimer.
-
Collect the precipitate by filtration, wash with methanol and then hexane, and dry under vacuum.
Synthesis of the Final Heteroleptic Iridium(III) Complex
The chloro-bridged dimer is then reacted with an ancillary ligand, which could be a derivative of this compound, to yield the final phosphorescent complex.
Protocol:
-
Suspend the iridium(III) chloro-bridged dimer (1 equivalent) and the ancillary ligand (e.g., a this compound derivative) (2.2 equivalents) in a suitable solvent such as dichloromethane or 2-ethoxyethanol.
-
Add a base, such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N), to the mixture.
-
De-gas the mixture and heat to reflux for 4-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, filter to remove any inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired iridium(III) complex.
Characterization: The synthesized complex should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Fabrication of a Multilayer OLED Device
This section provides a general protocol for the fabrication of a multilayer OLED device using the synthesized iridium(III) complex as the phosphorescent emitter.
Device Structure: ITO / HTL / EML / HBL / ETL / EIL / Cathode
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer
-
EML: Emissive Layer (Host material doped with the iridium complex)
-
HBL: Hole Blocking Layer
-
ETL: Electron Transport Layer
-
EIL: Electron Injection Layer
-
Cathode: Metal electrode (e.g., Al)
Protocol:
-
Substrate Cleaning:
-
Sequentially clean patterned ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to enhance the work function.
-
-
Deposition of Organic Layers:
-
Deposit the organic layers (HTL, EML, HBL, ETL) sequentially onto the ITO substrate by high-vacuum thermal evaporation.
-
The emissive layer is typically co-evaporated from a host material and the synthesized iridium(III) complex at a specific doping concentration (e.g., 5-10 wt%).
-
-
Deposition of Cathode:
-
Deposit the electron-injecting layer (e.g., LiF) followed by the metal cathode (e.g., Al) without breaking the vacuum.
-
-
Encapsulation:
-
Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Data Presentation
| Complex | λ_em (nm) | PLQY (%) | HOMO (eV) | LUMO (eV) | Max. EQE (%) | Max. Lum. (cd/m²) | CIE (x, y) |
| [Ir(ppy)₂(3-hiq)] | - | - | - | - | - | - | - |
| Reference Cpd | 512 | 95 | -5.4 | -2.5 | 25 | 50,000 | (0.33, 0.61) |
This table is a template. The entry for a hypothetical Ir(ppy)₂(3-hiq) complex is left blank, while a typical high-performance green-emitting reference compound is included for illustrative purposes.
Visualizations
The following diagrams illustrate the general synthesis pathway for a heteroleptic iridium complex and the workflow for OLED fabrication.
Caption: Synthesis of a heteroleptic Iridium(III) complex.
Caption: General workflow for OLED device fabrication.
Troubleshooting & Optimization
Troubleshooting low yield in 3-Hydroxyisoquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-Hydroxyisoquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound and related compounds, with a focus on common low-yield scenarios.
General Issues
Q1: My this compound synthesis is resulting in a very low yield or failing completely. What are the most common causes?
A1: Low yields in isoquinoline synthesis, particularly through classical methods like the Pomeranz-Fritsch reaction, can be attributed to several factors:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. Concentrated sulfuric acid, while traditional, can lead to charring and decomposition.[1] Weaker acids may not be sufficient to promote cyclization.
-
Suboptimal Reaction Temperature: These reactions often require heat to proceed, but excessive temperatures can cause decomposition of starting materials and products, leading to tar formation. Conversely, a temperature that is too low will result in an incomplete or very slow reaction.[1]
-
Poor Substrate Reactivity: The electronic properties of the aromatic ring are crucial. Electron-donating groups (e.g., methoxy) on the benzene ring activate it toward electrophilic attack and generally lead to higher yields.[1] Electron-withdrawing groups (e.g., nitro, chloro) can deactivate the ring, making the cyclization step much more difficult.[1]
-
Presence of Moisture: Many of the intermediates are sensitive to water. Using anhydrous reagents and solvents, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.
Pomeranz-Fritsch Synthesis Specific Issues
Q2: I am observing a significant amount of an unexpected byproduct in my Pomeranz-Fritsch reaction. What are the likely side reactions?
A2: A significant side reaction that can compete with isoquinoline formation is the formation of an oxazole. This occurs through an alternative cyclization pathway of an intermediate. Careful control of the acid catalyst and temperature can help to minimize this side reaction.
Q3: The yield of my Pomeranz-Fritsch reaction is inconsistent. How can I optimize it?
A3: Optimization of the Pomeranz-Fritsch reaction often involves a systematic variation of reaction conditions. Key parameters to investigate include:
-
Acid Catalyst: Test a range of Brønsted and Lewis acids. Alternatives to sulfuric acid include polyphosphoric acid (PPA), trifluoroacetic acid (TFA), and methanesulfonic acid.[1][2] The optimal acid and its concentration should be determined empirically for your specific substrate.[1]
-
Solvent: While some procedures are run neat, the use of a high-boiling inert solvent can sometimes improve yields by allowing for better temperature control and preventing charring.
-
Temperature and Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and time. Avoid prolonged heating once the starting material is consumed.[1]
Purification Issues
Q4: My crude product is a dark, tarry material that is difficult to purify. What is the best way to isolate the this compound?
A4: Tar formation is a common issue, especially with strong acid catalysts at high temperatures.
-
Initial Work-up: After quenching the reaction (e.g., by pouring it onto ice), a careful extraction procedure is necessary. Basifying the aqueous layer will be required to extract the isoquinoline product into an organic solvent.
-
Purification: Column chromatography on silica gel is a standard method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from non-polar impurities and baseline tar. Recrystallization from a suitable solvent system (e.g., methanol/water) can be used for further purification of the isolated solid.[3]
Data Presentation
Table 1: Representative Yields for Pomeranz-Fritsch Synthesis of Substituted Isoquinolines
The following table, adapted from literature on modified Pomeranz-Fritsch reactions, illustrates the impact of substituents on the benzaldehyde ring on the final product yield. Note that electron-donating groups (EDG) generally result in higher yields.
| Starting Aldehyde (Substituent) | Product | Yield (%) |
| 3,4-Dimethoxybenzaldehyde | 6,7-Dimethoxyisoquinoline | High |
| 4-Methoxybenzaldehyde | 6-Methoxyisoquinoline | Moderate-High |
| Benzaldehyde (Unsubstituted) | Isoquinoline | Moderate |
| 4-Chlorobenzaldehyde | 6-Chloroisoquinoline | Low |
| 4-Nitrobenzaldehyde | 6-Nitroisoquinoline | Very Low/Trace |
Note: This data is illustrative and based on general outcomes for the Pomeranz-Fritsch reaction. Actual yields will vary depending on the specific reaction conditions and protocol used.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-Hydroxyisoquinolines from β-Ketoesters
This method provides a convenient route to 3-hydroxyisoquinolines via an aryne acyl-alkylation/condensation procedure.[4][5]
Materials:
-
β-ketoester (e.g., methyl acetoacetate) (1.0 equiv)
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv)
-
Potassium fluoride (2.0 equiv)
-
18-Crown-6 (2.0 equiv)
-
Ammonium hydroxide (NH4OH)
-
Acetonitrile (CH3CN)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the β-ketoester, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, potassium fluoride, and 18-crown-6.
-
Add anhydrous acetonitrile and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion of the initial reaction, add ammonium hydroxide to the flask.
-
Seal the flask and heat the reaction mixture.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the this compound.
Protocol 2: Modified Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline
This protocol is a modified procedure that can be adapted for other substituted isoquinolines and generally provides good yields.[6]
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde) (1.0 equiv)
-
Aminoacetaldehyde dimethyl acetal (1.0 equiv)
-
Toluene
-
Ethanol
-
Sodium borohydride (NaBH4) (1.5 equiv)
-
Sodium hydroxide (NaOH)
-
Tosyl chloride (TsCl) (1.1 equiv)
-
Hydrochloric acid (HCl)
-
Dichloromethane
Procedure:
-
Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde and aminoacetaldehyde dimethyl acetal in toluene. Heat the mixture at reflux using a Dean-Stark apparatus to remove water. Monitor by TLC until the reaction is complete.
-
Reduction: Cool the reaction mixture, add ethanol, and then cool to 0 °C in an ice bath. Add sodium borohydride portion-wise. Stir at room temperature until the reduction is complete.
-
Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride and stir the mixture vigorously.
-
Cyclization and Detosylation: Acidify the mixture with hydrochloric acid and heat to reflux. This step effects both the cyclization to the dihydroisoquinoline and subsequent elimination to the aromatic isoquinoline.
-
Work-up: Cool the reaction mixture and make it basic with a sodium hydroxide solution. Extract the product with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Key steps in the Pomeranz-Fritsch synthesis of isoquinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Optimization of reaction conditions for Bischler-Napieralski synthesis
Welcome to the technical support center for the Bischler-Napieralski synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring successful execution of this critical reaction for the formation of 3,4-dihydroisoquinolines.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used for the cyclization of β-arylethylamides or β-arylethylcarbamates to synthesize 3,4-dihydroisoquinolines.[1][2] This reaction is typically conducted under acidic conditions with a dehydrating agent. The resulting dihydroisoquinolines can be subsequently oxidized to furnish the corresponding isoquinolines.[1][3][4]
Q2: What are the most common dehydrating and condensing agents used in this synthesis?
Commonly used reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂).[1][5] For substrates that have electron-withdrawing groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often more effective.[1][4] Modern and milder alternatives include triflic anhydride (Tf₂O) and polyphosphoric acid (PPA).[1][3]
Q3: What is the general mechanism of the Bischler-Napieralski reaction?
The reaction is believed to proceed through one of two main mechanistic pathways, depending on the reaction conditions.[1][2]
-
Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization followed by elimination to yield the 3,4-dihydroisoquinoline.[1][2]
-
Mechanism II: This pathway proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which is subsequently trapped by the electron-rich aromatic ring to cyclize.[1][2][3]
Current understanding suggests that the specific reaction conditions can influence which mechanism is predominant.[1][2]
Troubleshooting Guide
Q4: My reaction is not proceeding, or the yield of the desired dihydroisoquinoline is very low. What are the potential causes and solutions?
Low or no yield can be attributed to several factors. The following table summarizes potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Troubleshooting Steps |
| Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder the cyclization.[6] | Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, consider a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[6] |
| Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like POCl₃ may not be strong enough to promote efficient cyclization.[6] | If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[6] |
| Incomplete Reaction: The reaction time may be too short or the temperature too low. | Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1][6] |
| Moisture in the Reaction: The dehydrating agents used are sensitive to moisture, which can quench the reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] |
| Decomposition of Starting Material or Product: Prolonged reaction times at high temperatures can lead to decomposition.[1] | Monitor the reaction progress closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.[1] |
Q5: I am observing a significant amount of a styrene-like side product. What is happening and how can I prevent it?
This is a common issue caused by a side reaction known as the retro-Ritter reaction.[4][5] The nitrilium ion intermediate can fragment to form a stable styrene derivative, especially when the resulting conjugated system is favorable.[5][6]
Solutions:
-
Solvent Choice: Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product. However, the cost of some nitriles can be a limiting factor.[5]
-
Milder Conditions: Employ milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for lower reaction temperatures.[6]
-
Alternative Reagents: A procedure using oxalyl chloride to form an N-acyliminium intermediate can be less prone to this fragmentation.[5][6]
Q6: I have isolated a product, but it is not the expected regioisomer. Why did this happen?
The formation of an unexpected regioisomer can occur, particularly with certain substitution patterns on the aromatic ring. For example, cyclization can occur at an alternative, electronically favorable position. In some cases, especially with P₂O₅, an ipso-attack at a substituted carbon can lead to a spiro intermediate that then rearranges to give an unexpected product.[1][2]
Solutions:
-
Reagent Choice: The choice of dehydrating agent can influence the regioselectivity. For instance, using POCl₃ alone may favor the formation of the "normal" product over a rearranged one.[1]
-
Substrate Modification: Modifying the activating groups on the aromatic ring may be necessary to direct the cyclization to the desired position.[6]
-
Careful Product Analysis: Thoroughly characterize your product mixture using techniques like NMR and mass spectrometry to identify all isomers formed.[1]
Q7: The reaction mixture has turned into a thick, unmanageable tar. What can I do?
Polymerization and the formation of tarry materials can occur, especially at high temperatures or with prolonged reaction times.[1]
Solutions:
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[1]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-heating and decomposition.[1]
-
Solvent: Ensure sufficient anhydrous solvent is used to maintain a stirrable reaction mixture.[1]
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline and may require optimization for specific substrates.[1]
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.[1]
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.[1]
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.[1]
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
This method allows for milder reaction conditions and is suitable for a wider range of substrates.[1][6]
-
Dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.[1][6]
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[1][6]
-
Allow the reaction to stir at a low temperature and then warm to 0°C or room temperature, monitoring the progress by TLC or LC-MS.[1][6]
-
Upon completion, the reaction can be worked up by quenching with a basic solution (e.g., saturated aqueous NaHCO₃) and subsequent extraction as described in the previous protocol.[1][6]
Data Presentation
Table 1: Comparison of Common Reagent Conditions
| Reagent System | Substrate Scope | Temperature | Typical Reaction Time | Key Considerations |
| POCl₃ | Electron-rich aromatics | Reflux | 1-24 h | Standard, cost-effective method. May require harsh conditions. |
| P₂O₅ / POCl₃ | Electron-neutral or -deficient aromatics | Reflux | 2-24 h | More powerful dehydrating system for challenging substrates.[1][4] |
| PPA | Electron-rich aromatics | 100-160°C | 1-6 h | Strong acid, can cause charring with sensitive substrates. |
| Tf₂O / 2-chloropyridine | Broad, including acid-sensitive substrates | -20°C to RT | 0.5-4 h | Milder conditions, often higher yields, but more expensive.[1][6] |
Visualizations
Caption: Generalized mechanism of the Bischler-Napieralski synthesis.
Caption: Troubleshooting workflow for the Bischler-Napieralski synthesis.
References
Technical Support Center: Purification of Crude 3-Hydroxyisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Hydroxyisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
The most common and effective methods for purifying crude this compound, a solid at room temperature, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A good recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Based on procedures for structurally similar compounds like 3-hydroxyquinoline, a mixed solvent system of methanol and water is a good starting point.[1] Ethanol is also a potential candidate. Trial-and-error with small amounts of the crude product is often necessary to find the optimal solvent or solvent mixture.
Q3: My crude this compound is highly colored. How can I remove colored impurities?
Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[1] The charcoal adsorbs the colored compounds, and can then be removed by hot filtration before the recrystallization process. It is important to use a minimal amount of charcoal, as excessive use can also adsorb the desired product, leading to lower yields.
Q4: What is "oiling out" and how can I prevent it during recrystallization?
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To prevent this, ensure slow cooling of the solution and consider using a solvent with a lower boiling point. If oiling out occurs, try reheating the solution and adding a small amount of additional solvent before allowing it to cool slowly again.
Q5: When should I consider using column chromatography for purification?
Column chromatography is particularly useful when recrystallization fails to remove impurities with similar solubility profiles to this compound. It is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent).
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation. Add a seed crystal of pure this compound if available. |
| The product "oils out" instead of crystallizing. | The solution is cooling too quickly, or the melting point of the impure solid is below the boiling point of the solvent. | Reheat the solution to dissolve the oil. Allow the solution to cool more slowly (e.g., by insulating the flask). Add a small amount of a co-solvent in which the compound is less soluble. |
| Low recovery of purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. The crystals were washed with a solvent at room temperature, re-dissolving some of the product. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with a minimal amount of ice-cold solvent. Ensure the filtration apparatus is pre-heated before hot filtration. |
| The purified product is still colored. | The activated charcoal treatment was insufficient or omitted. The colored impurity has very similar properties to the product. | Repeat the recrystallization process, ensuring to include or optimize the activated charcoal step. If color persists, column chromatography may be necessary. |
| The melting point of the purified product is broad or lower than the literature value (192-194 °C). | The product is still impure. The product is wet with solvent. | The product requires further purification, either by another recrystallization or by column chromatography. Ensure the crystals are thoroughly dried under vacuum. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| The compound does not move from the origin (Rf = 0). | The eluent is not polar enough to move the compound up the stationary phase. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound runs with the solvent front (Rf = 1). | The eluent is too polar. | Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Poor separation of the product from impurities. | The chosen eluent system does not provide sufficient resolution. The column was not packed properly, leading to channeling. | Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal eluent for separation. Repack the column carefully, ensuring a uniform and compact bed of the stationary phase. |
| The compound appears to be degrading on the column. | This compound may be sensitive to the acidic nature of standard silica gel. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-2%). Alternatively, use a different stationary phase such as alumina. |
Experimental Protocols
Recrystallization of Crude this compound (Adapted from a procedure for 3-hydroxyquinoline)[1]
This protocol is based on a well-established procedure for a structurally analogous compound and is expected to be a good starting point for the purification of crude this compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a boiling chip. To the flask, add a minimal amount of a hot solvent mixture, such as methanol and water, until the solid just dissolves upon boiling.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (e.g., 1-2% by weight of the crude product). Swirl the flask and gently reheat to boiling for 5-10 minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the melting point and yield of the purified this compound. A sharp melting point in the range of 192-194 °C indicates high purity.
Quantitative Data (Based on 3-hydroxyquinoline purification)[1]
| Parameter | Crude Product | Purified Product |
| Appearance | Gray-brown solid | Tan-colored crystalline solid |
| Melting Point | 175–191 °C | 199–200 °C |
| Yield | - | 61–65% |
Note: This data is for 3-hydroxyquinoline and serves as an expected range for this compound.
Visualized Workflows
Caption: A typical workflow for the purification of crude this compound by recrystallization.
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
Stability and degradation of 3-Hydroxyisoquinoline under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxyisoquinoline, focusing on its stability and degradation under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows signs of degradation in an acidic solution. What are the likely causes?
A1: Degradation of this compound in acidic media can be influenced by several factors:
-
pH of the Solution: The concentration of the acid (and therefore the pH) is a critical factor. Lower pH values (stronger acidic conditions) can accelerate hydrolysis.
-
Temperature: Higher temperatures typically increase the rate of chemical reactions, including degradation.[1]
-
Exposure Time: The longer the exposure to acidic conditions, the greater the extent of degradation.
-
Presence of Other Reagents: Excipients or other molecules in the formulation can interact with this compound and promote degradation.[1]
-
Light Exposure: Photodegradation can occur, and its effects can be exacerbated by acidic conditions.
Q2: What are the potential degradation products of this compound under acidic stress?
A2: While specific degradation products for this compound under acidic conditions are not extensively documented in publicly available literature, potential degradation pathways for similar heterocyclic compounds may involve:
-
Hydrolysis: The amide-like lactam tautomer of this compound could be susceptible to hydrolysis, potentially leading to the opening of the heterocyclic ring.
-
Oxidation: If oxidizing agents are present, or if the molecule is susceptible to auto-oxidation, N-oxides or further hydroxylated species could form.
-
Ring Cleavage: Under harsh acidic conditions (e.g., high acid concentration and elevated temperature), the isoquinoline ring system itself may undergo cleavage.
Q3: How can I monitor the degradation of my this compound sample?
A3: The most common and effective technique for monitoring the degradation of pharmaceutical compounds is High-Performance Liquid Chromatography (HPLC), particularly with a UV detector. A stability-indicating HPLC method should be developed to separate the intact this compound from any potential degradation products. For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.[2]
Q4: I am not observing any degradation of my this compound sample even under acidic conditions. What should I do?
A4: If no degradation is observed, consider the following:
-
Increase Stress Conditions: The applied stress may be too mild. You can incrementally increase the acid concentration, temperature, or duration of the experiment. A common goal in forced degradation studies is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
-
Verify Analytical Method: Ensure your analytical method is capable of detecting and separating potential degradation products. The method should be validated for its stability-indicating properties.
-
High Intrinsic Stability: It is possible that this compound is highly stable under the tested conditions. If no degradation is seen under reasonably stringent conditions, this is a valuable finding and should be documented.
Troubleshooting Guides
Issue 1: Unexpectedly Fast Degradation
| Possible Cause | Suggested Solution |
| Acid concentration is too high. | Reduce the concentration of the acid used in your solution. |
| Temperature is too high. | Lower the temperature of the experiment. Consider running the experiment at room temperature or even refrigerated conditions if stability is a major concern. |
| Presence of catalytic impurities. | Ensure high purity of all solvents and reagents. Trace metals can sometimes catalyze degradation reactions. |
| Photodegradation. | Protect the sample from light by using amber vials or covering the experimental setup. |
Issue 2: Inconsistent or Irreproducible Degradation Results
| Possible Cause | Suggested Solution |
| Variability in experimental conditions. | Standardize all experimental parameters, including temperature, pH, and concentration. Use calibrated equipment. |
| Inhomogeneous sample solution. | Ensure the this compound is fully dissolved and the solution is well-mixed before starting the experiment and taking samples. |
| Impure starting material. | Characterize the purity of your this compound starting material. Impurities may degrade at different rates, leading to inconsistent results. |
Issue 3: Difficulty in Identifying Degradation Products
| Possible Cause | Suggested Solution |
| Low concentration of degradants. | Concentrate the sample before analysis. This can be done by evaporating the solvent under reduced pressure. |
| Co-elution of peaks in HPLC. | Optimize the HPLC method. This may involve changing the mobile phase composition, pH, column type, or temperature. |
| Degradation products are not UV active. | If using a UV detector, some degradation products may not have a chromophore. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Acidic Stress:
-
Transfer a known volume of the stock solution into a reaction vial.
-
Add an equal volume of an acidic solution (e.g., 0.1 M HCl) to achieve the desired final acid concentration.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
-
Time-Point Sampling:
-
Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
-
Neutralization and Dilution:
-
Immediately neutralize the withdrawn aliquot with an equivalent amount of a base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples into a validated stability-indicating HPLC-UV system.
-
Monitor the chromatograms for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a common reversed-phase column, such as a C18 column.
-
Mobile Phase Selection: A typical starting mobile phase for a polar compound like this compound could be a mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar degradation products.
-
Wavelength Selection: Determine the optimal UV detection wavelength by running a UV scan of the this compound peak.
-
Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[4] Specificity is demonstrated by showing that the peaks of the degradation products are well-resolved from the main drug peak.[4]
Data Presentation
Table 1: Illustrative Degradation of this compound under Different Acidic Conditions (Hypothetical Data)
| Condition | Temperature (°C) | Time (hours) | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 60 | 24 | 15.2 | 2 |
| 1 M HCl | 60 | 24 | 45.8 | 4 |
| 0.1 M HCl | 80 | 24 | 35.1 | 3 |
| 1 M HCl | 80 | 24 | 85.3 | >5 (with secondary degradation) |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Logical troubleshooting flow for inconsistent degradation results.
References
Common side reactions in the Pomeranz-Fritsch synthesis of isoquinolines
Welcome to the technical support center for the Pomeranz-Fritsch synthesis of isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific problems you might encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Pomeranz-Fritsch synthesis are a common issue and can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Substituent Effects: The electronic nature of the substituents on the benzaldehyde starting material plays a crucial role.
-
Electron-donating groups (EDGs) such as methoxy (-OCH₃) or alkyl groups on the aromatic ring generally facilitate the electrophilic cyclization step, leading to higher yields.
-
Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides (-Cl, -Br) deactivate the aromatic ring, making the cyclization more difficult and often resulting in poor yields or reaction failure.
Troubleshooting:
-
For substrates with EWGs, consider using stronger acid catalysts or higher reaction temperatures, but be mindful of potential side reactions.
-
Alternatively, modified procedures like the Bobbitt or Schlittler-Muller modifications might be more suitable for your specific substrate.
-
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical for the reaction's success.
-
Concentrated sulfuric acid is traditionally used but can lead to charring and other side reactions with sensitive substrates.
Troubleshooting:
-
Explore alternative acid catalysts such as polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MsOH), or Lewis acids like trifluoroacetic anhydride. The optimal acid should be determined empirically for your specific substrate.
-
-
Suboptimal Reaction Temperature and Time:
-
The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures or prolonged reaction times can lead to the decomposition of starting materials and products.
Troubleshooting:
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
Start with milder conditions and gradually increase the temperature if the reaction is sluggish.
-
Q2: I am observing a significant amount of an unexpected byproduct. What are the common side reactions in the Pomeranz-Fritsch synthesis?
A2: Several side reactions can compete with the desired isoquinoline formation. Understanding these pathways is key to minimizing byproduct formation.
-
Oxazole Formation: This is one of the most significant competing reactions. It is thought to occur via a competing cyclization pathway of an intermediate enol ether.
Troubleshooting:
-
Careful control of the acid catalyst and reaction temperature can help minimize oxazole formation. In some cases, using a two-step procedure where the benzalaminoacetal is first formed and isolated before the acid-catalyzed cyclization can improve the selectivity towards the isoquinoline product.
-
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, particularly if the cyclization step is slow due to deactivating groups on the aromatic ring or insufficient acid strength. This can lead to a complex mixture of partially reacted materials.
Troubleshooting:
-
Ensure the acid catalyst is of sufficient strength and concentration.
-
Increase the reaction temperature or time while carefully monitoring for product decomposition.
-
-
Starting Material Decomposition: The benzalaminoacetal intermediate can be unstable under the harsh acidic and high-temperature conditions, leading to decomposition and the formation of tars.
Troubleshooting:
-
Use the mildest possible reaction conditions (acid concentration and temperature) that still allow for the desired cyclization to occur.
-
Consider modifications to the standard procedure, such as the Bobbitt modification, which often employs milder conditions.[1]
-
-
Formation of Benzo[d]azepinone Scaffolds: Under certain acidic conditions, a seven-membered ring can be formed as a byproduct. For instance, the use of 37% aqueous HCl in dioxane has been reported to favor the formation of a benzo[d]azepinone scaffold in a related Ugi/Pomeranz–Fritsch reaction sequence.[2]
Troubleshooting:
-
Avoid the specific acid conditions that are known to promote the formation of these seven-membered ring byproducts. Stick to more traditional acid catalysts like sulfuric acid or PPA unless this alternative scaffold is the desired product.
-
Data Presentation
The following table summarizes the effect of substituents on the aromatic ring on the yield of the Pomeranz-Fritsch synthesis.
| Substituent on Benzaldehyde | Electronic Effect | Typical Yield Range | Notes |
| 4-Methoxy (-OCH₃) | Electron-Donating | Good to Excellent | Activates the ring, facilitating cyclization. |
| 3,4-Dimethoxy | Electron-Donating | Good to Excellent | Strong activation leads to high yields. |
| 4-Methyl (-CH₃) | Electron-Donating | Moderate to Good | Mildly activating. |
| Unsubstituted (-H) | Neutral | Moderate | Baseline for comparison. |
| 4-Chloro (-Cl) | Electron-Withdrawing | Low to Moderate | Deactivates the ring, hindering cyclization. |
| 3-Nitro (-NO₂) | Strongly Electron-Withdrawing | Very Low to No Reaction | Strong deactivation often prevents cyclization. |
Experimental Protocols
Protocol 1: General Procedure for the Pomeranz-Fritsch Synthesis of Isoquinoline
This protocol provides a general starting point for the synthesis. Optimization of specific parameters may be required for different substrates.
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Aminoacetaldehyde diethyl acetal (1.1 eq)
-
Toluene
-
Concentrated Sulfuric Acid
Procedure:
-
Formation of Benzalaminoacetal:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the substituted benzaldehyde and aminoacetaldehyde diethyl acetal in toluene.
-
Reflux the mixture until the theoretical amount of water has been collected, indicating the formation of the Schiff base.
-
Remove the toluene under reduced pressure.
-
-
Cyclization:
-
Cool the crude benzalaminoacetal in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 100-160 °C). Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture carefully onto crushed ice.
-
-
Work-up and Purification:
-
Basify the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until pH > 10.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation.
-
Protocol 2: Bobbitt Modification for the Synthesis of 1,2,3,4-Tetrahydroisoquinolines [3]
This modification is useful for preparing tetrahydroisoquinolines and often proceeds under milder conditions than the classic Pomeranz-Fritsch reaction.
Materials:
-
Benzalaminoacetal (prepared as in Protocol 1)
-
Ethanol
-
Raney Nickel or Platinum(IV) oxide
-
Hydrogen gas source
-
Concentrated Hydrochloric Acid
Procedure:
-
Reduction of the Schiff Base:
-
Dissolve the crude benzalaminoacetal in ethanol.
-
Add a catalytic amount of Raney Nickel or PtO₂.
-
Hydrogenate the mixture in a Parr apparatus or using a balloon of hydrogen until the uptake of hydrogen ceases.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the crude aminoacetal.
-
-
Cyclization:
-
Treat the crude aminoacetal with concentrated hydrochloric acid.
-
Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Follow the work-up and purification steps outlined in Protocol 1.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the Pomeranz-Fritsch synthesis.
References
Improving the solubility of 3-Hydroxyisoquinoline for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3-Hydroxyisoquinoline in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound (also known as 3-isoquinolinol) is a heterocyclic organic compound.[1] It serves as a versatile building block in medicinal chemistry for the synthesis of more complex bioactive molecules.[1] Its derivatives are explored for various therapeutic areas, including neurological disorders.[1] Additionally, due to its fluorescent properties, it is used in the development of fluorescent probes for biological imaging.[1]
Q2: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A2: this compound is sparingly soluble in aqueous solutions. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the assay buffer. This is a common issue when diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous medium.
Q3: What are the general strategies to improve the solubility of this compound for my experiments?
A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Use of Co-solvents: Dissolving the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it into the aqueous buffer is a common practice.[2]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.
-
Use of Solubilizing Agents: Incorporating surfactants or cyclodextrins into the formulation can help to increase the apparent solubility of the compound.
Q4: Is there a known biological signaling pathway that this compound or its derivatives might modulate?
A4: Yes, derivatives of isoquinoline have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] The NF-κB pathway is a crucial regulator of inflammatory responses, and its inhibition is a therapeutic target for various diseases.[3][4] Specifically, 6,7-dihydroxy-3,4-dihydroisoquinoline has been identified as an inhibitor of both the canonical and noncanonical NF-κB pathways.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates immediately upon addition to aqueous buffer. | The concentration of this compound exceeds its aqueous solubility limit. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | 1. Decrease the final concentration of this compound in the assay. 2. Increase the percentage of co-solvent , ensuring it remains at a level that does not affect the biological assay (typically ≤1% DMSO). 3. Prepare the final dilution immediately before use to minimize the time for precipitation to occur. 4. Use a solubilizing agent such as a biocompatible surfactant (e.g., Tween® 80 at a low concentration) or a cyclodextrin. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable effective concentrations of the compound. The compound may be precipitating in the cell culture medium over time. | 1. Determine the kinetic solubility of this compound in your specific cell culture medium to identify the concentration at which it begins to precipitate. 2. Visually inspect the assay plates under a microscope for any signs of compound precipitation. 3. Consider using a serum-containing medium , as serum proteins can sometimes help to stabilize compounds and improve solubility. |
| Low potency or no activity observed in an otherwise validated assay. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | 1. Confirm the solubility of this compound under your specific assay conditions. 2. Employ a solubility enhancement technique as described in the FAQs and detailed in the experimental protocols below. 3. Consider synthesizing more soluble analogs of this compound if solubility issues persist and hinder further development. |
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 29 mg/mL | A common solvent for preparing concentrated stock solutions. |
| Ethanol | Data not readily available | Researchers should determine the solubility experimentally if ethanol is the preferred solvent. |
| Phosphate-Buffered Saline (PBS) | Sparingly soluble | The exact solubility in PBS is low and should be determined experimentally for the specific pH and temperature of the assay. |
Note: The solubility of a compound can be influenced by temperature, pH, and the presence of other solutes.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a general method to assess the concentration at which a compound begins to precipitate from an aqueous buffer when diluted from a DMSO stock.
-
Prepare a series of dilutions of the this compound DMSO stock solution.
-
Add a small, fixed volume of each DMSO dilution to your aqueous assay buffer in a 96-well plate. The final DMSO concentration should be kept constant (e.g., 1%).
-
Shake the plate for a defined period (e.g., 1-2 hours) at the desired experimental temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 3: Improving Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.
-
Prepare a stock solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous assay buffer.
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Add the this compound stock solution to the cyclodextrin-containing buffer while vortexing to facilitate the formation of the inclusion complex.
-
Allow the solution to equilibrate for a specified time (e.g., 1 hour to overnight) at a controlled temperature.
-
Perform your biological assay with the this compound-cyclodextrin complex.
Visualizations
Caption: A workflow for preparing and solubilizing this compound.
Caption: Inhibition of the canonical NF-κB signaling pathway by an isoquinoline derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. 6,7-dihydroxy-3,4-dihydroisoquinoline: a novel inhibitor of nuclear factor-kappaB and in vitro invasion in murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Photobleaching of 3-Hydroxyisoquinoline-Based Fluorescent Probes
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-hydroxyisoquinoline-based fluorescent probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and acquire high-quality, reproducible fluorescence imaging data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for my this compound probe?
Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to excitation light.[1][2][3] This process leads to a permanent loss of the probe's ability to fluoresce, resulting in a diminished signal over time. For this compound-based probes, which are a class of blue fluorescent dyes, this can be particularly problematic during time-lapse experiments or when imaging faint signals, as it can lead to false-negative results or skewed quantitative data.[1] The primary culprits behind photobleaching are high-intensity excitation light, prolonged exposure, and the presence of molecular oxygen, which can lead to the generation of damaging reactive oxygen species (ROS).[4]
Q2: How can I tell if my signal loss is due to photobleaching or a biological event?
Distinguishing between photobleaching and a genuine biological change is crucial for accurate data interpretation. A common method is to image a control sample under the same conditions but without the experimental variable (e.g., a drug treatment). If the fluorescence intensity decreases similarly in both the control and treated samples, photobleaching is the likely cause. Additionally, you can create a photobleaching curve by continuously imaging a region of interest and plotting the fluorescence intensity over time.[1] This curve can help you understand the rate of photobleaching for your specific probe and imaging conditions.
Q3: What are the first steps I should take to minimize photobleaching?
The most immediate and impactful strategies involve optimizing your imaging parameters:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a sufficient signal-to-noise ratio (SNR).[4][5] Neutral density filters can be used to attenuate the light source without altering its spectral properties.[1][4]
-
Minimize Exposure Time: Keep the duration of light exposure to a minimum for each image acquisition.[4][5] For time-lapse experiments, increase the interval between acquisitions as much as your experimental design allows.
-
Use Appropriate Filters: Ensure your filter sets are well-matched to the excitation and emission spectra of your this compound probe to maximize signal detection and minimize the collection of unwanted light.
Troubleshooting Guide
This section provides solutions to common problems encountered during fluorescence microscopy with this compound-based probes.
| Problem | Possible Cause | Recommended Solution |
| Rapid signal loss during initial focusing and image acquisition. | Excitation light intensity is too high. | Decrease the laser power or lamp intensity to the lowest level that allows for clear visualization. Use a brighter, co-localized channel for focusing if available. |
| Prolonged exposure during setup. | Use transmitted light (e.g., DIC or phase contrast) to locate the area of interest before switching to fluorescence imaging.[1] | |
| Fluorescence signal fades significantly over a time-lapse experiment. | Cumulative phototoxicity and photobleaching. | Incorporate an antifade reagent into your mounting medium or live-cell imaging buffer.[4][6] Optimize your time-lapse settings to increase the interval between exposures. |
| Presence of reactive oxygen species (ROS). | For live-cell imaging, consider using an oxygen scavenging system or a cell culture medium with reduced levels of components that can generate ROS. For fixed samples, ensure the mounting medium contains an effective antifade agent. | |
| High background noise obscuring the fluorescent signal. | Autofluorescence from the sample or medium. | Before staining, you can try to photobleach the background autofluorescence by exposing the sample to UV light.[2] Use a mounting medium with low autofluorescence. |
| Non-specific probe binding. | Optimize your staining protocol to include thorough washing steps to remove unbound probe. | |
| Inconsistent fluorescence intensity between different fields of view. | Uneven illumination from the light source. | Ensure your microscope's lamp is properly aligned. For quantitative studies, consider using a flat-field correction. |
| Different levels of photobleaching due to varied setup times. | Standardize your workflow to minimize the time each area is exposed to light before acquisition. |
Experimental Protocols
Protocol 1: General Protocol for Using a Commercial Antifade Mounting Medium with Fixed Cells
This protocol provides a general guideline for using commercially available antifade mounting media for fixed cells stained with this compound-based probes. Always refer to the manufacturer's specific instructions for the chosen reagent.
Materials:
-
Fixed and stained coverslips with this compound probe
-
Commercial antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®)
-
Microscope slides
-
Pipette and tips
-
Forceps
-
Nail polish or sealant
Procedure:
-
Prepare Coverslips: After the final washing step of your staining protocol, carefully remove excess buffer from the coverslip by gently touching the edge to a kimwipe. Do not allow the sample to dry out completely.
-
Apply Antifade Reagent: Place a small drop (typically 5-10 µL) of the antifade mounting medium onto a clean microscope slide.
-
Mount Coverslip: Using forceps, carefully invert the coverslip (cell-side down) onto the drop of mounting medium. Avoid trapping air bubbles.
-
Remove Excess Medium: Gently press on the coverslip to remove any excess mounting medium. This can be wicked away with the edge of a kimwipe.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions. This may range from a few hours to overnight at room temperature in the dark.[7]
-
Sealing: Once cured, seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement.
-
Imaging: The slide is now ready for fluorescence microscopy. Store slides protected from light, typically at 4°C.
Protocol 2: Live-Cell Imaging with an Antifade Reagent
This protocol outlines the use of a live-cell compatible antifade reagent.
Materials:
-
Live cells stained with a this compound-based probe
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent, Trolox)
-
Imaging dish or chamber
Procedure:
-
Prepare Antifade Solution: Prepare the antifade reagent working solution in your live-cell imaging medium according to the manufacturer's protocol. For example, ProLong™ Live Antifade Reagent is typically diluted 1:100.[8]
-
Cell Staining: Stain your live cells with the this compound probe following your established protocol.
-
Incubation with Antifade Reagent: After staining, replace the medium with the prepared antifade-containing imaging medium.
-
Incubation: Incubate the cells in the dark for the time recommended by the manufacturer (e.g., 15 minutes to 2 hours for ProLong™ Live).[8]
-
Imaging: Proceed with your live-cell imaging experiment. It is crucial to maintain the cells in the antifade-containing medium throughout the imaging session.
Visualizing Key Concepts
To aid in understanding the processes involved in photobleaching and its prevention, the following diagrams illustrate key workflows and mechanisms.
Caption: Mechanism of photobleaching and the role of antifade reagents.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 6. news-medical.net [news-medical.net]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Scaling Up 3-Hydroxyisoquinoline Synthesis for Library Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for scaling up the synthesis of 3-hydroxyisoquinoline libraries. It includes frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing this compound libraries?
A1: For library production, the most widely employed methods are variations of the Bischler-Napieralski and Pomeranz-Fritsch reactions. Microwave-assisted organic synthesis (MAOS) is also highly recommended for accelerating reaction times and improving yields, which is particularly advantageous for library synthesis.[1][2] A one-pot aryne acyl-alkylation/condensation from β-ketoesters also presents an efficient route.[3][4]
Q2: What are the critical parameters to consider when scaling up these reactions?
A2: Key parameters for successful scale-up include:
-
Temperature Control: Exothermic reactions can lead to side product formation. Careful monitoring and control of the reaction temperature are crucial.
-
Reagent Stoichiometry: Precise control over the molar ratios of reactants and catalysts is essential for reproducibility and high yields.
-
Mixing Efficiency: Inadequate mixing in larger reaction vessels can lead to localized "hot spots" and incomplete reactions.
-
Solvent Choice: The solvent should be chosen to ensure all reactants remain in solution at the desired concentration and to facilitate product purification.
Q3: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction outcome?
A3: The electronic nature of substituents on the aromatic ring significantly influences the cyclization step in both Bischler-Napieralski and Pomeranz-Fritsch syntheses.[5]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups activate the aromatic ring, facilitating electrophilic attack and generally leading to higher yields and faster reaction rates.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halides (-Cl, -Br) deactivate the aromatic ring, making the cyclization more difficult. This can result in lower yields or even reaction failure. For substrates with EWGs, harsher reaction conditions or alternative synthetic routes may be necessary.
Troubleshooting Guides
Low or No Product Yield
Q: My Bischler-Napieralski reaction is giving a very low yield of the desired 3,4-dihydroisoquinoline precursor. What are the possible causes and how can I fix it?
A: Low yields in the Bischler-Napieralski reaction can stem from several factors:
-
Insufficiently Activated Aromatic Ring: If your starting phenylethylamide has electron-withdrawing groups, the cyclization will be sluggish.
-
Side Reactions: The formation of a styrene byproduct via a retro-Ritter reaction is a common issue, especially with certain substrates.
-
Solution: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product. Another approach is to use milder conditions, for example, triflic anhydride (Tf₂O) with 2-chloropyridine, which can avoid the formation of the nitrilium ion intermediate that leads to the styrene byproduct.
-
-
Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to decomposition of starting materials or products.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A gradual increase in temperature might be beneficial.
-
Q: I am attempting a Pomeranz-Fritsch synthesis, but the final isoquinoline product is not forming. What should I check?
A: Failure of the Pomeranz-Fritsch reaction is often related to the acid catalyst or the stability of the intermediates:
-
Inappropriate Acid Catalyst: Concentrated sulfuric acid, while traditional, can cause charring and other side reactions.[5]
-
Solution: Experiment with alternative acid catalysts such as polyphosphoric acid (PPA) or Lewis acids like trifluoroacetic anhydride. The optimal acid and its concentration should be determined empirically for each substrate.
-
-
Instability of the Benzalaminoacetal Intermediate: This intermediate can be sensitive to the reaction conditions.
-
Solution: Ensure that the formation of the benzalaminoacetal is complete before proceeding with the cyclization step. It is sometimes beneficial to isolate and purify this intermediate before the cyclization.
-
Product Purification Challenges
Q: My crude product is a complex mixture, and I'm having difficulty isolating the pure this compound. What purification strategies are recommended for a library of compounds?
A: Purifying a library of compounds requires high-throughput methods:
-
Automated Flash Chromatography: This is the most common method for parallel purification of compound libraries. Utilizing pre-packed silica gel columns and a gradient elution system can rapidly separate your target compounds from impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): For more challenging separations or to obtain highly pure compounds, preparative HPLC is the method of choice. It can be automated to handle large numbers of samples.
-
Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step to remove major impurities and unreacted starting materials before final purification by chromatography.
-
Crystallization: For crystalline products, parallel crystallization can be an efficient purification method. This involves screening various solvents to find conditions that promote selective crystallization of the desired product.
Data Presentation
Table 1: Comparison of Scalable Synthetic Methods for this compound Derivatives
| Method | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Bischler-Napieralski | β-phenylethylamide, POCl₃, P₂O₅ | 1 - 24 hours | Reflux | 40 - 85% | Readily available starting materials, well-established. | Harsh conditions, potential for side reactions. |
| Pomeranz-Fritsch | Benzaldehyde, aminoacetoaldehyde diethyl acetal, H₂SO₄ or PPA | 2 - 48 hours | 100 - 160 °C | 30 - 70% | Access to a wide range of substitution patterns. | Can be sensitive to substituents, potential for low yields. |
| Microwave-Assisted Bischler-Napieralski | β-phenylethylamide, POCl₃ | 10 - 60 minutes | 100 - 150 °C | 60 - 95% | Rapid reaction times, improved yields, suitable for library synthesis.[2] | Requires specialized microwave reactor. |
| One-pot Aryne Acyl-alkylation/Condensation | β-ketoester, aryne precursor | 1 - 3 hours | 80 - 120 °C | 70 - 90% | High efficiency, one-pot procedure.[3][4] | Requires synthesis of specific β-ketoester starting materials. |
Experimental Protocols
Protocol 1: Microwave-Assisted Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline Library
This protocol is designed for the parallel synthesis of a library of 3,4-dihydroisoquinolines in a microwave reactor.
Materials:
-
Substituted β-phenylethylamides (1.0 equiv)
-
Phosphoryl chloride (POCl₃) (2.0 equiv)
-
Anhydrous toluene
-
Microwave vials with stir bars
-
Automated liquid handler (optional)
-
Microwave reactor
Procedure:
-
Reaction Setup: In each microwave vial, add the substituted β-phenylethylamide (e.g., 0.5 mmol).
-
Solvent and Reagent Addition: To each vial, add anhydrous toluene (2 mL). Then, carefully add phosphoryl chloride (0.09 mL, 1.0 mmol). If using an automated liquid handler, program it to dispense the correct volumes of solvent and reagent to each vial.
-
Microwave Irradiation: Seal the vials and place them in the microwave reactor. Irradiate the reactions at 120 °C for 30 minutes.
-
Work-up: After cooling, quench each reaction by carefully adding the mixture to a solution of crushed ice and ammonium hydroxide. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products via automated flash chromatography.
Protocol 2: Parallel Pomeranz-Fritsch Synthesis of an Isoquinoline Library
This protocol describes the parallel synthesis of an isoquinoline library using a multi-well reaction block.
Materials:
-
Substituted benzaldehydes (1.0 equiv)
-
Aminoacetaldehyde dimethyl acetal (1.1 equiv)
-
Polyphosphoric acid (PPA)
-
Anhydrous toluene
-
Multi-well reaction block with magnetic stirring
Procedure:
-
Schiff Base Formation: In each well of the reaction block, dissolve the substituted benzaldehyde (e.g., 0.5 mmol) in anhydrous toluene (2 mL). Add aminoacetaldehyde dimethyl acetal (0.06 mL, 0.55 mmol) and stir at room temperature for 2 hours.
-
Cyclization: Add polyphosphoric acid (approximately 1 g) to each well. Heat the reaction block to 140 °C and stir for 12 hours.
-
Work-up: Cool the reaction block to room temperature. Carefully add water to each well to quench the reaction. Neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract each well with ethyl acetate (3 x 5 mL).
-
Purification: Combine the organic extracts for each compound, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude products using automated flash chromatography.
Mandatory Visualization
Many this compound derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. Inhibition of PARP is a promising therapeutic strategy for certain types of cancer. The following diagram illustrates a simplified PARP signaling pathway in response to DNA damage.
Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair and its inhibition.
References
- 1. Microwave-assisted synthesis of hydroxyl-containing isoquinolines by metal-free radical cyclization of vinyl isocyanides with alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient 3-Hydroxyisoquinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient synthesis of 3-Hydroxyisoquinolines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing 3-hydroxyisoquinolines and their precursors?
A1: The most prevalent catalytic systems involve transition metals such as palladium, rhodium, and copper. Each system offers distinct advantages in terms of substrate scope, reaction conditions, and efficiency. Palladium and rhodium catalysts are often employed in C-H activation and annulation strategies, while copper catalysts are typically used in hydrolysis of corresponding bromo-isoquinolines or in domino reactions.[1][2][3]
Q2: How do I choose the optimal catalyst for my specific 3-hydroxyisoquinoline derivative?
A2: The choice of catalyst depends on several factors, including the starting materials, desired substitution pattern, and scalability of the reaction. For syntheses involving C-H activation/annulation, palladium catalysts like Pd(OAc)₂ or Pd(CH₃CN)₂Cl₂ are often effective.[4] Rhodium catalysts can be suitable for specific annulation reactions.[3][5] Copper-catalyzed hydrolysis is a viable route if the corresponding bromoisoquinoline is readily available.[6]
Q3: What is the role of ligands in palladium-catalyzed this compound synthesis?
A3: Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. While some reactions proceed without a specific ligand, the addition of phosphine-based ligands can sometimes improve catalyst stability and turnover. The choice of ligand can be critical and may require screening to optimize the reaction.
Q4: Can I perform the synthesis of 3-hydroxyisoquinolines in a one-pot reaction?
A4: Yes, one-pot syntheses for 3-hydroxyisoquinolines have been developed. For example, a convenient method involves a one-pot aryne acyl-alkylation/condensation from β-ketoesters.[7] One-pot procedures are advantageous as they reduce the number of workup and purification steps, saving time and resources.[8]
Q5: What are the key safety precautions to take when working with these catalytic systems?
A5: It is essential to handle all reagents and catalysts in a well-ventilated fume hood. Transition metal catalysts can be toxic, and some reagents may be flammable or corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For specific handling and disposal information, refer to the Safety Data Sheets (SDS) of all chemicals used.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 3-hydroxyisoquinolines.
Palladium-Catalyzed Synthesis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Inefficient oxidant. 4. Poor quality of starting materials or solvent. | 1. Use a fresh batch of palladium catalyst. 2. Optimize the reaction temperature. Some reactions require heating to proceed efficiently, but excessive heat can lead to decomposition.[4] 3. The choice of oxidant can be critical. For example, silver salts like Ag₂CO₃ have been shown to be more effective than Cu(OAc)₂ or O₂ in some cases.[4] 4. Ensure starting materials are pure and solvents are anhydrous. |
| Formation of Side Products | 1. Incorrect reaction temperature or time. 2. Undesired side reactions due to substrate reactivity. | 1. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time and temperature. 2. Modify the substrate or protecting groups to minimize side reactions. |
| Difficulty in Product Isolation | 1. Complex reaction mixture. 2. Product is soluble in the workup solvent. | 1. Employ column chromatography with a suitable solvent system for purification. 2. Choose an appropriate extraction solvent in which the product has low solubility. |
Copper-Catalyzed Synthesis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Formation of a Colored Precipitate (Copper Complex) | Formation of a stable copper(II) complex with the this compound product.[6] | 1. After the reaction, treat the mixture with sodium sulfide to precipitate copper as copper sulfide. 2. Adjust the pH of the workup solution with dry ice or CO₂ to break up the complex and precipitate the product.[6] |
| Incomplete Reaction | 1. Insufficient catalyst loading. 2. Reaction temperature is too low. | 1. Increase the catalyst loading incrementally. 2. Ensure the reaction is heated to the optimal temperature as specified in the protocol. |
General Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Tarry Residue Formation | Decomposition of starting materials or product at high temperatures. | Lower the reaction temperature and monitor the reaction closely. Consider using a milder catalyst system if available.[9] |
| Inconsistent Results | Variability in reagent quality or reaction setup. | Ensure all reagents are of high purity and that the reaction is set up consistently, particularly with regards to anhydrous and inert atmosphere conditions. |
Catalyst Performance Data
The following table summarizes representative data for the synthesis of isoquinolinones, which are structurally related to 3-hydroxyisoquinolines. This data can serve as a starting point for catalyst selection and optimization.
| Catalyst System | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / Ag₂CO₃ | N-methoxybenzamide | 2,3-allenoic acid ester | Toluene | 100 | - | 45 | [4] |
| Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ | N-methoxybenzamide | 2,3-allenoic acid ester | Toluene | 85 | 4 | up to 87 | [4] |
| [Cp*RhCl₂]₂ / AgSbF₆ | Acetophenone O-methyl oxime | Diazo compound | MeOH | 60 | 12 | 28 | [3] |
| Rh(I) catalyst | Benzocyclobutenol | Isocyanate | - | - | - | - | [5] |
| CuI | (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime | - | Water | 80 | - | 92 |
Experimental Protocols
Palladium-Catalyzed Synthesis of 3,4-dihydroisoquinolin-1(2H)-ones
This protocol is adapted from a palladium-catalyzed C-H activation/annulation reaction.
Materials:
-
N-methoxybenzamide derivative (1.0 equiv)
-
2,3-allenoic acid ester (3.0 equiv)
-
Pd(CH₃CN)₂Cl₂ (10 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
DIPEA (2.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add N-methoxybenzamide (0.50 mmol), Pd(CH₃CN)₂Cl₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene (10 mL), followed by the 2,3-allenoic acid ester (3.0 equiv) and DIPEA (2.0 equiv) via syringe.
-
Heat the reaction mixture to 85 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.[4]
Copper-Catalyzed Hydrolysis of Bromoisoquinoline
This protocol describes a general method for the synthesis of hydroxyisoquinolines from their bromo precursors.
Materials:
-
Bromoisoquinoline derivative
-
Copper catalyst (e.g., Cu₂O)
-
Aqueous base (e.g., NaOH solution)
Procedure:
-
In a high-pressure reaction vessel, combine the bromoisoquinoline, copper catalyst, and aqueous base.
-
Seal the vessel and heat the mixture to a high temperature (e.g., 150-250 °C).
-
Maintain the reaction at this temperature for several hours until the starting material is consumed (monitor by TLC or GC-MS if possible).
-
Cool the reaction vessel to room temperature.
-
If a copper complex has formed, treat the reaction mixture with a solution of sodium sulfide to precipitate copper sulfide, or adjust the pH with CO₂ to precipitate the product.[6]
-
Filter the mixture to remove any solids.
-
Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the this compound product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Purification by Recrystallization
Procedure:
-
Choose a suitable solvent or solvent system. An ideal solvent will dissolve the this compound at high temperatures but not at room temperature.[10] Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexanes.[10]
-
Dissolve the crude this compound in a minimum amount of the hot solvent.[11]
-
If there are insoluble impurities, perform a hot filtration to remove them.[11]
-
Allow the solution to cool slowly to room temperature to allow for the formation of pure crystals.
-
Further, cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.[12]
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Palladium-catalyzed C-H activation/annulation cycle.
References
- 1. Synthesis of Isoquinolines and Pyridines by the Palladium- and Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes [organic-chemistry.org]
- 2. Isoquinoline synthesis [organic-chemistry.org]
- 3. Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate [organic-chemistry.org]
- 4. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation | MDPI [mdpi.com]
- 5. Expeditious Synthesis of Isoquinolone Derivatives by Rhodium(I)-Catalyzed Annulation Reaction through C-C Bond Cleavage [organic-chemistry.org]
- 6. connectjournals.com [connectjournals.com]
- 7. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. LabXchange [labxchange.org]
Technical Support Center: Production of 3-Hydroxyisoquinoline
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and manage impurities during the synthesis of 3-Hydroxyisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via the Pomeranz-Fritsch reaction?
A1: The most prevalent impurities include unreacted starting materials, the primary uncyclized intermediate, and potential isomeric byproducts.
-
Unreacted Starting Materials:
-
m-Hydroxybenzaldehyde
-
Aminoacetaldehyde acetal (e.g., 2,2-diethoxyethylamine)
-
-
Uncyclized Intermediate:
-
Benzalaminoacetal, formed from the initial condensation of the aldehyde and amine.
-
-
Isomeric Byproducts:
-
Depending on the precise reaction conditions, trace amounts of other isoquinoline isomers may form.
-
Q2: My reaction yield is very low. What are the likely causes?
A2: Low yields in the Pomeranz-Fritsch synthesis of this compound can often be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or suboptimal acidic conditions.
-
Side reactions: The strongly acidic environment can promote side reactions or degradation of the starting materials and product.
-
Issues with starting materials: The purity of the initial reagents, particularly the m-hydroxybenzaldehyde and the aminoacetaldehyde acetal, is crucial.
-
Product loss during workup: Significant amounts of the product can be lost during extraction and purification steps if not performed carefully.
Q3: How can I monitor the progress of my this compound synthesis?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A co-spot of the reaction mixture and starting materials can help distinguish the product from the reactants, especially if they have similar Rf values.
Q4: I see multiple spots on my TLC plate after the reaction. What do they correspond to?
A4: A typical TLC of a crude this compound reaction mixture may show the following:
-
A spot corresponding to this compound: This is your desired product.
-
Spots for unreacted m-hydroxybenzaldehyde and aminoacetaldehyde acetal: These are your starting materials.
-
A spot for the uncyclized benzalaminoacetal intermediate: This intermediate is often less polar than the final product.
-
Baseline impurities: These may be polymeric materials or highly polar byproducts.
Q5: What is the best method to purify crude this compound?
A5: Recrystallization is a common and effective method for purifying solid this compound. The choice of solvent is critical for successful purification. A solvent system in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature is ideal. Mixtures of ethanol and water are often effective.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Ineffective cyclization due to mild acidic conditions. | Ensure the use of a strong acid catalyst, such as concentrated sulfuric acid, as is traditional for the Pomeranz-Fritsch reaction. |
| Decomposition of starting materials or product. | Carefully control the reaction temperature. While heat is necessary, excessive temperatures can lead to degradation. | |
| Poor quality of starting materials. | Verify the purity of m-hydroxybenzaldehyde and the aminoacetaldehyde acetal using techniques like NMR or melting point analysis before starting the synthesis. | |
| Presence of Unreacted Starting Materials | Incomplete reaction. | Extend the reaction time or moderately increase the temperature. Monitor the reaction progress using TLC. |
| Incorrect stoichiometry. | Ensure the correct molar ratios of the reactants are used as per the established protocol. | |
| Significant Amount of Uncyclized Intermediate | Insufficient acid catalysis or reaction time for the cyclization step. | Increase the concentration of the acid catalyst or prolong the reaction time at the appropriate temperature to facilitate complete cyclization. |
| Difficulty in Removing Isomeric Impurities | Isomers have very similar physical properties to the desired product. | Purification may require multiple recrystallizations. Alternatively, column chromatography with a carefully selected eluent system can be employed for separation. |
| Product "Oiling Out" During Recrystallization | The boiling point of the recrystallization solvent is higher than the melting point of the product, or the solution is supersaturated with impurities. | Use a lower-boiling point solvent or a solvent mixture. If impurities are the cause, consider a preliminary purification step like a charcoal treatment to remove colored impurities. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 TLC plates. Draw a baseline in pencil approximately 1 cm from the bottom of the plate.
-
Spotting:
-
Lane 1: A solution of pure m-hydroxybenzaldehyde (starting material).
-
Lane 2: A small aliquot of the reaction mixture.
-
Lane 3: A co-spot containing both the reaction mixture and the m-hydroxybenzaldehyde solution.
-
Lane 4: A solution of pure this compound (if available as a standard).
-
-
Elution: Develop the plate in a sealed chamber with a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Visualization: Visualize the spots under UV light (254 nm). Aromatic compounds like this compound and m-hydroxybenzaldehyde should be visible. Further visualization can be achieved using a p-anisaldehyde stain followed by gentle heating, which is effective for aldehydes and phenols.
Protocol 2: Purification of Crude this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound solid in a minimum amount of hot solvent (e.g., ethanol or an ethanol/water mixture) in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Subsequently, place the flask in an ice bath to maximize crystal precipitation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
-
Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value (approximately 192-194 °C). Further purity analysis can be performed using HPLC or NMR.
Data Presentation
Table 1: Typical TLC Data for this compound Synthesis
| Compound | Typical Rf Value (Ethyl Acetate/Hexanes 1:1) | Visualization |
| m-Hydroxybenzaldehyde | ~0.6 | UV active, stains with p-anisaldehyde |
| Benzalaminoacetal Intermediate | ~0.7 | UV active |
| This compound | ~0.4 | UV active, phenolic compounds may stain with specific reagents |
Note: Rf values are approximate and can vary based on the specific TLC plate, solvent system, and laboratory conditions.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Purification Strategy for Crude this compound
Caption: General purification workflow for this compound.
Technical Support Center: Regioselective Functionalization of 3-Hydroxyisoquinoline
Welcome to the technical support center for the regioselective functionalization of 3-hydroxyisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on controlling reaction outcomes during the chemical modification of this important scaffold.
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of this compound.
Issue 1: Poor Regioselectivity in C-H Arylation - Mixture of C4 and C8 Products
-
Question: My palladium-catalyzed C-H arylation of a this compound derivative is yielding a mixture of C4 and C8-arylated products. How can I improve the selectivity for the C4 position?
-
Possible Cause: The directing group strategy may not be optimal, or the reaction conditions may not be selective enough.
-
Solution:
-
Directing Group Modification: The choice of a directing group is crucial for controlling regioselectivity in C-H activation.[1] For targeting the C4 position, a directing group at the N2 position is often employed. If you are using a simple N-oxide, consider switching to a more sterically demanding directing group which can favor the less hindered C4 position over the C8 position.
-
Ligand Screening: The ligand on the palladium catalyst plays a significant role in determining the regioselectivity. Bulky ligands can enhance steric hindrance around the metal center, favoring reaction at the more accessible C4 position. A screening of phosphine ligands such as XPhos, SPhos, or RuPhos is recommended.
-
Solvent Effects: The solvent can influence the reaction's regioselectivity. Experiment with a range of solvents with varying polarities, such as dioxane, toluene, or DMF, to find the optimal conditions for C4 selectivity.
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards the desired C4 isomer.
-
Issue 2: Competing O-Alkylation and C-Alkylation
-
Question: I am attempting a C4-alkylation of this compound, but I am observing a significant amount of the O-alkylated product. How can I favor C-alkylation?
-
Possible Cause: this compound exists in tautomeric equilibrium with isoquinolin-3(2H)-one. The reaction conditions are likely favoring the reaction at the oxygen of the enolate-like tautomer. The choice of base and electrophile is critical in directing the alkylation to either the carbon or the oxygen atom.
-
Solution:
-
Hard and Soft Acids and Bases (HSAB) Principle: According to the HSAB principle, hard electrophiles tend to react with the hard oxygen atom (O-alkylation), while softer electrophiles favor reaction with the softer carbon atom (C-alkylation).[2][3]
-
To promote C-alkylation , use softer alkylating agents like alkyl iodides or bromides.[2]
-
To minimize O-alkylation , avoid hard electrophiles such as alkyl triflates or sulfates.
-
-
Counter-ion and Solvent Effects: The nature of the counter-ion and the solvent can influence the reactivity of the enolate.
-
In polar aprotic solvents (e.g., DMF, DMSO), the oxygen atom is less solvated and more available for reaction, potentially leading to more O-alkylation.
-
In polar protic solvents (e.g., ethanol), the oxygen is solvated through hydrogen bonding, which can favor C-alkylation.
-
-
Base Selection: The choice of base can affect the equilibrium between the tautomers and the nature of the resulting anion. Experiment with different bases, such as sodium hydride (NaH), potassium carbonate (K2CO3), or lithium diisopropylamide (LDA), to find the optimal conditions for C-alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the this compound core for functionalization?
A1: The this compound scaffold presents several potential sites for functionalization, leading to challenges in regioselectivity. The key competing sites are:
-
The Oxygen Atom (O-functionalization): Due to the hydroxyl group, O-alkylation, O-acylation, and O-silylation are common reactions.
-
C4-Position: This is an electron-rich position and a common site for electrophilic substitution and transition-metal-catalyzed C-H functionalization.
-
C1-Position: Another position on the pyridine ring that can be susceptible to nucleophilic attack or C-H functionalization, depending on the reaction conditions.
-
The Benzene Ring (C5-C8): These positions can also undergo functionalization, typically under different conditions than the pyridine ring, often requiring a directing group strategy to achieve selectivity.
Q2: How can I achieve selective functionalization at the C4 position of this compound?
A2: Selective C4 functionalization is often achieved through transition-metal-catalyzed C-H activation. A common strategy involves the use of a directing group attached to the nitrogen atom of the isoquinoline core. This directing group coordinates to the metal catalyst and directs the C-H activation to the ortho C4 position. Palladium and rhodium catalysts are frequently used for this purpose. For instance, palladium-catalyzed C-H difluoroalkylation at the C4 position of isoquinolin-1(2H)-ones has been reported.
Q3: Are there methods for direct C1 functionalization of this compound?
A3: While C4 functionalization is more commonly reported, C1 functionalization can also be achieved. This often involves different catalytic systems or reaction pathways. For example, in some cases, the electronic properties of the substrate or the specific ligand-catalyst combination can favor C1 activation. Careful screening of reaction conditions, including the metal catalyst, ligands, and additives, is necessary to promote selectivity for the C1 position.
Data Presentation
Table 1: Regioselectivity in Palladium-Catalyzed C-H Arylation of N-Substituted Isoquinolones
| Entry | Directing Group | Ligand | Solvent | Temp (°C) | C4:C8 Ratio | Total Yield (%) |
| 1 | Pivaloyl | XPhos | Dioxane | 100 | 95:5 | 85 |
| 2 | Pivaloyl | SPhos | Toluene | 120 | 80:20 | 78 |
| 3 | Acetyl | None | DMF | 120 | 60:40 | 65 |
| 4 | Boc | RuPhos | Dioxane | 80 | >99:1 | 92 |
Data is illustrative and compiled from typical results in the literature.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C4-Arylation of N-Boc-3-hydroxyisoquinoline
-
Materials: N-Boc-3-hydroxyisoquinoline (1.0 mmol), Aryl bromide (1.2 mmol), Pd(OAc)2 (5 mol%), RuPhos (10 mol%), K2CO3 (2.0 mmol), Dioxane (5 mL).
-
Procedure:
-
To an oven-dried Schlenk tube, add N-Boc-3-hydroxyisoquinoline, aryl bromide, Pd(OAc)2, RuPhos, and K2CO3.
-
Evacuate and backfill the tube with argon three times.
-
Add dioxane via syringe.
-
Heat the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C4-arylated product.
-
Visualizations
Caption: Control of regioselectivity in this compound functionalization.
Caption: Workflow for C4-arylation of this compound.
References
Technical Support Center: Overcoming Challenges in the Crystallization of 3-Hydroxyisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the crystallization methods of 3-Hydroxyisoquinoline. It includes a troubleshooting guide in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to address common challenges encountered during crystallization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions.
Issue 1: No Crystals Are Forming
-
Question: I have prepared a solution of my this compound, but no crystals have formed after an extended period. What could be the issue?
-
Answer: The absence of crystal formation is a common issue and can stem from several factors:
-
Supersaturation not reached: The solution may not be sufficiently concentrated for nucleation to occur.
-
Inappropriate solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.
-
Presence of impurities: Certain impurities can inhibit nucleation and crystal growth.
-
Lack of nucleation sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.
-
Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Allow the solvent to evaporate slowly in a loosely covered container.
-
Concentration: If the solution is too dilute, carefully heat it to evaporate some of the solvent, then allow it to cool again.[1]
-
-
Solvent System Modification: If the compound is too soluble, a less polar "anti-solvent" in which the compound is insoluble can be slowly added to the solution until turbidity is observed. The two solvents must be miscible.
-
Issue 2: The Compound is "Oiling Out"
-
Question: My this compound is separating as an oil instead of forming solid crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or if the solution is cooled too rapidly.[2] The melting point of this compound is approximately 192-194 °C.
Troubleshooting Steps:
-
Adjust the Temperature: Re-dissolve the oil by gently heating the solution. Allow it to cool more slowly.
-
Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can sometimes prevent the compound from precipitating out too early at a high temperature. Alternatively, consider using a different solvent or a mixture of solvents with a lower boiling point.[1]
-
Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[1]
-
Issue 3: The Crystal Yield is Very Low
-
Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?
-
Answer: A low yield can result from several factors:
-
Using too much solvent: This is the most common reason, as a significant portion of the compound remains dissolved in the mother liquor.[1][2]
-
Premature filtration: Filtering the crystals before crystallization is complete.
-
High solubility at low temperatures: The chosen solvent may still dissolve a considerable amount of the compound even at low temperatures.
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.
-
Recover from Mother Liquor: Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Issue 4: The Crystals are Colored or Impure
-
Question: The crystals I obtained are colored, but the pure compound should be colorless or light yellow. How can I remove the colored impurities?
-
Answer: The presence of colored impurities can often be addressed by treatment with activated carbon.
Troubleshooting Steps:
-
Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that some of the desired compound may also be adsorbed by the charcoal, potentially reducing the yield.
-
Data Presentation
| Solvent | Type | Anticipated Solubility Behavior for this compound | Notes |
| Methanol/Water | Protic Mixture | Good solubility in hot methanol/water mixtures, with reduced solubility upon cooling. | A proven system for the recrystallization of this compound.[3] |
| Ethanol | Protic | Isoquinoline (parent compound) dissolves well. | May be a good solvent for single-solvent recrystallization. |
| Acetone | Aprotic | Isoquinoline (parent compound) dissolves well. | Potential for high solubility; may require an anti-solvent. |
| Ethyl Acetate | Aprotic | Moderate solubility is possible. | Often used in mixed solvent systems. |
| Toluene | Aromatic | Lower polarity may lead to lower solubility. | Could be a good candidate for an anti-solvent or for slow cooling crystallization if solubility is sufficient at high temperatures. |
| Water | Protic | Low solubility. | Can be used as an anti-solvent with a more polar, miscible solvent like methanol or ethanol. |
Experimental Protocols
1. Recrystallization of this compound (adapted from Organic Syntheses)
This protocol is based on the purification of 3-hydroxyquinoline as described in Organic Syntheses.
-
Dissolution: Dissolve the crude this compound in a boiling mixture of methanol and water (a starting ratio of approximately 7:6 by volume can be tested and optimized). Use the minimum amount of the hot solvent mixture to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of decolorizing charcoal and continue to boil for 5-10 minutes.
-
Hot Filtration: While the solution is still boiling, filter it through a fluted filter paper into a pre-warmed flask to remove any insoluble impurities or charcoal.
-
Crystallization: Concentrate the filtrate by boiling until incipient precipitation is observed. Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation and Drying: Collect the crystals by suction filtration, wash them with a small amount of cold solvent, and allow them to air dry. For final drying, a vacuum desiccator can be used. The expected product is a tan-colored crystalline solid with a melting point of 199–200 °C.[3]
2. Protocol for Determining Solvent Suitability
-
Initial Solubility Test: Place approximately 20-30 mg of this compound into a small test tube. Add the solvent to be tested dropwise at room temperature, agitating the mixture after each addition. If the compound dissolves in less than 1 mL of the solvent, it is likely too soluble for single-solvent recrystallization at room temperature.
-
Hot Solubility Test: If the compound is not very soluble at room temperature, heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid dissolves.
-
Cooling Test: Once the compound is dissolved in the hot solvent, allow the test tube to cool to room temperature, and then place it in an ice bath. Observe the formation of crystals. An ideal solvent will show a significant amount of crystal formation upon cooling.
Mandatory Visualization
Below are diagrams illustrating key workflows and logical relationships in the crystallization of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common crystallization issues.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Hydroxyisoquinoline: A Novel One-Pot Approach vs. Traditional Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is a cornerstone of innovation. 3-Hydroxyisoquinoline, a key intermediate in the synthesis of various pharmaceuticals and functional materials, has traditionally been prepared through multi-step, often harsh, classical methods. This guide provides a comprehensive comparison of a novel, expedient one-pot synthesis with established routes like the Pomeranz-Fritsch and Bischler-Napieralski reactions, supported by experimental data to validate the new approach.
Executive Summary
A novel one-pot aryne acyl-alkylation/condensation reaction presents a significant advancement in the synthesis of 3-hydroxyisoquinolines. This modern approach offers a more streamlined and efficient alternative to traditional methods such as the Pomeranz-Fritsch and Bischler-Napieralski reactions. Key advantages of the new route include a significant reduction in reaction steps, milder reaction conditions, and often higher yields. This guide will delve into the experimental details of these methods, present a quantitative comparison, and illustrate the biological relevance of this compound derivatives through a key signaling pathway.
Comparative Analysis of Synthetic Routes
The efficiency of a synthetic route is paramount in research and development. The following table summarizes the key quantitative data for the novel one-pot synthesis and a representative traditional approach, the Pomeranz-Fritsch reaction, for the preparation of this compound.
| Parameter | Novel One-Pot Aryne Acyl-Alkylation/Condensation | Traditional: Modified Pomeranz-Fritsch Reaction |
| Starting Materials | β-ketoesters, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Substituted benzaldehyde, aminoacetaldehyde dimethyl acetal |
| Key Reagents | CsF, 18-crown-6, NH₄OH | H₂SO₄, NaBH₄, TsCl, HCl |
| Number of Steps | 1 (One-pot) | Multiple steps |
| Reaction Time | ~12-24 hours | Several days |
| Overall Yield | High (e.g., up to 85% for derivatives) | Variable, often moderate to low |
| Reaction Temperature | Room temperature to mild heating (e.g., 50 °C) | Variable, can require reflux |
Experimental Protocols
Novel One-Pot Aryne Acyl-Alkylation/Condensation Synthesis of this compound
This procedure is based on the work of Allan, Hong, and Stoltz, which describes a convenient one-pot method.[1]
Materials:
-
β-ketoester (e.g., ethyl acetoacetate)
-
2-(trimethylsilyl)phenyl trifluoromethanesulfonate
-
Cesium fluoride (CsF)
-
18-crown-6
-
Ammonium hydroxide (NH₄OH)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the β-ketoester (1.0 equiv) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv) in acetonitrile, cesium fluoride (2.5 equiv) and 18-crown-6 (2.5 equiv) are added.
-
The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Upon completion, ammonium hydroxide is added to the reaction mixture, and it is stirred at 50 °C for 1-2 hours to facilitate cyclization.
-
The reaction is then cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Traditional Synthesis of this compound via a Modified Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a classic method for isoquinoline synthesis.[2][3] A modification of this approach can be used to generate 3-hydroxyisoquinolines, often starting from appropriately substituted benzaldehydes.
Materials:
-
3-Methoxybenzaldehyde
-
Aminoacetaldehyde dimethyl acetal
-
Toluene
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Tosyl chloride (TsCl)
-
Pyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Formation of the Schiff Base: 3-Methoxybenzaldehyde and aminoacetaldehyde dimethyl acetal are refluxed in toluene with a Dean-Stark trap to remove water, yielding the corresponding Schiff base.
-
Reduction to the Amine: The crude Schiff base is dissolved in ethanol and cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction is stirred until the reduction is complete.
-
N-Tosylation: The resulting amine is treated with tosyl chloride in the presence of pyridine to yield the N-tosylated derivative.
-
Cyclization and Demethylation: The N-tosylated amine is heated with concentrated hydrochloric acid. This step effects both the cyclization to the isoquinoline core and the cleavage of the methoxy group to the desired hydroxyl group.
-
Work-up: The reaction mixture is cooled and neutralized with a sodium hydroxide solution. The product is then extracted with an organic solvent, dried, and purified by chromatography or recrystallization.
Biological Context: this compound Derivatives and the PI3K/Akt/mTOR Signaling Pathway
Derivatives of this compound have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. Many of these compounds exert their effects by modulating key cellular signaling pathways that are often dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and metabolism.
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and indicates a potential point of inhibition by a this compound derivative.
Caption: PI3K/Akt/mTOR pathway with potential inhibition by a this compound derivative.
Experimental Workflow Comparison
The following diagram illustrates the stark contrast in the experimental workflows between the novel one-pot synthesis and the traditional multi-step approach.
Caption: Comparison of synthetic workflows for this compound.
Conclusion
The validation of this new one-pot synthetic route to this compound marks a significant improvement over traditional methods. Its operational simplicity, reduced reaction time, and high efficiency provide researchers with a more practical and economical approach to accessing this important molecular scaffold. For drug development professionals, this translates to faster lead optimization and more rapid access to novel derivatives for biological screening. The continued development of such elegant synthetic strategies is crucial for advancing the fields of medicinal chemistry and materials science.
References
- 1. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Study on the Fluorescence of 3-Hydroxyisoquinoline and 1-Hydroxyisoquinoline
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the fluorescence properties of two constitutional isomers, 3-Hydroxyisoquinoline (3-HIQ) and 1-Hydroxyisoquinoline (1-HIQ). Understanding the distinct photophysical behaviors of these molecules is crucial for their application in the development of fluorescent probes, sensors, and other advanced materials. This report synthesizes available experimental data to offer an objective comparison of their performance.
Executive Summary
This compound is a notable fluorophore with environment-dependent emission properties, making it a versatile candidate for fluorescent probe design. In contrast, 1-Hydroxyisoquinoline is predominantly non-fluorescent in its neutral form. This stark difference in their emissive capabilities is a key takeaway for researchers considering these molecules for fluorescence-based applications.
Quantitative Data Summary
The following table summarizes the key photophysical parameters for this compound and 1-Hydroxyisoquinoline. Data for 1-HIQ is limited due to its general lack of fluorescence.
| Photophysical Parameter | This compound (3-HIQ) | 1-Hydroxyisoquinoline (1-HIQ) |
| Excitation Wavelength (λex) | Solvent dependent, e.g., ~340 nm in Methanol | Not applicable (non-fluorescent) |
| Emission Wavelength (λem) | Solvent dependent, e.g., ~380 nm and ~500 nm in Methanol; ~485 nm in water[1] | Not applicable (non-fluorescent) |
| Stokes Shift | Large and solvent dependent | Not applicable |
| Fluorescence Quantum Yield (Φf) | Data not explicitly found in searches, but implied to be significant for use in fluorescent probes. | Virtually zero in its native state.[2] |
| Fluorescence Lifetime (τf) | ~6.6 ns in water[1] | Not applicable |
Experimental Protocols
Accurate characterization of the fluorescence properties of isoquinoline derivatives requires standardized experimental protocols. Below are methodologies for key experiments.
Fluorescence Quantum Yield Measurement (Comparative Method)
The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process. The comparative method, which involves a well-characterized standard, is a widely used technique.
Instrumentation:
-
Spectrofluorometer
-
UV-Visible Spectrophotometer
-
Matched quartz cuvettes
Procedure:
-
Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the test compound. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The relationship should be linear. The quantum yield of the test sample (Φx) can be calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the test sample and the standard, respectively.
Photostability Testing
Photostability testing is essential to evaluate the effect of light exposure on a compound. The ICH Q1B guideline provides a framework for this.
Instrumentation:
-
A light source capable of emitting both visible and UV light, such as an artificial daylight fluorescent lamp, a xenon lamp, or a metal halide lamp.
-
A "dark control" sample shielded from light (e.g., wrapped in aluminum foil) to measure degradation not caused by light.
Procedure:
-
Sample Preparation: The test substance is placed in a chemically inert and transparent container.
-
Light Exposure: The sample is exposed to a controlled light source. The ICH guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: The exposed sample is compared to the dark control. Any changes in physical properties, purity, and the formation of degradation products are assessed using appropriate analytical techniques such as HPLC.
Visualizing the Fluorescence Comparison
The following diagrams illustrate the key differences in the fluorescence behavior of 3-HIQ and 1-HIQ and the experimental workflow for their characterization.
Caption: Comparative fluorescence pathways of 3-HIQ and 1-HIQ.
Caption: Workflow for fluorescence quantum yield and photostability analysis.
Conclusion
The comparative analysis reveals that this compound and 1-Hydroxyisoquinoline possess fundamentally different fluorescence properties. 3-HIQ exhibits significant, solvent-dependent fluorescence, making it a valuable scaffold for the development of fluorescent sensors and probes. In stark contrast, 1-HIQ is essentially non-emissive in its neutral form, likely due to efficient non-radiative decay pathways. This lack of fluorescence in 1-HIQ is a critical consideration for researchers in drug development and materials science, guiding the selection of appropriate isoquinoline isomers for applications where fluorescence is a desired characteristic. Further research into the excited-state dynamics of these molecules will provide deeper insights into the structural factors governing their distinct photophysical behaviors.
References
Comparing the efficacy of different catalysts for 3-Hydroxyisoquinoline synthesis
A Comparative Guide to Catalysts for 3-Hydroxyisoquinoline Synthesis
The this compound scaffold and its tautomer, isoquinolin-3(2H)-one, are privileged structures in medicinal chemistry, appearing in a range of pharmacologically active compounds. Their synthesis has been the subject of extensive research, leading to the development of various catalytic systems. This guide provides a comparative overview of the efficacy of different transition-metal catalysts—primarily those based on palladium and copper—for the synthesis of 3-hydroxyisoquinolines and their immediate precursors, supported by experimental data and detailed protocols.
Introduction to Catalytic Strategies
The synthesis of the this compound core often involves the intramolecular cyclization or annulation of suitably functionalized benzene derivatives. Transition metals are pivotal in these transformations, as they facilitate bond formations that are otherwise challenging. Key strategies include the C-H activation/annulation of benzamides and the intramolecular cyclization of ortho-alkynylaryl derivatives. The choice of catalyst—typically complexes of palladium, copper, rhodium, or cobalt—profoundly influences reaction efficiency, substrate scope, and reaction conditions.
Experimental Workflow for Catalyst Screening
A typical experimental workflow for identifying the optimal catalyst and conditions for this compound synthesis involves screening a variety of catalysts, solvents, and bases, followed by reaction execution and product analysis.
Comparison of Catalytic Systems
The efficacy of a catalyst is determined by factors such as product yield, reaction time, temperature, and tolerance to various functional groups. Below is a comparison of commonly employed catalytic systems.
Copper-Catalyzed Intramolecular Cyclization
Copper catalysts, particularly copper(I) iodide (CuI), have proven highly effective for the intramolecular cyclization of ortho-alkynylaryl oxime derivatives, which serve as precursors to isoquinolines.[1][2] This method is notable for its operational simplicity and the ability to use water as a green solvent.[1][2]
Table 1: Optimization of Copper Catalysts for Isoquinoline Synthesis [1][2]
| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI | Water | 100 | 12 | 85 |
| 2 | CuBr | Water | 100 | 12 | 76 |
| 3 | CuCl | Water | 100 | 12 | 65 |
| 4 | Cu(OAc)₂ | Water | 100 | 12 | 52 |
| 5 | CuI | Toluene | 100 | 12 | 45 |
| 6 | CuI | Dioxane | 100 | 12 | 68 |
| 7 | None | Water | 100 | 24 | 0 |
Reaction conditions: (E)-2-(phenylethynyl)benzaldehyde O-methyl oxime as substrate.
The data clearly indicates that CuI is the superior catalyst for this transformation, and water is the most effective solvent.[1][2] The absence of a catalyst results in no product formation, highlighting the essential role of copper in the reaction.[1][2]
A proposed catalytic cycle for this transformation is initiated by the coordination of Cu(I) to the alkyne, facilitating an intramolecular nucleophilic attack by the oxime nitrogen to form the isoquinoline ring.
Palladium-Catalyzed C-H Activation and Annulation
Palladium catalysts are widely used for C-H activation/annulation reactions to construct isoquinolinone frameworks.[3] While the direct products are often dihydroisoquinolinones, these can be precursors to 3-hydroxyisoquinolines. This approach typically involves the reaction of a benzamide with an alkene or alkyne. A study on the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from N-methoxybenzamides and allenoic esters compared different palladium sources.[3]
Table 2: Optimization of Palladium Catalysts for Dihydroisoquinolinone Synthesis [3]
| Entry | Catalyst (10 mol%) | Additive (2 equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | Ag₂CO₃ | Toluene | 100 | 45 |
| 2 | PdCl₂ | Ag₂CO₃ | Toluene | 100 | 65 |
| 3 | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | Toluene | 85 | 75 |
| 4 | Pd(OAc)₂ | Cu(OAc)₂ | Toluene | 100 | Trace |
| 5 | Pd(OAc)₂ | O₂ (1 atm) | Toluene | 100 | Trace |
Reaction conditions: N-methoxybenzamide (0.5 mmol), 2,3-allenoic acid ester (3 equiv.), DIPEA (2 equiv.), 4h.
The results show that Pd(CH₃CN)₂Cl₂ is the most effective catalyst, and a silver-based oxidant (Ag₂CO₃) is crucial for the reaction's success.[3] Copper(II) acetate and molecular oxygen were ineffective as oxidants in this system.[3]
The mechanism involves the coordination of palladium(II) to the amide, followed by C-H activation to form a five-membered cyclopalladated intermediate.[3] Subsequent coordination and insertion of the coupling partner (e.g., an allene) leads to the final product after reductive elimination.[3]
Other Transition-Metal Catalysts
While copper and palladium are the most common, other metals have been successfully employed:
-
Rhodium (Rh): Rh(III)-catalyzed C-H activation and annulation of N-hydroxyoximes with alkynes provides an efficient route to various isoquinoline derivatives.[4]
-
Cobalt (Co): Inexpensive cobalt catalysts can promote C-H activation of benzamides and subsequent annulation with allenes or alkynes to produce isoquinolinones, sometimes in combination with photoredox catalysis.[3][5]
These alternative catalysts often provide different selectivity and functional group tolerance, expanding the synthetic chemist's toolkit.
Representative Experimental Protocols
General Procedure for CuI-Catalyzed Synthesis of Isoquinolines[1][2]
To a screw-capped tube are added the ortho-alkynylaryl oxime derivative (0.2 mmol, 1.0 equiv.), CuI (3.8 mg, 0.02 mmol, 10 mol%), and H₂O (2.0 mL). The tube is sealed, and the mixture is stirred vigorously at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The aqueous solution is then extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to afford the desired isoquinoline product.
General Procedure for Pd-Catalyzed Synthesis of Dihydroisoquinolinones[3]
In an oven-dried Schlenk tube, N-methoxybenzamide (0.50 mmol, 1.0 equiv.), 2,3-allenoic acid ester (1.5 mmol, 3.0 equiv.), Ag₂CO₃ (276 mg, 1.0 mmol, 2.0 equiv.), and Pd(CH₃CN)₂Cl₂ (13 mg, 0.05 mmol, 10 mol%) are combined. The tube is evacuated and backfilled with argon. Anhydrous toluene (10 mL) and diisopropylethylamine (DIPEA) (0.17 mL, 1.0 mmol, 2.0 equiv.) are added via syringe. The reaction mixture is stirred at 85 °C for 4 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated in vacuo. The crude product is purified by silica gel column chromatography to yield the 3,4-dihydroisoquinolin-1(2H)-one.
Conclusion
Both copper and palladium catalysts are highly effective for the synthesis of 3-hydroxyisoquinolines and their related precursors, though they operate via different mechanisms and are suited for different starting materials.
-
Copper(I) iodide is a cost-effective and efficient catalyst for the intramolecular cyclization of ortho-alkynylaryl oximes, offering the significant advantage of using water as a green solvent.
-
Palladium complexes , such as Pd(CH₃CN)₂Cl₂, excel in C-H activation/annulation strategies, allowing for the construction of the isoquinolinone core from benzamides. These reactions often require an oxidant, with silver salts being particularly effective.
The choice of catalyst ultimately depends on the desired substitution pattern, functional group tolerance, and the availability of starting materials. The development of systems based on more abundant metals like cobalt and iron continues to be an active area of research, promising more economical and sustainable routes to this important class of heterocyclic compounds in the future.
References
- 1. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,4-unsubstituted isoquinolone derivatives from benzimidates and vinylene carbonate via cobalt(iii)-catalyzed C–H activation/cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Cross-Reactivity of 3-Hydroxyisoquinoline-Based Sensors with Various Metal Ions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective detection of metal ions is a critical task in various applications, from monitoring biological processes to identifying environmental contaminants. Fluorescent sensors based on the 3-hydroxyisoquinoline scaffold have emerged as promising tools for this purpose. Their photophysical properties are often sensitive to the presence of metal ions, leading to changes in fluorescence that can be quantitatively measured. However, a key performance metric for any chemical sensor is its selectivity, or its ability to detect a target analyte in the presence of other potentially interfering species. This guide provides an objective comparison of the cross-reactivity of this compound-based sensors with various metal ions, supported by experimental data and detailed protocols.
Performance Comparison of this compound-Based Sensors
The performance of fluorescent sensors is typically evaluated based on several key parameters, including their selectivity towards a target metal ion, detection limit, and the magnitude of the fluorescence response. The following tables summarize the quantitative data for a representative this compound-based sensor, 4-pyridyl-3-hydroxyisoquinoline, and other quinoline-based sensors for comparison.
Table 1: Cross-Reactivity of 4-Pyridyl-3-Hydroxyisoquinoline with Various Metal Ions
| Metal Ion | Emission Maximum (nm) | Fluorescence Quantum Yield (Φ) | Relative Fluorescence Intensity Change |
| None | - | - | 1.0 |
| Zn²⁺ | 496 | 0.35 | ~20-fold increase |
| Mg²⁺ | 497 | 0.30 | Weak increase |
| Fe²⁺ | 538 | 0.05 | Weak increase |
| Pb²⁺ | 530 | 0.01 | Weak increase |
| Li⁺, Na⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Ag²⁺ | ~530 | Very Low | Negligible change |
Data obtained in acetonitrile solution. The fluorescence light-up effect for Zn²⁺ is significantly stronger than for Mg²⁺, Fe²⁺, and Pb²⁺[1].
Table 2: Performance of Alternative Quinoline-Based Fluorescent Sensors
| Sensor | Target Ion | Detection Limit | Signaling Mechanism | Reference |
| Quinoline-based Sensor 1 | Fe³⁺ | 8.67 x 10⁻⁵ M | Fluorescence Quenching | [2] |
| QP2 (Quinoline-based) | Zn²⁺ | - | Turn-on Fluorescence | [3] |
| RGN (Rhodamine-based) | Fe³⁺, Al³⁺, Cr³⁺, Hg²⁺ | 10.20 nM (Fe³⁺) | Turn-on Fluorescence | [4] |
Signaling Mechanisms of this compound-Based Sensors
The interaction between a this compound-based sensor and a metal ion typically leads to a change in its fluorescence properties through one of several common mechanisms. Understanding these mechanisms is crucial for the rational design of new and improved sensors.
One of the primary signaling mechanisms is Chelation-Enhanced Fluorescence (CHEF) . In the free sensor molecule, non-radiative decay pathways can quench fluorescence. Upon binding to a metal ion, the molecule's conformation becomes more rigid, which can suppress these non-radiative pathways and lead to a significant increase in fluorescence intensity.
Another important mechanism is Photoinduced Electron Transfer (PET) . In a PET sensor, the fluorophore is electronically coupled to a receptor unit. In the absence of the target metal ion, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. When the metal ion binds to the receptor, the energy level of the receptor's frontier orbital is lowered, preventing PET and "turning on" the fluorescence.
Finally, Internal Charge Transfer (ICT) can also play a role. In ICT-based sensors, the fluorophore contains an electron-donating and an electron-accepting group. The binding of a metal ion can modulate the efficiency of this charge transfer process, leading to a shift in the emission wavelength or a change in fluorescence intensity.
Experimental Protocols
To ensure the reproducibility and validity of cross-reactivity studies, it is essential to follow standardized experimental protocols. The following sections provide detailed methodologies for the synthesis of a this compound-based sensor and for conducting fluorescence titration experiments to assess metal ion selectivity.
Synthesis of 4-(Isoquinolin-3-yl)phenol
This protocol describes a general method for the synthesis of a 3-arylisoquinoline, which is a common structural motif in this class of sensors.
Materials:
-
3-Bromoisoquinoline
-
4-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-bromoisoquinoline (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(isoquinolin-3-yl)phenol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Fluorescence Titration for Cross-Reactivity Assessment
This protocol outlines the steps for evaluating the selectivity of a fluorescent sensor towards a target metal ion in the presence of other competing ions.
Materials:
-
Stock solution of the fluorescent sensor (e.g., 1 mM in a suitable solvent like acetonitrile or DMSO).
-
Stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM in the same solvent or water).
-
High-purity solvent (spectroscopic grade).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
1. Preparation of Solutions:
- Prepare a working solution of the sensor by diluting the stock solution to the desired concentration (e.g., 10 µM) in the chosen solvent.
- Prepare a series of diluted metal ion solutions from the stock solutions.
2. Titration Experiment:
- Place a known volume of the sensor working solution into a quartz cuvette.
- Record the initial fluorescence spectrum of the sensor solution.
- Add small aliquots of the target metal ion stock solution to the cuvette, ensuring thorough mixing after each addition.
- After each addition, allow the solution to equilibrate for a few minutes and then record the fluorescence spectrum.
- Continue the additions until no significant change in the fluorescence spectrum is observed (saturation).
3. Cross-Reactivity (Competition) Experiment:
- To a cuvette containing the sensor working solution, add a saturating amount of the target metal ion.
- Record the fluorescence spectrum of the sensor-target metal ion complex.
- To this solution, add aliquots of the stock solutions of other potentially interfering metal ions.
- Record the fluorescence spectrum after each addition to observe any changes in the fluorescence signal, which would indicate displacement of the target ion or interaction with the competing ion.
4. Data Analysis:
- Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
- From the titration data, the binding constant (Kₐ) between the sensor and the target metal ion can be calculated using a suitable binding model (e.g., the Benesi-Hildebrand equation for a 1:1 binding stoichiometry).
- The selectivity of the sensor can be determined by comparing the fluorescence response to the target ion with the responses to other metal ions at the same concentration.
Conclusion
This compound-based fluorescent sensors offer a versatile platform for the detection of various metal ions. As demonstrated by the data for 4-pyridyl-3-hydroxyisoquinoline, high selectivity for specific ions like Zn²⁺ can be achieved. However, cross-reactivity with other metal ions remains a critical consideration. By understanding the underlying signaling mechanisms and employing rigorous experimental protocols for synthesis and testing, researchers can develop and validate highly selective and sensitive sensors for their specific applications. The comparative data and detailed methodologies provided in this guide serve as a valuable resource for professionals in the fields of chemical sensing, diagnostics, and drug development.
References
Spectroscopic Comparison of 3-Hydroxyisoquinoline Tautomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the tautomeric behavior of bioactive molecules like 3-Hydroxyisoquinoline (3HIQ) is crucial for predicting their chemical properties, biological activity, and formulation stability. This guide provides a comparative analysis of the spectroscopic characteristics of the two primary tautomers of this compound: the enol (lactim) and keto (lactam) forms, supported by experimental and theoretical data.
The tautomeric equilibrium between the enol and keto forms of this compound is significantly influenced by the solvent environment. In non-polar, aprotic solvents, the enol form (this compound) is the predominant species. Conversely, in polar, protic solvents such as water, the equilibrium shifts to favor the keto form (isoquinolin-3(2H)-one). This solvent-dependent behavior is readily observed through various spectroscopic techniques.
Tautomeric Equilibrium of this compound
Figure 1. Tautomeric equilibrium of this compound.
Spectroscopic Data Comparison
The distinct electronic and structural differences between the enol and keto tautomers give rise to unique spectroscopic signatures. The following tables summarize the key spectroscopic data for the differentiation of these two forms.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for observing the tautomeric shift in solution. The position of the maximum absorption wavelength (λmax) is highly sensitive to the polarity of the solvent.
| Tautomer | Solvent | λmax (nm) | Reference |
| Enol (Lactim) | Diethyl Ether | ~340 | [1] |
| Keto (Lactam) | Water (pH 7) | 395 | [2] |
| Mixture | Ethyl Acetate | ~340 and ~425 | [2] |
| Mixture | Dichloromethane | ~340 and ~425 | [2] |
Note: In solvents of intermediate polarity, such as ethyl acetate and dichloromethane, both tautomers may be present, leading to the appearance of multiple absorption bands.
NMR and FTIR Spectroscopy
Due to the rapid equilibrium between the two tautomers in most common NMR solvents, obtaining distinct experimental spectra for the pure enol and keto forms is challenging. Therefore, the following data is based on theoretical calculations, which provide a reliable approximation of the expected spectroscopic features.
¹H and ¹³C NMR Chemical Shifts (Calculated)
| Tautomer | Nucleus | Chemical Shift (ppm) - Key Resonances |
| Enol (Lactim) | ¹H | Aromatic protons, vinyl proton, and a broad signal for the hydroxyl proton. |
| ¹³C | Aromatic and vinyl carbons, with a characteristic signal for the carbon bearing the hydroxyl group. | |
| Keto (Lactam) | ¹H | Aromatic protons, protons on the carbon adjacent to the carbonyl, and a broad signal for the N-H proton. |
| ¹³C | Aromatic carbons and a characteristic downfield signal for the carbonyl carbon (>160 ppm). |
FTIR Vibrational Frequencies (Calculated)
| Tautomer | Vibrational Mode | Approximate Frequency (cm⁻¹) |
| Enol (Lactim) | O-H stretch (broad) | 3400 - 3200 |
| C=N stretch | ~1620 | |
| C-O stretch | ~1250 | |
| Keto (Lactam) | N-H stretch (broad) | 3300 - 3100 |
| C=O stretch (strong) | ~1660 |
Experimental Protocols
UV-Vis Spectroscopy
-
Sample Preparation: Prepare solutions of this compound in the desired solvents (e.g., diethyl ether and deionized water) at a concentration of approximately 10⁻⁵ M.[2]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectra over a wavelength range of 200-600 nm, using the pure solvent as a reference.
-
Analysis: Identify the wavelength of maximum absorption (λmax) for each solvent.
NMR Spectroscopy (General Protocol)
-
Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃ for favoring the enol form, or D₂O for the keto form). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Assign the observed chemical shifts to the respective protons and carbons of the predominant tautomer in the chosen solvent.
FTIR Spectroscopy (General Protocol)
-
Sample Preparation: For solid-state analysis, prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk. For solution-phase analysis, dissolve the compound in a suitable solvent that is transparent in the IR region of interest (e.g., CCl₄ for the enol form).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Measurement: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic vibrational frequencies corresponding to the functional groups of the predominant tautomer.
Logical Workflow for Tautomer Identification
Figure 2. Workflow for spectroscopic identification of 3-HIQ tautomers.
References
Bridging the Gap: A Comparative Analysis of Isoquinolinone Derivatives In Vitro and In Vivo
For researchers and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. A critical step in this process is understanding the correlation, or lack thereof, between a compound's performance in laboratory assays (in vitro) and its efficacy and behavior within a whole organism (in vivo). This guide provides a comparative overview of the performance of 3-hydroxyisoquinoline derivatives, with a specific focus on the closely related and well-studied isoquinolin-1(2H)-one scaffold, which has garnered significant attention as a source of potent enzyme inhibitors, particularly for Poly(ADP-ribose) polymerase (PARP).
The isoquinoline core is a versatile scaffold in medicinal chemistry, giving rise to a multitude of derivatives with diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] The this compound and its tautomeric form, isoquinolin-1(2H)-one, have emerged as privileged structures in the design of inhibitors for enzymes such as PARP, which plays a crucial role in DNA repair and is a key target in cancer therapy.[3][4]
This guide will delve into the available data on the in vitro and in vivo performance of these compounds, presenting quantitative data in a clear, tabular format, detailing the experimental protocols for key assays, and visualizing the underlying biological pathways and experimental workflows.
Performance Snapshot: In Vitro Potency vs. In Vivo Efficacy
A direct comparison of in vitro and in vivo data for the same series of this compound derivatives is not always available in a single study. However, by synthesizing data from multiple sources focusing on the isoquinolin-1(2H)-one scaffold as PARP inhibitors, we can begin to draw correlations and understand the structure-activity relationships that govern their performance in different settings.
Below are tables summarizing the in vitro enzymatic inhibition and cellular activity, alongside the in vivo antitumor efficacy and pharmacokinetic properties of representative isoquinolinone derivatives.
Table 1: In Vitro Performance of Isoquinolin-1(2H)-one Derivatives as PARP Inhibitors
| Compound ID | Modification | PARP-1 IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| 5-iodoisoquinolin-1-one | 5-iodo substitution | Potent (exact value not specified)[3] | Not Specified | Not Specified |
| CWJ-a-5 | 1-(4-Methylpiperazinyl)-3-phenylisoquinoline | Not Specified | Various Human Cancer Cell Lines | Potent (exact values not specified)[5] |
| 7b | C-7 dimethylamino-substituted 3-arylisoquinolinamine | Not Specified | HCT-15 (paclitaxel-resistant) | More potent than paclitaxel[6] |
| 7c | C-6 dimethylamino-substituted 3-arylisoquinolinamine | Not Specified | HCT-15 (paclitaxel-resistant) | More potent than paclitaxel[6] |
Table 2: In Vivo Performance of Isoquinolinone Derivatives
| Compound ID | Animal Model | Dosing | Key In Vivo Outcome |
| CWJ-a-5 | Rat | 10 mg/kg i.v. | t1/2β: 86.9 min; CLt: 5.72 L/h/kg; Vdss: 9.79 L/kg; Oral Bioavailability: 52.9%[5] |
| 7b | HCT-15 Xenograft (paclitaxel-resistant) | Not Specified | Significant tumor growth inhibition and enhanced tumor regression |
| SH 30 (experimental anticancer agent) | Murine tumor model | Not Specified | Inactive in vivo due to extensive metabolism |
It is evident from the data that potent in vitro activity does not always translate to in vivo efficacy. For instance, the experimental drug SH 30 showed high potency against multidrug-resistant tumor cell lines in vitro but was inactive in a murine tumor model due to rapid metabolic inactivation.[7] Conversely, compounds like 7b have demonstrated significant tumor regression in xenograft models, indicating a more favorable pharmacokinetic and pharmacodynamic profile.[6]
Unraveling the Mechanism: Signaling Pathways and Experimental Designs
To understand the context of the data presented, it is crucial to visualize the biological pathways these compounds target and the workflows of the experiments used to evaluate them.
PARP1's Role in DNA Single-Strand Break Repair
This compound and its derivatives often target the PARP1 enzyme. PARP1 is a key player in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks in DNA. Inhibiting PARP1 in cancer cells with existing DNA repair defects (like BRCA mutations) can lead to cell death, a concept known as synthetic lethality.
A Typical Experimental Workflow for Drug Evaluation
The evaluation of novel chemical entities like this compound derivatives typically follows a structured workflow, moving from initial in vitro screening to more complex in vivo studies.
Methodologies Behind the Data: Experimental Protocols
The reproducibility of scientific findings hinges on detailed experimental protocols. Below are representative methodologies for the key in vitro and in vivo assays cited in the literature for isoquinolinone derivatives.
In Vitro PARP Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP.
-
Principle: A colorimetric or fluorometric assay is used to measure the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP.
-
Procedure:
-
Recombinant human PARP1 enzyme is incubated in a 96-well plate coated with histones.
-
A reaction mixture containing NAD+ and the test compound at various concentrations is added.
-
The plate is incubated to allow the PARylation reaction to occur.
-
The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose.
-
A colorimetric HRP substrate is added, and the absorbance is measured.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated.[8]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the effect of a compound on the viability of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Procedure:
-
Human cancer cells (e.g., HCT-15) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT solution is added to each well, and the plates are incubated.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the formazan solution is measured using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.[6]
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.
-
Procedure:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., paclitaxel-resistant HCT-15).
-
Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
The treatment group receives the test compound via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated to assess the efficacy of the compound.[6]
-
In Vivo Pharmacokinetic Study
This study determines the absorption, distribution, metabolism, and excretion (ADME) of a compound in an animal model.
-
Principle: The concentration of the test compound is measured in biological fluids (e.g., plasma, bile, urine) over time after administration.
-
Procedure:
-
The test compound is administered to animals (e.g., rats) via different routes (e.g., intravenous, oral).
-
Blood samples are collected at various time points.
-
The concentration of the compound in the plasma is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic parameters, including half-life (t1/2), clearance (CL), volume of distribution (Vdss), and bioavailability, are calculated using specialized software.[5]
-
Conclusion
The this compound scaffold and its isoquinolin-1(2H)-one tautomer represent a promising class of compounds with significant potential as enzyme inhibitors for therapeutic applications. While in vitro assays are invaluable for initial screening and identifying potent compounds, the data clearly demonstrates that in vivo studies are indispensable for evaluating the true therapeutic potential of these derivatives. Factors such as metabolism, bioavailability, and off-target effects can dramatically influence a compound's performance in a complex biological system.
The provided data, protocols, and visualizations offer a framework for understanding the critical relationship between in vitro and in vivo performance. For researchers in the field, a thorough investigation of both aspects is paramount for the successful development of novel and effective drugs based on the this compound scaffold. Future research should aim to conduct more integrated studies that directly correlate the in vitro and in vivo data for the same series of compounds to build more predictive models for drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of a new antitumor 3-arylisoquinoline derivative, CWJ-a-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro and in vivo evaluation of 3-arylisoquinolinamines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a new 3-Hydroxyisoquinoline synthesis against established methods
A novel one-pot aryne acyl-alkylation/condensation method is setting a new benchmark in the synthesis of 3-hydroxyisoquinolines, a critical scaffold in medicinal chemistry. This innovative approach offers significant advantages in efficiency and simplicity over established methods like the Pomeranz-Fritsch and Schlittler-Müller reactions.
Researchers, scientists, and drug development professionals now have a powerful new tool at their disposal for the synthesis of this important class of compounds. This guide provides a comprehensive comparison of this new method against its traditional counterparts, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic route.
At a Glance: Performance Comparison
| Feature | New Aryne-Based Method | Pomeranz-Fritsch Reaction | Schlittler-Müller Modification |
| Overall Yield | Generally Good to Excellent | Variable, often moderate to low | Moderate to Good |
| Reaction Steps | One-pot | Multi-step | Multi-step |
| Reaction Time | Relatively short | Can be lengthy | Generally shorter than Pomeranz-Fritsch |
| Starting Materials | β-ketoesters and silyl aryl triflates | Benzaldehydes and aminoacetal derivatives | Benzylamines and glyoxal hemiacetal |
| Reaction Conditions | Mild | Often harsh (strong acids, high temperatures) | Milder than Pomeranz-Fritsch |
| Substrate Scope | Appears broad | Sensitive to electronic effects of substituents | Good for C1-substituted isoquinolines |
Delving into the Data: A Quantitative Look
The following tables provide a summary of representative experimental data for each method, highlighting the key performance indicators.
Table 1: New One-Pot Aryne Acyl-Alkylation/Condensation
| Substrate (β-ketoester) | Aryne Precursor | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Methyl acetoacetate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1-Methyl-3-hydroxyisoquinoline | 85 | 1 | 80 |
| Ethyl benzoylacetate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1-Phenyl-3-hydroxyisoquinoline | 78 | 1 | 80 |
| t-Butyl acetoacetate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1-Methyl-3-hydroxyisoquinoline | 82 | 1 | 80 |
Table 2: Established Pomeranz-Fritsch Reaction
| Substrate (Benzaldehyde) | Reagent | Product | Yield (%) | Reaction Time | Temperature | Catalyst |
| 3,4-Dimethoxybenzaldehyde | Aminoacetaldehyde dimethyl acetal | 6,7-Dimethoxyisoquinoline | 30-52 | Several hours | Reflux | Methanesulfonic acid or H2SO4 |
| Benzaldehyde | Aminoacetaldehyde diethyl acetal | Isoquinoline | Variable | Days | High | Concentrated H2SO4 |
| 3-Ethoxybenzaldehyde | Aminoacetaldehyde diethyl acetal | 7-Ethoxyisoquinoline | ~80 | Not specified | Not specified | Not specified |
Table 3: Established Schlittler-Müller Modification
| Substrate (Benzylamine) | Reagent | Product | Yield (%) | Reaction Time | Temperature | Catalyst |
| 3,4,5-Trimethoxybenzylamine | Glyoxal hemiacetal | 1-(3,4,5-Trimethoxyphenyl)isoquinoline | Moderate to Good | Not specified | Not specified | Acid |
| Substituted Benzylamines | Glyoxal hemiacetal | C1-Substituted Isoquinolines | Moderate to Good | Not specified | Not specified | Acid |
Visualizing the Pathways
To better understand the underlying chemistry and workflows, the following diagrams illustrate the reaction pathways and a comparative logic flow.
Caption: General reaction pathways for the synthesis of 3-hydroxyisoquinolines.
Caption: Simplified experimental workflows for the new and established methods.
Caption: Decision logic for selecting a suitable synthesis method.
In-Depth Methodologies: Experimental Protocols
1. New One-Pot Aryne Acyl-Alkylation/Condensation Method
This method provides a convenient route to 3-hydroxyisoquinolines from β-ketoesters.[1]
-
Materials: β-ketoester (1.0 equiv), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv), Cesium fluoride (CsF) (2.5 equiv), Acetonitrile (solvent), Aqueous ammonium hydroxide.
-
Procedure:
-
To a flame-dried flask, add the β-ketoester, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, and CsF in acetonitrile.
-
Heat the mixture at 80 °C and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add aqueous ammonium hydroxide and stir.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
2. Established Method: Pomeranz-Fritsch Reaction
This classical method involves the acid-catalyzed cyclization of a benzalaminoacetal.[2]
-
Materials: Substituted benzaldehyde (1.0 equiv), Aminoacetaldehyde dimethyl acetal (1.0 equiv), Toluene (solvent for Schiff base formation), Strong acid catalyst (e.g., concentrated Sulfuric Acid or Methanesulfonic Acid), Base for neutralization (e.g., Sodium Bicarbonate).
-
Procedure:
-
Schiff Base Formation: Dissolve the benzaldehyde and aminoacetaldehyde dimethyl acetal in toluene. Reflux the mixture with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).
-
Cyclization: Cool the reaction mixture and remove the toluene under reduced pressure. To the crude benzalaminoacetal, cautiously add the strong acid catalyst.
-
Heat the mixture to the required temperature (can range from room temperature to reflux, depending on the substrate and acid) and monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto ice and neutralize with a suitable base.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by chromatography or recrystallization.
-
3. Established Method: Schlittler-Müller Modification
This modification is particularly useful for the synthesis of C1-substituted isoquinolines.[3]
-
Materials: Substituted benzylamine (1.0 equiv), Glyoxal hemiacetal (1.0 equiv), Acid catalyst.
-
Procedure:
-
Condense the substituted benzylamine with glyoxal hemiacetal in a suitable solvent to form the corresponding imine.
-
Treat the in-situ generated or isolated imine with an acid catalyst.
-
Heat the reaction mixture to effect cyclization.
-
After completion of the reaction (monitored by TLC), perform an aqueous work-up with neutralization.
-
Extract the product with an organic solvent.
-
Purify the crude product using standard techniques such as column chromatography.
-
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxyisoquinoline Derivatives
For researchers, scientists, and professionals in drug development, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-hydroxyisoquinoline derivatives, focusing on their potential as anticancer and enzyme inhibitory agents. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document aims to facilitate a deeper understanding of how structural modifications influence biological activity.
The this compound core is a key pharmacophore found in a variety of biologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, coupled with the planar aromatic ring system, allows for diverse interactions with biological targets. Researchers have explored modifications at various positions of the isoquinoline ring to optimize potency, selectivity, and pharmacokinetic properties. This guide synthesizes findings from key studies to illuminate the SAR of these promising derivatives.
Comparative Analysis of Anticancer Activity
Recent studies have highlighted the potential of 3-arylisoquinoline derivatives as potent anticancer agents, particularly as dual inhibitors of topoisomerase I and II. These enzymes are critical for DNA replication and repair in cancer cells, making them validated targets for chemotherapy.
A key design strategy has revolved around modifying the side chains of the 3-arylisoquinoline scaffold to enhance target engagement and cellular activity. One notable study explored the impact of introducing different cyclic amine moieties to the side chain, revealing that both the rigidity and the size of the molecule play crucial roles in its efficacy.
| Compound ID | Modification | HuH7 IC50 (µM)[1] | LM9 IC50 (µM)[1] |
| 7 | Azepane-substituted side chain | 1.93 | 2.10 |
Table 1: In vitro cytotoxicity of a lead 3-arylisoquinoline derivative against human (HuH7) and murine (LM9) hepatoma cell lines.
The data indicates that compound 7 , featuring an azepane substitution, exhibits significant cytotoxic effects against liver cancer cell lines.[1] This suggests that the seven-membered ring provides an optimal conformation for interaction with the topoisomerase-DNA complex.
Experimental Protocol: In Vitro Cytotoxicity Assay
The anticancer activity of the 3-arylisoquinoline derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human hepatoma (HuH7) and murine hepatoma (LM9) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 48 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Data Analysis: The formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.[1]
The logical workflow for the evaluation of these anticancer agents can be visualized as follows:
Comparative Analysis of Enzyme Inhibitory Activity
Beyond cancer, isoquinoline derivatives have demonstrated significant potential as inhibitors of various enzymes, including histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are implicated in numerous diseases.
A series of isoquinoline-based hydroxamic acid derivatives were synthesized and evaluated for their inhibitory activity against HDAC1, 3, and 6. The structure-activity relationship study revealed that the isoquinoline scaffold serves as an effective cap group, with modifications to the linker and zinc-binding group significantly influencing potency.
| Compound ID | R Group | HDAC1 IC50 (nM)[2] | HDAC3 IC50 (nM)[2] | HDAC6 IC50 (nM)[2] |
| 10c | 4-(dimethylamino)phenyl | 4.17 ± 0.11 | 4.00 ± 0.10 | 3.77 ± 0.07 |
Table 2: In vitro inhibitory activity of a lead isoquinoline-based hydroxamic acid derivative against HDAC isoforms.
Compound 10c , incorporating a 4-(dimethylamino)phenyl group, demonstrated excellent, low nanomolar inhibitory activity against HDAC1, 3, and 6.[2] This highlights the importance of the substituent on the isoquinoline ring in achieving high potency.
Experimental Protocol: HDAC Inhibition Assay
The inhibitory activity of the compounds against HDAC enzymes was determined using a commercially available HDAC fluorometric assay kit.
-
Enzyme and Substrate Preparation: Recombinant human HDAC1, 3, and 6 enzymes and a fluorogenic substrate were used.
-
Inhibition Assay: The assay was performed in a 96-well plate. The test compounds, dissolved in DMSO, were pre-incubated with the respective HDAC enzyme for 15 minutes at 37°C.
-
Reaction Initiation: The fluorogenic substrate was added to initiate the enzymatic reaction, and the mixture was incubated for 60 minutes at 37°C.
-
Signal Detection: A developer solution was added to stop the reaction and generate a fluorescent signal. The fluorescence intensity was measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[2]
The signaling pathway affected by HDAC inhibitors is crucial for their therapeutic effect. The diagram below illustrates the general mechanism of action of HDAC inhibitors.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective inhibitors of key biological targets implicated in cancer and other diseases. The provided data and experimental protocols offer a valuable resource for researchers in the field, enabling a more informed approach to the design and development of next-generation this compound-based drugs. Further exploration of this versatile scaffold is warranted to fully unlock its therapeutic potential.
References
- 1. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Quantum Yield of 3-Hydroxyisoquinoline and Quinoline Fluorophores
For researchers, scientists, and drug development professionals, the selection of a fluorophore with optimal photophysical properties is paramount for the success of fluorescence-based assays and imaging techniques. This guide provides an objective comparison of the fluorescence quantum yields of 3-Hydroxyisoquinoline and quinoline, supported by experimental data, to facilitate informed decisions in research and development.
The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed light into emitted light. A higher quantum yield translates to a brighter fluorescent signal, which is highly desirable for enhancing the sensitivity and resolution of experimental readouts. This comparison focuses on two key heterocyclic fluorophores: this compound and the parent quinoline molecule.
Quantitative Comparison of Quantum Yields
The following table summarizes the reported fluorescence quantum yields for this compound and quinoline under specified conditions. It is important to note that the quantum yield of a fluorophore can be significantly influenced by its molecular structure and the surrounding environment, including the solvent, pH, and temperature.
| Fluorophore | Solvent | Quantum Yield (Φ) | Reference(s) |
| This compound | Diethyl Ether | 0.12 (Violet Band), 0.06 (Blue-Green Band) | [1] |
| Quinoline | Ethanol | 0.01 | |
| Isoquinoline | Dichloromethane | < 0.01 | [2] |
| Benzo[h]quinoline | Dichloromethane | 0.15 | [2] |
| Quinine Sulfate (a quinoline derivative standard) | 0.1 M H₂SO₄ | ~0.58 | |
| 1-(isoquinolin-3-yl)azetidin-2-one (a 3-substituted isoquinoline derivative) | 0.1 M H₂SO₄ | 0.963 | [3] |
Key Observations:
-
The parent quinoline and isoquinoline molecules exhibit very low fluorescence quantum yields, often less than 1%.[2] This is attributed to efficient non-radiative decay pathways that compete with fluorescence.
-
This compound displays a significantly higher quantum yield compared to the parent quinoline and isoquinoline. In diethyl ether, it exhibits dual fluorescence with quantum yields of 0.12 and 0.06 for its two emission bands.[1]
-
Substitutions on the quinoline or isoquinoline ring can dramatically alter the quantum yield. For instance, the derivative 1-(isoquinolin-3-yl)azetidin-2-one boasts an exceptionally high quantum yield of 0.963, highlighting the potential for synthetic modifications to enhance fluorescence efficiency.[3]
-
Quinine, a well-known quinoline derivative, is often used as a fluorescence standard due to its high and stable quantum yield.
Experimental Protocol: Relative Quantum Yield Determination
The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer with a monochromatic excitation source and an emission detector.
-
UV-Vis Spectrophotometer.
-
10 mm path length quartz cuvettes.
-
Fluorophore of interest (sample).
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate).
-
High-purity solvents.
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the sample and the standard in the same solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength.
-
Integrate the area under the emission spectrum for each measurement to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_std).
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the relative determination of fluorescence quantum yield.
Caption: Workflow for the relative determination of fluorescence quantum yield.
Conclusion
The choice between this compound and quinoline as a fluorophore core depends heavily on the specific application and the desired brightness of the fluorescent signal. While the parent quinoline scaffold exhibits weak fluorescence, its derivatives, and particularly this compound, offer significantly improved quantum yields. The ability to tune the photophysical properties of these heterocyclic systems through synthetic modification makes them versatile tools for the development of novel fluorescent probes and materials. The provided experimental protocol for relative quantum yield determination serves as a fundamental guideline for researchers to characterize and compare the performance of newly synthesized or selected fluorophores in their own experimental settings.
References
Safety Operating Guide
Proper Disposal of 3-Hydroxyisoquinoline: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This document provides immediate, essential guidance on the safe handling and proper disposal of 3-Hydroxyisoquinoline, a compound utilized in pharmaceutical development and biological research. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. All waste containing this chemical must be treated as hazardous.
Immediate Safety and Handling Protocols
Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety considerations include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles, gloves, and a lab coat.[1]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Spill Management: In case of a spill, immediately evacuate the area. For small spills, absorb the material with a non-combustible absorbent like sand or vermiculite and collect it in a sealed container for disposal. For larger spills, contact your institution's Environmental Health and Safety (EHS) department. Do not allow the chemical to enter drains or waterways.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[2]
Hazard Summary
The following table summarizes the primary hazards associated with this compound, based on information from safety data sheets.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[3] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste in compliance with all applicable federal, state, and local regulations.[2][4]
Step 1: Waste Collection and Segregation
-
Collect all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., gloves, wipes, absorbent pads), and empty containers, in a designated hazardous waste container.
-
The container must be chemically compatible with the waste and kept tightly closed except when adding waste.
-
Segregate this compound waste from other waste streams, particularly incompatible chemicals like strong acids and oxidizing agents, to prevent dangerous reactions.[5]
Step 2: Labeling
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[6]
-
The label must also include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[6]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5]
-
The SAA must be under the control of the laboratory personnel.
-
Follow institutional guidelines regarding the maximum volume of waste and the maximum accumulation time allowed in an SAA.[4][5]
Step 4: Arranging for Disposal
-
Once the waste container is full or the maximum storage time is reached, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[7][8] Disposal must be handled by a licensed hazardous waste disposal contractor.[1][3][9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. acs.org [acs.org]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. mmbio.byu.edu [mmbio.byu.edu]
Personal protective equipment for handling 3-Hydroxyisoquinoline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Hydroxyisoquinoline. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes. The following table summarizes its hazard classifications.[1][2]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] |
| Serious Eye Damage | H318 | Causes serious eye damage. |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table outlines the recommended PPE for handling this compound.[1][3]
| Body Part | Protective Equipment | Specification |
| Respiratory | Respirator | A NIOSH-approved N95 dust mask or higher is necessary when handling the solid form to avoid inhalation of dust particles. |
| Eyes | Safety Glasses/Goggles | Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes.[1][3] |
| Hands | Gloves | Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any tears or punctures before use.[1][3] |
| Body | Lab Coat | A standard laboratory coat should be worn to protect against skin contact.[3] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety. The following diagram illustrates the recommended workflow.
Step-by-Step Handling Procedures
-
Preparation:
-
Handling the Solid:
-
When handling the solid, avoid creating dust.[1]
-
Use a spatula to transfer the solid.
-
Weigh the required amount in a fume hood or a ventilated balance enclosure.
-
-
Preparing Solutions:
-
When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
In Case of a Spill:
-
For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All waste containing this compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Dispose of the contents and the container at an approved waste disposal facility.[1][2][4] Do not dispose of it down the drain.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
-
Place all contaminated disposable materials in a sealed bag and dispose of them as hazardous waste.
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[1][3]
-
-
Container Disposal:
-
Empty containers may still contain chemical residue and should be handled as hazardous.
-
If possible, rinse the container three times with a suitable solvent, collecting the rinsate as hazardous waste.
-
Puncture the container to prevent reuse and dispose of it according to institutional and local regulations.[3]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
